molecular formula C33H46N7O20P3S B15547957 Feruloylacetyl-CoA

Feruloylacetyl-CoA

Katalognummer: B15547957
Molekulargewicht: 985.7 g/mol
InChI-Schlüssel: KBVPPTKWCRMUEW-IIZVUBDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Feruloylacetyl-CoA is a useful research compound. Its molecular formula is C33H46N7O20P3S and its molecular weight is 985.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C33H46N7O20P3S

Molekulargewicht

985.7 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-(4-hydroxy-3-methoxyphenyl)-3-oxopent-4-enethioate

InChI

InChI=1S/C33H46N7O20P3S/c1-33(2,28(46)31(47)36-9-8-23(43)35-10-11-64-24(44)13-19(41)6-4-18-5-7-20(42)21(12-18)55-3)15-57-63(53,54)60-62(51,52)56-14-22-27(59-61(48,49)50)26(45)32(58-22)40-17-39-25-29(34)37-16-38-30(25)40/h4-7,12,16-17,22,26-28,32,42,45-46H,8-11,13-15H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)/t22-,26-,27-,28?,32-/m1/s1

InChI-Schlüssel

KBVPPTKWCRMUEW-IIZVUBDFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Central Role of Feruloyl-CoA in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloyl-coenzyme A (Feruloyl-CoA) stands as a critical branching point in the intricate network of plant secondary metabolism. This activated hydroxycinnamic acid serves as a key precursor for a diverse array of phenolic compounds that are fundamental to plant growth, development, and defense. Its strategic position in the phenylpropanoid pathway makes it a crucial substrate for the biosynthesis of lignin and suberin, two essential structural polymers, as well as a variety of other specialized metabolites, including the defensive coumarin, scopoletin. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and regulatory networks governing Feruloyl-CoA. It further details experimental protocols for its analysis and presents quantitative data to offer a comprehensive resource for researchers in plant biology, biochemistry, and drug discovery.

Introduction

Plant secondary metabolites represent a vast and diverse chemical space, with many compounds holding significant value for human health and industry. At the heart of the biosynthesis of many of these molecules lies the phenylpropanoid pathway, which funnels carbon from primary metabolism into a wide range of phenolic compounds. Feruloyl-CoA emerges as a pivotal intermediate within this pathway, directing metabolic flux towards several crucial downstream branches. Understanding the regulation and enzymatic conversion of Feruloyl-CoA is paramount for metabolic engineering efforts aimed at enhancing the production of valuable secondary metabolites or modifying plant biomass for improved industrial processing.

Biosynthesis of Feruloyl-CoA

Feruloyl-CoA is synthesized from the essential amino acid phenylalanine through the general phenylpropanoid pathway. The core biosynthetic sequence leading to Feruloyl-CoA involves a series of enzymatic reactions that modify the aromatic ring and activate the carboxyl group.

There are two primary routes for the formation of Feruloyl-CoA in plants[1][2]:

  • The Caffeic Acid Route: Phenylalanine is first converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. Subsequent hydroxylation yields caffeic acid. Caffeic acid is then O-methylated to ferulic acid, which is finally activated to Feruloyl-CoA by a CoA ligase.

  • The Caffeoyl-CoA Route: Alternatively, p-coumaric acid can be activated to p-coumaroyl-CoA. This intermediate is then hydroxylated to caffeoyl-CoA, which is subsequently methylated by a caffeoyl-CoA O-methyltransferase (CCoAOMT) to directly form Feruloyl-CoA[1][2]. This latter pathway is considered a major route for lignin biosynthesis in many plant species.

The key enzymes involved in the final steps of Feruloyl-CoA biosynthesis are:

  • 4-Coumarate:CoA Ligase (4CL): This enzyme catalyzes the ATP-dependent activation of p-coumaric acid and other hydroxycinnamic acids to their corresponding CoA thioesters.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme specifically methylates caffeoyl-CoA to produce Feruloyl-CoA, a critical step in directing flux towards guaiacyl lignin units[1][2].

  • Feruloyl-CoA Synthetase (FCS): This enzyme directly activates ferulic acid to Feruloyl-CoA[3].

Diagram: Biosynthesis of Feruloyl-CoA

Feruloyl_CoA_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3'H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL/FCS Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Caffeoyl_CoA->Feruloyl_CoA CCoAOMT PAL PAL C4H C4H C3H C3'H COMT COMT FCS 4CL/FCS FourCL 4CL C3H_CoA C3'H CCoAOMT CCoAOMT

Biosynthetic pathways leading to Feruloyl-CoA.

Metabolic Fate of Feruloyl-CoA

Feruloyl-CoA is a precursor to a variety of important secondary metabolites, with its metabolic fate being tightly regulated depending on the plant tissue, developmental stage, and environmental conditions.

Lignin Biosynthesis

Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing structural support and hydrophobicity. Feruloyl-CoA is a central precursor for the guaiacyl (G) and syringyl (S) lignin monomers. The pathway involves the reduction of Feruloyl-CoA to coniferaldehyde and then to coniferyl alcohol, the primary building block of G-lignin. Further hydroxylation and methylation steps can convert intermediates derived from Feruloyl-CoA into sinapyl alcohol, the precursor for S-lignin. The transcriptional regulation of lignin biosynthesis is complex, involving a network of NAC and MYB transcription factors that coordinately activate the expression of pathway genes[4][5][6].

Suberin Biosynthesis

Suberin is a lipophilic barrier polymer found in various plant tissues, such as root endodermis and periderm, where it controls the movement of water and solutes and protects against pathogens. The aromatic domain of suberin is largely derived from ferulic acid. Feruloyl-CoA is the activated donor molecule for the esterification of ferulic acid to the aliphatic components of suberin, a reaction catalyzed by feruloyl-CoA transferases[7]. The transcriptional regulation of suberin biosynthesis is also controlled by a network of transcription factors, with some overlap with the lignin regulatory network[6][8].

Scopoletin Biosynthesis

Scopoletin is a coumarin that plays a role in plant defense against pathogens and in response to abiotic stress. The biosynthesis of scopoletin begins with the hydroxylation of Feruloyl-CoA at the 6' position, a reaction catalyzed by Feruloyl-CoA 6'-hydroxylase (F6'H)[9][10]. The resulting 6'-hydroxyferuloyl-CoA then undergoes spontaneous isomerization and lactonization to form scopoletin. Overexpression of F6'H1 has been shown to lead to the accumulation of scopoletin in the cell wall[9].

Diagram: Metabolic Fate of Feruloyl-CoA

Feruloyl_CoA_Fate Feruloyl_CoA Feruloyl-CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Hydroxyferuloyl_CoA 6'-Hydroxyferuloyl-CoA Feruloyl_CoA->Hydroxyferuloyl_CoA F6'H Suberin Suberin Feruloyl_CoA->Suberin FHT/ASFT Coniferyl_alcohol Coniferyl alcohol (G-lignin precursor) Coniferaldehyde->Coniferyl_alcohol CAD Lignin Lignin Coniferyl_alcohol->Lignin Peroxidases/Laccases Scopoletin Scopoletin Hydroxyferuloyl_CoA->Scopoletin Spontaneous Suberin_Aliphatics Suberin Aliphatics (ω-hydroxy fatty acids, etc.) Suberin_Aliphatics->Suberin CCR CCR CAD CAD Peroxidases Peroxidases/Laccases F6H F6'H Spontaneous Spontaneous FHT FHT/ASFT

Key metabolic pathways utilizing Feruloyl-CoA.

Quantitative Data

The concentration and enzymatic conversion rates of Feruloyl-CoA are critical parameters in understanding the metabolic flux through the phenylpropanoid pathway. Below is a summary of available quantitative data for key enzymes involved in Feruloyl-CoA metabolism.

Table 1: Kinetic Parameters of Enzymes Acting on Feruloyl-CoA and its Precursors

EnzymeOrganismSubstrateKm (µM)Vmax (units/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Feruloyl-CoA Synthetase (FCS1)Soil MetagenomeFerulic acid10036.845.9371.6[11]
Feruloyl-CoA SynthetaseStreptomyces sp. V-1Ferulic acid--67.7-[3]
Cinnamoyl-CoA Reductase (MsCCR1)Medicago sativaFeruloyl-CoA----[12]
Cinnamoyl-CoA Reductase (MsCCR-like1)Medicago sativaFeruloyl-CoA----[12]

Note: Comprehensive quantitative data on in planta concentrations of Feruloyl-CoA are scarce due to its low abundance and high turnover rate. The values presented are from in vitro characterization of recombinant enzymes and may not fully reflect in vivo kinetics.

Experimental Protocols

Accurate quantification and analysis of Feruloyl-CoA and related metabolites are essential for studying their roles in plant metabolism. The following sections provide detailed methodologies for key experiments.

Extraction of Acyl-CoAs from Plant Tissues

This protocol is adapted for the extraction of short- and long-chain acyl-CoAs from plant material for subsequent analysis by HPLC or LC-MS/MS.

Materials:

  • Plant tissue (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Extraction buffer: 2.5% (w/v) sulfosalicylic acid (SSA) in water

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs), if available

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh the frozen powder (typically 50-100 mg) into a pre-weighed microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer per 100 mg of tissue. If using an internal standard, spike it into the extraction buffer.

  • Vortex the sample vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample on ice for 15 minutes, with intermittent vortexing.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For cleaner samples, especially for LC-MS/MS analysis, the extract can be further purified using SPE cartridges according to the manufacturer's instructions.

  • The resulting extract is ready for analysis by HPLC or LC-MS/MS.

Diagram: Workflow for Acyl-CoA Extraction

Acyl_CoA_Extraction Start Start: Harvest Plant Tissue Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to a Fine Powder Freeze->Grind Extract Add Extraction Buffer (2.5% SSA) Grind->Extract Vortex Vortex and Incubate on Ice Extract->Vortex Centrifuge Centrifuge (14,000 x g, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Optional: Solid-Phase Extraction Supernatant->SPE Analysis Analyze by HPLC or LC-MS/MS Supernatant->Analysis SPE->Analysis

Experimental workflow for the extraction of acyl-CoAs.
Enzymatic Assay for Feruloyl-CoA Synthetase (FCS)

This protocol describes a continuous spectrophotometric assay to measure the activity of Feruloyl-CoA Synthetase by monitoring the formation of Feruloyl-CoA.

Materials:

  • Purified Feruloyl-CoA Synthetase enzyme

  • Reaction buffer: 100 mM potassium phosphate buffer, pH 7.0

  • Substrate solution: 10 mM ferulic acid in a suitable solvent (e.g., DMSO), diluted in reaction buffer

  • Co-substrate solution: 10 mM ATP in reaction buffer

  • Co-substrate solution: 4 mM Coenzyme A (CoA) in reaction buffer

  • Cofactor solution: 25 mM MgCl2 in reaction buffer

  • Spectrophotometer capable of reading at 345 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of reaction buffer

    • 50 µL of 25 mM MgCl2

    • 50 µL of 10 mM ATP

    • 50 µL of 4 mM CoA

    • An appropriate amount of purified FCS enzyme.

  • Mix the contents of the cuvette by gentle inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the ferulic acid substrate solution to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 345 nm over time. The formation of Feruloyl-CoA results in an increase in absorbance at this wavelength (ε ≈ 18,000 M-1cm-1).

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of Feruloyl-CoA, c is the change in concentration, and l is the path length of the cuvette.

HPLC and LC-MS/MS Analysis of Feruloyl-CoA

High-performance liquid chromatography (HPLC) with UV detection or coupled to tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of Feruloyl-CoA.

HPLC-UV Method (General Protocol):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate) with a low pH (e.g., adjusted with phosphoric or formic acid) is commonly employed.

  • Detection: Feruloyl-CoA can be detected by its absorbance at approximately 345 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a Feruloyl-CoA standard.

LC-MS/MS Method (General Protocol):

  • Chromatography: Similar to HPLC, a reversed-phase C18 column with a gradient of acetonitrile and an aqueous mobile phase containing a volatile modifier (e.g., formic acid or ammonium formate) is used.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is typically used.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used for detection. Multiple Reaction Monitoring (MRM) is often employed for targeted quantification, where specific precursor-to-product ion transitions for Feruloyl-CoA are monitored for high selectivity and sensitivity.

  • Quantification: Stable isotope-labeled internal standards are recommended for the most accurate quantification to correct for matrix effects and variations in extraction efficiency.

Conclusion

Feruloyl-CoA is a cornerstone of plant secondary metabolism, occupying a crucial metabolic node that directs carbon flux into the biosynthesis of essential structural polymers and a diverse array of specialized metabolites. A thorough understanding of the enzymatic and regulatory mechanisms governing its synthesis and consumption is fundamental for advancing our ability to manipulate plant metabolic pathways for agricultural and industrial benefit. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers seeking to investigate the multifaceted roles of Feruloyl-CoA in the intricate world of plant biochemistry. Future research focusing on the in vivo dynamics of Feruloyl-CoA pools and the protein-protein interactions of the enzymes involved in its metabolism will further illuminate the complex regulatory networks that control this vital metabolic hub.

References

The Cornerstone of Curcuminoids: A Technical Guide to the Discovery and Structural Elucidation of Feruloylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylacetyl-CoA, also known as feruloyl-diketide-CoA, is a pivotal intermediate in the biosynthesis of curcuminoids, the bioactive polyphenolic compounds responsible for the vibrant yellow color and medicinal properties of turmeric (Curcuma longa)[1][2]. The discovery and characterization of this transient molecule have been instrumental in unraveling the intricate enzymatic machinery that constructs the curcuminoid scaffold. This technical guide provides an in-depth overview of the discovery, structural elucidation, and biochemical significance of this compound, tailored for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Discovery and Biosynthesis

The existence of this compound was brought to light through the investigation of curcuminoid biosynthesis in Curcuma longa. Researchers identified two novel type III polyketide synthases (PKSs) that work in concert to produce curcumin[1][3]. The first of these enzymes, Diketide-CoA Synthase (DCS) , also referred to as phenylpropanoylacetyl-CoA synthase (EC 2.3.1.218), was found to catalyze the condensation of feruloyl-CoA with malonyl-CoA to form this compound[1][3]. This reaction represents a crucial chain extension step in the polyketide synthesis pathway.

The second enzyme, Curcumin Synthase (CURS) , then utilizes the newly formed this compound as a substrate, condensing it with another molecule of feruloyl-CoA to generate the characteristic diarylheptanoid structure of curcumin[1][3]. This two-step enzymatic process, with this compound as the key intermediate, elucidated the core biosynthetic route to curcuminoids.

Quantitative Data

The enzymatic synthesis of this compound is governed by the kinetic properties of Diketide-CoA Synthase (DCS). The following table summarizes the key kinetic parameters of DCS from Curcuma longa.

SubstrateEnzymeKinetic ParameterValueReference
Feruloyl-CoADiketide-CoA Synthase (DCS)S5046 µM[3]
kcat0.02 s-1[3]
Hill Slope1.8[3]
Malonyl-CoADiketide-CoA Synthase (DCS)Km8.4 ± 2.0 µM
kcat0.67 ± 0.1 min-1

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the in vitro assay of Diketide-CoA Synthase (DCS) activity.

a. Expression and Purification of Recombinant DCS:

  • The coding sequence for DCS from Curcuma longa can be cloned into an expression vector (e.g., pET vector system) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3))[4].

  • Protein expression is induced, and the cells are harvested and lysed.

  • The recombinant His-tagged DCS protein is purified using affinity chromatography (e.g., Ni-NTA agarose)[4].

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 100 µM Feruloyl-CoA (substrate)

    • 200 µM Malonyl-CoA (substrate)

    • Purified recombinant DCS enzyme (concentration to be optimized)

  • Incubate the reaction mixture at 30°C. The reaction progress can be monitored by HPLC.

Purification of this compound

Due to its instability, this compound is typically generated and used in situ or rapidly purified. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purification.

  • Column: A C18 reverse-phase column is suitable for separating CoA esters.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used[5].

  • Detection: The elution of this compound can be monitored using a UV-Vis detector, typically at a wavelength where the feruloyl moiety absorbs (around 340 nm).

  • Fraction Collection: Fractions corresponding to the this compound peak are collected and can be immediately used for subsequent experiments or lyophilized for storage.

Structural Elucidation

a. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS analysis is used to confirm the molecular weight of the synthesized product. The sample is analyzed using an HPLC system coupled to a mass spectrometer.

  • The expected mass for this compound can be calculated based on its molecular formula. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition[6][7][8].

  • Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the presence of the feruloyl and CoA moieties.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR and 13C NMR spectroscopy are used to determine the precise chemical structure of the molecule.

  • The NMR spectrum of this compound would be expected to show characteristic signals for the feruloyl group (aromatic protons, vinyl protons, methoxy group) and the coenzyme A moiety.

  • 2D NMR techniques such as COSY and HMBC can be used to establish the connectivity between different parts of the molecule.

Visualizations

Biochemical Pathway of Curcuminoid Synthesis

Curcuminoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Feruloyl_CoA Feruloyl-CoA p_Coumaroyl_CoA->Feruloyl_CoA HCT, C3H, OMT Feruloylacetyl_CoA This compound Feruloyl_CoA->Feruloylacetyl_CoA DCS Curcumin Curcumin Feruloyl_CoA->Curcumin Malonyl_CoA Malonyl-CoA Malonyl_CoA->Feruloylacetyl_CoA Feruloylacetyl_CoA->Curcumin CURS PAL PAL C4H C4H fourCL 4CL HCT_C3H_OMT HCT, C3H, OMT DCS DCS CURS CURS

Caption: Biosynthetic pathway of curcumin from phenylalanine, highlighting the central role of this compound.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Structural Characterization Feruloyl_CoA Feruloyl-CoA Reaction_Mixture Reaction Mixture Feruloyl_CoA->Reaction_Mixture Malonyl_CoA Malonyl-CoA Malonyl_CoA->Reaction_Mixture DCS_enzyme DCS Enzyme DCS_enzyme->Reaction_Mixture HPLC RP-HPLC Reaction_Mixture->HPLC Purified_Product Purified this compound HPLC->Purified_Product LC_MS LC-MS / MS/MS Purified_Product->LC_MS NMR 1H, 13C, 2D NMR Purified_Product->NMR Structure_Confirmed Structure Confirmed LC_MS->Structure_Confirmed NMR->Structure_Confirmed

Caption: A generalized workflow for the enzymatic synthesis, purification, and structural characterization of this compound.

References

The Biosynthetic Pathway of Feruloylacetyl-CoA in Curcuma longa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of feruloylacetyl-CoA, a key intermediate in the production of curcuminoids, in Curcuma longa (turmeric). The document outlines the enzymatic steps, presents available quantitative data, details experimental protocols, and provides visual representations of the pathway and associated workflows.

Introduction to Curcuminoid Biosynthesis

Curcuminoids, the yellow pigments responsible for many of the therapeutic properties of turmeric, are synthesized through a specialized metabolic pathway that combines elements of the general phenylpropanoid pathway with a type III polyketide synthase system. The central precursor for the biosynthesis of curcumin, the most abundant curcuminoid, is feruloyl-CoA. This molecule is condensed with malonyl-CoA to form this compound (also known as feruloyldiketide-CoA), a critical step catalyzed by diketide-CoA synthase (DCS). Subsequently, curcumin synthase (CURS) utilizes this compound and another molecule of feruloyl-CoA to synthesize the curcumin scaffold.[1][2]

The Biosynthetic Pathway from Phenylalanine to this compound

The biosynthesis of this compound begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. The key enzymes and intermediates are detailed below.

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The initial steps of the pathway convert L-phenylalanine into feruloyl-CoA. This part of the pathway is a segment of the general phenylpropanoid pathway found in many plants.[3][4]

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[5]

  • Cinnamate-4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.[6]

  • 4-Coumarate-CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[7][8]

  • p-Coumaroyl Shikimate Transferase (CST): This enzyme is proposed to be involved in the pathway leading to caffeoyl-CoA.

  • p-Coumaroyl 5-O-shikimate 3′-hydroxylase (CS3′H): This enzyme is also implicated in the formation of caffeoyl-CoA.

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): CCoAOMT catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[3][9]

Formation of this compound

Diketide-CoA Synthase (DCS): This type III polyketide synthase catalyzes the condensation of one molecule of feruloyl-CoA with one molecule of malonyl-CoA to produce this compound, releasing CO2 and CoA.[1][2][10] This is the committed step towards curcuminoid biosynthesis.

Quantitative Data

Table 1: Kinetic Parameters of Diketide-CoA Synthase (DCS) from Curcuma longa

SubstrateS50 (μM)kcat (s-1)Hill SlopeReference
Feruloyl-CoA460.021.8[3]

Note: DCS exhibits allosteric (sigmoidal) kinetics with respect to feruloyl-CoA.[3]

Table 2: Kinetic Parameters of Curcumin Synthase (CURS) Isoforms from Curcuma longa

EnzymeSubstrateKm (μM)kcat (min-1)Reference
CURS1Feruloyl-CoA181.1[11]
p-Coumaroyl-CoA1890.85[11]
CURS2Feruloyl-CoA-0.41[12]
p-Coumaroyl-CoA-0.94[12]
CURS3Feruloyl-CoA--[10]
p-Coumaroyl-CoA--[10]

Note: Data for CURS3 is limited. CURS isoforms exhibit different substrate preferences, influencing the final ratio of curcuminoids.[10]

Experimental Protocols

Enzyme Assays

4.1.1. Diketide-CoA Synthase (DCS) Assay [1]

  • Reaction Mixture (100 μl total volume):

    • 100 μM Starter substrate (e.g., feruloyl-CoA)

    • 100 μM Malonyl-CoA

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 4.0 μg of purified DCS enzyme

  • Procedure:

    • Incubate the reaction mixture at 37°C for 1 hour.

    • Quench the reaction with 20 μl of 6 M HCl.

    • Alternatively, for alkaline hydrolysis of the product for analysis, add 5 μl of 10 M NaOH (final concentration 0.5 M) and incubate at 65°C for 10 minutes.

    • Analyze the reaction products by LC-MS/MS.

4.1.2. Curcumin Synthase (CURS) Assay [1]

  • Reaction Mixture (100 μl total volume):

    • 100 μM Starter substrate (e.g., feruloyl-CoA)

    • 100 μM Extender substrate (malonyl-CoA or a diketide-CoA mimic like cinnamoyldiketide-N-acetylcysteamine)

    • 100 mM Potassium phosphate buffer (pH 8.0)

    • 4.0 μg of purified CURS enzyme

  • Procedure:

    • Incubate the reaction mixture at 37°C for 1 hour.

    • Stop the reaction by adding 20 μl of 6 M HCl.

    • Extract the products with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Resuspend the residue in methanol for HPLC analysis.

Protein Purification

4.2.1. Purification of His-tagged DCS and CURS from E. coli [1]

  • Expression: The cDNAs for DCS and CURS are cloned into an expression vector (e.g., pET16b) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column.

  • Washing: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: The His-tagged protein is eluted from the column using a buffer with a high concentration of imidazole.

  • Dialysis: The purified protein is dialyzed against a storage buffer (e.g., 50 mM potassium phosphate buffer (pH 8.0), 1 mM dithiothreitol, and 10% glycerol) to remove imidazole and for long-term stability.[1]

HPLC Analysis of Curcuminoids

4.3.1. Method 1 (USP Monograph) [13]

  • Column: Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm.

  • Mobile Phase: Isocratic mixture of 60% aqueous citric acid (1 mg/mL) and 40% tetrahydrofuran.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 420 nm.

  • Sample Preparation: Extract powdered turmeric with acetone, sonicate, and centrifuge. Dilute the supernatant with the mobile phase and filter before injection.

4.3.2. Method 2 (Fluorescence Detection) [7]

  • Column: C18 reverse-phase YMC-Pack ODS-AQ (5 μm), 250 × 4.6 mm.

  • Mobile Phase: Isocratic mixture of 47% acetic acid (2% v/v, pH 2.5) and 53% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 420 nm, Emission: 540 nm).

  • Injection Volume: 50 μL.

Visualizations

Biosynthetic Pathway of this compound

Feruloylacetyl_CoA_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA CST, CS3'H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT FerAcCoA This compound FerCoA->FerAcCoA DCS MalCoA Malonyl-CoA MalCoA->FerAcCoA Enzyme_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Enzyme Purified Enzyme (DCS or CURS) Incubation Incubate at 37°C Enzyme->Incubation Substrates Substrates (e.g., Feruloyl-CoA, Malonyl-CoA) Substrates->Incubation Buffer Buffer Buffer->Incubation Quench Quench Reaction (e.g., with HCl) Incubation->Quench Extract Extract Products (e.g., with Ethyl Acetate) Quench->Extract Analyze Analyze by HPLC or LC-MS/MS Extract->Analyze Curcuminoid_Formation FerCoA1 Feruloyl-CoA FerAcCoA This compound FerCoA1->FerAcCoA DCS MalCoA Malonyl-CoA MalCoA->FerAcCoA Curcumin Curcumin FerAcCoA->Curcumin CURS FerCoA2 Feruloyl-CoA FerCoA2->Curcumin

References

Enzymes involved in the synthesis of Feruloylacetyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymes Involved in the Synthesis of Feruloyl-CoA

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloyl-Coenzyme A (feruloyl-CoA) is a critical activated intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, coumarins, and suberin. These compounds are vital for plant development, defense, and structural integrity. The enzymatic synthesis of feruloyl-CoA represents a key metabolic branch point, directing carbon flow into these diverse biosynthetic routes. Consequently, the enzymes responsible for its formation are of significant interest for metabolic engineering, drug discovery, and understanding plant biochemistry.

This guide provides a comprehensive overview of the core enzymes involved in feruloyl-CoA synthesis. It details the primary biosynthetic pathways, presents quantitative kinetic data for the key enzymes, outlines detailed experimental protocols for their characterization, and provides visual diagrams of the metabolic and experimental workflows.

A note on terminology: This document focuses on the synthesis of Feruloyl-CoA. The term "Feruloylacetyl-CoA" is not a recognized intermediate in the canonical phenylpropanoid pathway, and it is presumed that the intended subject is the widely studied Feruloyl-CoA.

Biosynthetic Pathways of Feruloyl-CoA

There are two primary enzymatic pathways for the synthesis of feruloyl-CoA in plants. These pathways differ in their initial substrate and the sequence of enzymatic reactions.

Pathway 1: Direct Ligation of Ferulic Acid

The most direct route involves the activation of ferulic acid to its corresponding CoA thioester. This reaction is catalyzed by the enzyme 4-Coumarate:CoA ligase (4CL).

Ferulic_Acid_Ligation_Pathway Ferulic Acid Ferulic Acid 4CL 4-Coumarate:CoA Ligase (4CL) EC 6.2.1.12 Ferulic Acid->4CL CoA_ATP CoA + ATP CoA_ATP->4CL Feruloyl_CoA Feruloyl_CoA AMP_PPi AMP + PPi 4CL->Feruloyl_CoA 4CL->AMP_PPi

Caption: Direct synthesis of Feruloyl-CoA from Ferulic Acid via 4CL.

Pathway 2: Methylation of Caffeoyl-CoA

An alternative and often predominant pathway in lignin biosynthesis involves the methylation of a precursor CoA ester. This multi-step route begins with p-coumaric acid.

  • Activation: 4-Coumarate:CoA ligase (4CL) first activates p-coumaric acid to p-coumaroyl-CoA.

  • Hydroxylation: The intermediate p-coumaroyl-CoA is then hydroxylated to form caffeoyl-CoA. This step is typically catalyzed by p-coumaroyl shikimate 3'-hydroxylase (C3'H) via a reaction on p-coumaroyl shikimate, followed by the action of caffeoyl shikimate esterase (CSE), or directly by a p-coumaroyl-CoA 3-hydroxylase.

  • Methylation: Finally, Caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of caffeoyl-CoA, yielding feruloyl-CoA.

Caffeoyl_CoA_Methylation_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Methylation p_Coumaric_Acid p_Coumaric_Acid 4CL 4CL p_Coumaric_Acid->4CL p_Coumaroyl_CoA p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl_CoA C3H C3'H / CSE p_Coumaroyl_CoA->C3H 4CL->p_Coumaroyl_CoA CCoAOMT CCoAOMT EC 2.1.1.104 Caffeoyl_CoA->CCoAOMT C3H->Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA CCoAOMT->Feruloyl_CoA SAH SAH CCoAOMT->SAH SAM SAM SAM->CCoAOMT

Caption: Multi-step synthesis of Feruloyl-CoA via a Caffeoyl-CoA intermediate.

Core Enzymes and Quantitative Data

The synthesis of feruloyl-CoA is primarily governed by the activity and substrate specificity of 4CL and CCoAOMT. Isoforms of these enzymes exist across different plant species, exhibiting varied kinetic properties.

4-Coumarate:CoA Ligase (4CL)

4CL (EC 6.2.1.12) is a key enzyme in the general phenylpropanoid pathway, catalyzing the ATP-dependent formation of a thioester bond between a hydroxycinnamic acid and Coenzyme A.[1] Many 4CL isoforms can directly utilize ferulic acid as a substrate, although often with lower efficiency than p-coumaric acid.[2]

Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) with Various Substrates

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Marchantia paleacea (Mp4CL1)p-Coumaric Acid21.3 ± 1.51.83 ± 0.050.086[3]
Ferulic Acid55.3 ± 2.61.25 ± 0.030.023[3]
Caffeic Acid25.1 ± 1.81.51 ± 0.040.060[4]
Hybrid Poplar (recombinant)p-Coumaric Acid~80--[2]
Ferulic Acid~100--[2]
Streptomyces coelicolor (ScCCL)p-Coumaric Acid16.3 ± 1.10.44 ± 0.010.027[5]
Caffeic Acid5.6 ± 0.50.35 ± 0.010.063[5]
Ferulic Acid10.3 ± 0.80.28 ± 0.010.027[5]

Note: Kinetic values can vary based on assay conditions and enzyme preparation purity. The table presents a comparative summary.

Caffeoyl-CoA O-Methyltransferase (CCoAOMT)

CCoAOMT (EC 2.1.1.104) is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. It plays a predominant role in lignin biosynthesis by methylating caffeoyl-CoA to produce feruloyl-CoA.[6] This reaction is often the primary source of feruloyl-CoA for monolignol synthesis.[6] Unlike some Caffeic Acid O-Methyltransferases (COMTs), CCoAOMTs show a strong preference for CoA-thioester substrates.[7][8]

Table 2: Kinetic Parameters of Caffeoyl-CoA O-Methyltransferase (CCoAOMT)

Enzyme SourceSubstrateKm (µM)Vmax (pkat/mg protein)Reference
Sorghum bicolor (SbCCoAOMT)Caffeoyl-CoA1.6 ± 0.3-[7]
SAM39.5 ± 5.6-[7]
Camellia sinensis (CsCCoAOMT)Caffeoyl-CoA2.53.1[9][10]
Caffeic Acid204.61.2[9][10]

Experimental Protocols

The characterization of enzymes involved in feruloyl-CoA synthesis requires robust protocols for protein expression, purification, and activity assessment.

Recombinant Protein Expression and Purification Workflow

A generalized workflow for producing recombinant 4CL or CCoAOMT in E. coli for in vitro characterization is outlined below. This typically involves using an expression vector with an affinity tag (e.g., His6-tag) for simplified purification.[11][12][13]

Protein_Purification_Workflow cluster_0 Gene Expression cluster_1 Purification cluster_2 Verification & Analysis Cloning 1. Clone Gene of Interest into Expression Vector Transformation 2. Transform Vector into E. coli Host Cloning->Transformation Culture 3. Culture Cells and Induce Protein Expression (e.g., with IPTG) Transformation->Culture Lysis 4. Cell Lysis (e.g., Sonication) Culture->Lysis Clarification 5. Centrifugation to Remove Debris Lysis->Clarification Affinity_Chroma 6. Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->Affinity_Chroma Elution 7. Elute Purified Protein Affinity_Chroma->Elution SDS_PAGE 8. SDS-PAGE Analysis for Purity and Size Elution->SDS_PAGE Quantification 9. Protein Quantification (e.g., Bradford Assay) SDS_PAGE->Quantification Activity_Assay 10. Enzyme Activity Assays Quantification->Activity_Assay

Caption: Standard workflow for recombinant enzyme expression and purification.

Protocol: 4-Coumarate:CoA Ligase (4CL) Activity Assay

This protocol describes a continuous spectrophotometric assay to determine 4CL activity by monitoring the formation of the feruloyl-CoA thioester, which has a distinct absorbance maximum.[1][14]

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5-8.0), 5 mM MgCl₂.

  • Substrate Stock: 10 mM Ferulic Acid (dissolved in a small amount of 1 M NaOH, then diluted with water and pH adjusted to ~7.5).

  • Cofactor Stocks: 50 mM ATP (neutralized), 5 mM Coenzyme A (dissolved in water).

  • Enzyme: Purified recombinant 4CL or crude plant protein extract.

  • Equipment: UV-Vis Spectrophotometer with cuvettes.

Methodology:

  • Reaction Mixture Preparation: In a 1.5 mL microfuge tube, prepare a master mix. For a final volume of 200 µL, combine:

    • 100 µL of 2x Assay Buffer

    • 6 µL of 10 mM Ferulic Acid (final conc. 300 µM)

    • 2 µL of 50 mM ATP (final conc. 5 mM)

    • Purified enzyme (e.g., 3 µg)[14]

    • Nuclease-free water to 188 µL.

  • Blank Measurement: Pipette the reaction mixture (without CoA) into a quartz cuvette. Use this to zero the spectrophotometer at 346 nm (the absorbance maximum for feruloyl-CoA).[14]

  • Initiate Reaction: Start the reaction by adding 12 µL of 5 mM Coenzyme A (final conc. 300 µM). Mix quickly by gentle inversion.

  • Data Acquisition: Immediately begin recording the absorbance at 346 nm every 15-60 seconds for 10-15 minutes. A linear increase in absorbance indicates enzyme activity.[14]

  • Calculation: Determine the initial reaction rate (ΔA/min) from the linear portion of the curve. Calculate enzyme activity using the molar extinction coefficient (ε) for feruloyl-CoA.

Protocol: Caffeoyl-CoA O-Methyltransferase (CCoAOMT) Activity Assay

This protocol outlines an endpoint assay using High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, feruloyl-CoA.

Materials:

  • Assay Buffer: 50-100 mM Tris-HCl (pH 7.0-8.0).

  • Substrate Stock: 5 mM Caffeoyl-CoA in water.

  • Cofactor Stock: 10 mM S-adenosyl-L-methionine (SAM).

  • Enzyme: Purified recombinant CCoAOMT.

  • Stop Solution: 1 M HCl or 40% (w/v) Trichloroacetic acid (TCA).

  • Equipment: HPLC system with a C18 reverse-phase column and a UV detector.

Methodology:

  • Reaction Setup: In a 1.5 mL microfuge tube, prepare the reaction mixture (e.g., 200 µL final volume):

    • 100 µL of 2x Assay Buffer

    • 8 µL of 5 mM Caffeoyl-CoA (final conc. 200 µM)

    • 4 µL of 10 mM SAM (final conc. 200 µM)

    • Purified enzyme (e.g., 0.2 mg)[9]

    • Nuclease-free water to 200 µL.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30-37°C) for a set time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding 20 µL of 1 M HCl.

  • Sample Preparation: Centrifuge the mixture at >12,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[15]

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic or acetic acid in water) and Solvent B (e.g., acetonitrile).

    • Detection: Monitor at ~346 nm to detect both caffeoyl-CoA and feruloyl-CoA.

    • Quantification: Calculate the amount of feruloyl-CoA produced by comparing the peak area to a standard curve generated with authentic feruloyl-CoA standards.

Conclusion

The synthesis of feruloyl-CoA is a pivotal process in plant metabolism, controlled by the concerted action of key enzymes, primarily 4-Coumarate:CoA ligase (4CL) and Caffeoyl-CoA O-methyltransferase (CCoAOMT) . The substrate specificities and kinetic efficiencies of these enzymes dictate the metabolic flux towards a multitude of valuable phenylpropanoid compounds. For researchers in metabolic engineering and drug development, a thorough understanding of these enzymes, supported by robust quantitative data and reliable experimental protocols, is essential. The ability to express, purify, and characterize these enzymatic catalysts provides the foundation for manipulating biosynthetic pathways to enhance the production of targeted high-value natural products. The methodologies and data presented in this guide serve as a comprehensive resource for advancing research in this critical area of biochemistry.

References

The Pivotal Role of Feruloyl-CoA in Plant Metabolism: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloyl-Coenzyme A (Feruloyl-CoA) is a critical intermediate in the phenylpropanoid pathway, a major route of secondary metabolism in plants. This technical guide provides an in-depth exploration of the natural occurrence and distribution of Feruloyl-CoA in the plant kingdom. It details the biosynthetic pathways leading to its formation and its subsequent metabolic fate, particularly its role as a key precursor for the biosynthesis of lignin and suberin, essential polymers for plant structure and defense. This document also presents a comprehensive overview of the experimental methodologies for the extraction, identification, and quantification of Feruloyl-CoA from plant tissues, including detailed protocols for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, this guide includes quantitative data on Feruloyl-CoA levels in various plant species and tissues, summarized in a clear tabular format for comparative analysis. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the complex processes involving this pivotal molecule.

Introduction

Feruloyl-CoA, a thioester derivative of ferulic acid and Coenzyme A, occupies a central branch point in the intricate network of plant secondary metabolism. Its strategic position makes it a key precursor for a diverse array of phenolic compounds that are vital for plant growth, development, and interaction with the environment. The feruloyl moiety, derived from Feruloyl-CoA, is a fundamental building block of lignin and suberin, polymers that provide structural integrity to the plant cell wall and act as barriers against pathogens and environmental stresses.[1][2] The study of Feruloyl-CoA's biosynthesis, distribution, and metabolism is therefore of paramount importance for understanding plant biology and for developing strategies to manipulate the composition of plant biomass for various applications, including biofuel production, agriculture, and the development of novel pharmaceuticals.

Biosynthesis of Feruloyl-CoA in Plants

The formation of Feruloyl-CoA in plants primarily occurs through two distinct pathways originating from the general phenylpropanoid pathway.

Pathway 1: Ligation of Ferulic Acid to CoA

The traditional pathway involves the direct activation of ferulic acid to its corresponding CoA thioester. This reaction is catalyzed by a 4-coumarate:CoA ligase (4CL) enzyme. While the primary substrate for 4CL is 4-coumaric acid, many isoforms of this enzyme can also utilize other cinnamic acid derivatives, including ferulic acid, albeit with varying efficiencies.

Pathway 2: Hydroxylation and Methylation of 4-Coumaroyl-CoA

A more recently elucidated and significant pathway involves the synthesis of Feruloyl-CoA from 4-coumaroyl-CoA.[2] This route proceeds through two key enzymatic steps:

  • Hydroxylation: 4-coumaroyl-CoA is first hydroxylated at the 3-position of the aromatic ring to yield caffeoyl-CoA. This reaction is catalyzed by p-coumaroyl shikimate 3'-hydroxylase (C3'H).

  • Methylation: The newly introduced hydroxyl group of caffeoyl-CoA is then methylated by a caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce Feruloyl-CoA.[2]

This latter pathway is considered the primary route for the synthesis of guaiacyl (G) lignin monomers, for which Feruloyl-CoA is the direct precursor.

Feruloyl_CoA_Biosynthesis cluster_0 General Phenylpropanoid Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic Acid p_Coumaric_acid->Ferulic_acid ... Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Ferulic_acid->Feruloyl_CoA 4CL

Biosynthesis of Feruloyl-CoA.

Natural Occurrence and Distribution of Feruloyl-CoA

Feruloyl-CoA is believed to be ubiquitously present in higher plants, particularly in tissues undergoing lignification or suberization.[2] However, due to its low intracellular concentration and transient nature as a metabolic intermediate, the direct quantification of Feruloyl-CoA has been challenging. Most of the available data on its distribution is inferred from the presence of its downstream products, such as feruloylated polysaccharides in the cell walls of grasses or the guaiacyl units in lignin.

Recent advancements in analytical techniques, particularly LC-MS/MS, have enabled the direct detection and quantification of Feruloyl-CoA in plant extracts. The table below summarizes the available quantitative data on Feruloyl-CoA levels in different plant species and tissues. It is important to note that the concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Plant SpeciesTissueConcentration (pmol/g FW)Analytical MethodReference
Arabidopsis thalianaSeedlings3-6 µM (total acyl-CoAs)HPLC with fluorescence detection[3]
Nicotiana tabacum (Tobacco)Cell Suspension CulturesDetectedLC-MS[4]
Brassica napus (Rapeseed)Maturing Seeds~5 µM (total acyl-CoAs)HPLC with fluorescence detection[3]
Solanum lycopersicum (Tomato)Fruit PeelDetected (as feruloyl-hexosides)LC-MS[5]
Capsicum annuum (Pepper)Fruit PeelDetected (as feruloyl-hexosides)LC-MS[5]

Note: FW denotes fresh weight. The data for total acyl-CoAs provides an estimated range for individual acyl-CoA species, including Feruloyl-CoA. The detection of feruloyl-hexosides indicates the presence and active metabolism of Feruloyl-CoA in those tissues.

Experimental Protocols for the Analysis of Feruloyl-CoA

The accurate quantification of Feruloyl-CoA in plant tissues requires meticulous sample preparation and sensitive analytical methods. The following sections outline a general protocol for the extraction and analysis of Feruloyl-CoA.

Extraction of Acyl-CoAs from Plant Tissues

Acyl-CoAs are susceptible to degradation by cellular enzymes and chemical hydrolysis. Therefore, rapid quenching of metabolic activity and efficient extraction are crucial.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction buffer: 10% (w/v) trichloroacetic acid (TCA) in diethyl ether

  • Internal standard (e.g., [13C6]-Feruloyl-CoA or a non-native acyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Protocol:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench all metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the frozen powder (e.g., 100 mg) to a pre-weighed microcentrifuge tube.

  • Add a known amount of the internal standard to the tube.

  • Add 1 mL of ice-cold extraction buffer to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).

Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of Feruloyl-CoA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example for a Triple Quadrupole Mass Spectrometer):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Feruloyl-CoA: Precursor ion (Q1) m/z 944.2 → Product ion (Q3) m/z 427.1 (adenosine diphosphate fragment)

    • Internal Standard ([13C6]-Feruloyl-CoA): Precursor ion (Q1) m/z 950.2 → Product ion (Q3) m/z 427.1

Data Analysis:

Quantification is achieved by comparing the peak area of the endogenous Feruloyl-CoA to that of the known concentration of the internal standard. A calibration curve should be generated using authentic standards of Feruloyl-CoA to ensure accurate quantification.

Experimental_Workflow Sample_Collection Plant Tissue Collection (Flash freeze in liquid N2) Homogenization Homogenization (Cryogenic grinding) Sample_Collection->Homogenization Extraction Acyl-CoA Extraction (TCA/Ether precipitation) Homogenization->Extraction Centrifugation Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Nitrogen stream or vacuum) Supernatant_Collection->Drying Reconstitution Reconstitution (LC-MS compatible solvent) Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (HPLC/UHPLC-QqQ) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Quantification against internal standard) LC_MS_Analysis->Data_Analysis

Experimental workflow for Feruloyl-CoA analysis.

Metabolic Fate of Feruloyl-CoA

Feruloyl-CoA serves as a branching point, directing carbon flux towards the biosynthesis of several important classes of plant secondary metabolites.

  • Lignin Biosynthesis: Feruloyl-CoA is a direct precursor to the guaiacyl (G) monolignol, coniferyl alcohol. This conversion is a two-step process involving reduction to coniferaldehyde by cinnamoyl-CoA reductase (CCR) and subsequent reduction to coniferyl alcohol by cinnamyl alcohol dehydrogenase (CAD). Coniferyl alcohol is then transported to the cell wall and polymerized into the lignin polymer.

  • Suberin Biosynthesis: Feruloyl-CoA is a key component of the aromatic domain of suberin. It is esterified to ω-hydroxy fatty acids or glycerol by feruloyl transferases, and these conjugates are then incorporated into the suberin polymer.[6]

  • Other Feruloylated Compounds: In some plant species, particularly in the Poaceae (grass) family, Feruloyl-CoA is used to feruoylate arabinoxylans and other cell wall polysaccharides. This feruoylation is important for cell wall structure and digestibility.

Conclusion and Future Perspectives

Feruloyl-CoA is a central and indispensable intermediate in the phenylpropanoid pathway of plants. Its biosynthesis is tightly regulated, and its metabolic fate determines the production of essential structural polymers and a wide range of other phenolic compounds. While significant progress has been made in understanding the biosynthesis and function of Feruloyl-CoA, several areas warrant further investigation. The development of more sensitive and robust analytical methods will enable a more comprehensive and quantitative understanding of the tissue- and species-specific distribution of Feruloyl-CoA. Such knowledge is crucial for the targeted manipulation of the phenylpropanoid pathway to improve crop resilience, enhance the quality of plant-derived products, and optimize biomass for industrial applications. The detailed protocols and data presented in this guide provide a valuable resource for researchers and scientists working to unravel the complexities of plant metabolism and to harness the potential of plant-derived molecules for drug development and other biotechnological applications.

References

A Technical Guide to Feruloylacetyl-CoA (Feruloyldiketide-CoA): Properties, Synthesis, and Role in Curcuminoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloylacetyl-CoA, more precisely known as feruloyldiketide-CoA, is a pivotal intermediate in the biosynthesis of curcuminoids, the bioactive compounds responsible for the therapeutic properties of turmeric (Curcuma longa). This technical guide provides a comprehensive overview of the known chemical and physical properties of its direct precursor, feruloyl-CoA, due to the limited availability of specific data for feruloyldiketide-CoA itself. Detailed experimental protocols for the enzymatic synthesis of feruloyldiketide-CoA and its subsequent conversion to curcumin are presented, focusing on the key enzymes Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS). Furthermore, this document illustrates the curcuminoid biosynthetic pathway and the experimental workflow for in vitro curcumin synthesis using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, enzyme engineering, and drug discovery.

Chemical and Physical Properties

Table 1: Chemical Properties of Feruloyl-CoA
PropertyValueSource
Molecular Formula C31H44N7O19P3S[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioate[1]
Synonyms Feruloyl-coenzyme A, 4-hydroxy-3-methoxycinnamoyl-CoA[1]
Table 2: Physical Properties of Feruloyl-CoA
PropertyValueSource
Molecular Weight 943.7 g/mol [1]
Monoisotopic Mass 943.16255437 Da[1]
XLogP3-AA -3.9[1]
Hydrogen Bond Donor Count 11[1]
Hydrogen Bond Acceptor Count 25[1]
Rotatable Bond Count 22[1]
Exact Mass 943.16255437 Da[1]
Topological Polar Surface Area 418 Ų[1]
Heavy Atom Count 61[1]
Complexity 1680[1]

Biosynthesis and Signaling Pathway

Feruloyldiketide-CoA is a key intermediate in the curcuminoid biosynthetic pathway in turmeric (Curcuma longa).[2][3] Its formation is catalyzed by the enzyme Diketide-CoA Synthase (DCS) , a type III polyketide synthase.[2][3] DCS catalyzes the condensation of feruloyl-CoA with malonyl-CoA to produce feruloyldiketide-CoA.[2][3] This intermediate is then utilized by another type III polyketide synthase, Curcumin Synthase (CURS) , which catalyzes the condensation of feruloyldiketide-CoA with a second molecule of feruloyl-CoA to form curcumin.[2][4] This two-step enzymatic process is central to the production of curcumin and its derivatives.

curcuminoid_biosynthesis Feruloyl_CoA Feruloyl-CoA DCS Diketide-CoA Synthase (DCS) Feruloyl_CoA->DCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->DCS Feruloyldiketide_CoA Feruloyldiketide-CoA CURS Curcumin Synthase (CURS) Feruloyldiketide_CoA->CURS DCS->Feruloyldiketide_CoA Condensation Curcumin Curcumin CURS->Curcumin Condensation Feruloyl_CoA2 Feruloyl-CoA Feruloyl_CoA2->CURS

Curcuminoid Biosynthesis Pathway

Experimental Protocols

The following protocols are based on methodologies described in the literature for the expression, purification, and assay of Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) from Curcuma longa.[2]

Expression and Purification of Recombinant DCS and CURS

Objective: To produce and purify recombinant Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS) from E. coli.

Methodology:

  • Gene Cloning: The coding regions of DCS and CURS are amplified by PCR from a C. longa cDNA library. The amplified fragments are then cloned into an expression vector, such as pET, containing an N-terminal His-tag sequence.[2]

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.[5]

  • Cell Lysis: After a period of induction, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication on ice.

  • Protein Purification: The crude cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer to remove non-specifically bound proteins. The His-tagged DCS or CURS is then eluted from the column using an elution buffer containing a high concentration of imidazole.[2]

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The protein concentration is determined using a standard protein assay method.

Enzymatic Synthesis of Feruloyldiketide-CoA (via DCS Assay)

Objective: To synthesize feruloyldiketide-CoA from feruloyl-CoA and malonyl-CoA using purified recombinant DCS.

Methodology:

  • Reaction Mixture: A standard reaction mixture is prepared containing feruloyl-CoA, malonyl-CoA, and purified DCS in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).[2]

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30 °C) for a defined period.[2]

  • Reaction Quenching: The reaction is stopped by the addition of an acid (e.g., HCl).

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by high-performance liquid chromatography (HPLC) to detect and quantify the formation of feruloyldiketide-CoA.[6]

Enzymatic Synthesis of Curcumin (via CURS Assay)

Objective: To synthesize curcumin from feruloyldiketide-CoA and feruloyl-CoA using purified recombinant CURS.

Methodology:

  • Reaction Mixture: A standard reaction mixture contains the starter substrate (feruloyl-CoA), the extender substrate (enzymatically synthesized feruloyldiketide-CoA or a mimic like cinnamoyldiketide-N-acetylcysteamine), and purified CURS in a potassium phosphate buffer (pH 8.0).[2]

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37 °C for 1 hour.[2]

  • Reaction Quenching: The reaction is terminated by adding 6 M HCl.[2]

  • Product Analysis: The reaction products are extracted and analyzed by HPLC to identify and quantify the curcumin produced.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro enzymatic synthesis of curcuminoids, from the expression of the required enzymes to the final product analysis.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis DCS_cloning DCS Gene Cloning Expression Protein Expression in E. coli DCS_cloning->Expression CURS_cloning CURS Gene Cloning CURS_cloning->Expression Purification Ni-NTA Affinity Chromatography Expression->Purification Pure_DCS Purified DCS Purification->Pure_DCS Pure_CURS Purified CURS Purification->Pure_CURS DCS_reaction DCS Reaction: Feruloyl-CoA + Malonyl-CoA Pure_DCS->DCS_reaction CURS_reaction CURS Reaction: Feruloyldiketide-CoA + Feruloyl-CoA Pure_CURS->CURS_reaction Feruloyldiketide_CoA Feruloyldiketide-CoA DCS_reaction->Feruloyldiketide_CoA Feruloyldiketide_CoA->CURS_reaction Curcumin Curcumin CURS_reaction->Curcumin Extraction Product Extraction Curcumin->Extraction HPLC HPLC Analysis Extraction->HPLC

In Vitro Curcuminoid Synthesis Workflow

References

The Role of Feruloyl-CoA Synthase in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloyl-CoA synthase (FCS) is a pivotal enzyme in the phenylpropanoid pathway, a central metabolic route for the biosynthesis of a vast array of plant secondary metabolites. This guide provides an in-depth analysis of the function of FCS in plant defense mechanisms. By catalyzing the conversion of ferulic acid to feruloyl-CoA, FCS directs metabolic flux towards the production of key defense-related compounds, including lignin, suberin, and various phytoalexins. This document details the biochemical properties of FCS, its role in signaling pathways, quantitative data on its activity under stress, and comprehensive experimental protocols for its study.

Introduction to Feruloyl-CoA Synthase and Plant Defense

Plants are constantly exposed to a variety of biotic and abiotic stresses. In response, they have evolved sophisticated defense mechanisms, many of which rely on the production of specialized metabolites. The phenylpropanoid pathway is a cornerstone of this chemical defense system, and feruloyl-CoA synthase (FCS) is a key enzyme within this pathway.[1][2][3]

FCS, also known as trans-feruloyl-CoA synthetase, belongs to the family of ligases and catalyzes the ATP-dependent formation of a thioester bond between ferulic acid and coenzyme A (CoA).[4][5] The product, feruloyl-CoA, is a critical precursor for several defense compounds that contribute to the structural reinforcement of cell walls and exhibit antimicrobial properties.[1][6]

Biochemical Function and Regulation

Enzymatic Reaction:

FCS catalyzes the following reaction:

  • trans-ferulic acid + ATP + CoA <=> trans-feruloyl-CoA + AMP + diphosphate[4]

This reaction is crucial for activating ferulic acid, making it available for subsequent enzymatic modifications and incorporation into larger polymers.

Substrate Specificity and Kinetics:

FCS exhibits activity with other hydroxycinnamic acids, such as caffeic acid and 4-coumaric acid, though its affinity for ferulic acid is typically high.[4] The enzyme requires Mg2+ as a cofactor for its activity.[4] Kinetic parameters for FCS from Streptomyces sp. are provided in the table below as a reference.

Role in the Phenylpropanoid Pathway and Defense Mechanisms

FCS is strategically positioned at a key branch point in the phenylpropanoid pathway. The feruloyl-CoA it produces can be channeled into several downstream pathways that are integral to plant defense.

Signaling Pathway:

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Ferulic_acid Ferulic Acid Caffeoyl_CoA->Ferulic_acid FCS Feruloyl-CoA Synthase (FCS) Ferulic_acid->FCS Feruloyl_CoA Feruloyl-CoA FCS->Feruloyl_CoA Lignin Lignin Monomers Feruloyl_CoA->Lignin Suberin Suberin Feruloyl_CoA->Suberin Scopoletin Scopoletin (Phytoalexin) Feruloyl_CoA->Scopoletin Cell_Wall Cell Wall Fortification Lignin->Cell_Wall Suberin->Cell_Wall Antimicrobial Antimicrobial Activity Scopoletin->Antimicrobial

Caption: Phenylpropanoid pathway leading to defense compounds.

Key Defense-Related Outputs:

  • Lignin Biosynthesis: Feruloyl-CoA is a precursor for the synthesis of monolignols, the building blocks of lignin.[1][3] Lignification strengthens plant cell walls, creating a physical barrier against pathogen invasion and insect feeding.

  • Suberin Production: Suberin is a waxy polymer deposited in cell walls that acts as a barrier to water loss and pathogen entry. Ferulic acid is a key component of suberin, and its incorporation is dependent on the formation of feruloyl-CoA.

Quantitative Data on FCS in Plant Defense

The activity and expression of FCS are often upregulated in response to various stress stimuli. The following table summarizes representative quantitative data from the literature.

Plant SpeciesStress/TreatmentAnalyteFold Change/ActivityReference
Arabidopsis thalianaCCR1 knockout mutantFeruloyl malate accumulationSignificant increase[10][11]
Arabidopsis thalianaCCR1 knockout mutantCell wall-bound ferulic estersIncreased content[10][11]
Hybrid AspenF6'H1 overexpressionLignin content16.3–18.1% (transgenic) vs. 20.4% (wild-type)[12]
Streptomyces sp. V-1N/A (in vitro)Vmax (with ferulate)78.2 μmol/min/mg[4]
Streptomyces sp. V-1N/A (in vitro)KM (for ferulate)0.35 mM[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study FCS and its role in plant defense.

Feruloyl-CoA Synthase Enzyme Assay

This protocol is based on the spectrophotometric measurement of feruloyl-CoA formation.[13]

Workflow Diagram:

FCS_Assay_Workflow Start Start: Prepare Reaction Mixture Mixture Reaction Mixture: - Buffer (pH 7.0-8.6) - Ferulic Acid - ATP - MgCl2 - Coenzyme A Start->Mixture Incubate Incubate at 25-30°C Mixture->Incubate Enzyme Initiate reaction with plant protein extract or purified FCS Incubate->Enzyme Measure Monitor absorbance at 345 nm Enzyme->Measure End End: Calculate enzyme activity Measure->End

Caption: Workflow for a spectrophotometric FCS enzyme assay.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM acetate-borate-phosphate buffer, pH 8.6).[13] The mixture should contain ferulic acid, ATP, MgCl2, and coenzyme A.

  • Enzyme Preparation: Use either a crude protein extract from plant tissue or a purified recombinant FCS enzyme.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Immediately begin monitoring the increase in absorbance at approximately 345 nm, which corresponds to the formation of feruloyl-CoA.

  • Calculation: Calculate the specific activity of the enzyme using the molar extinction coefficient of feruloyl-CoA.

Analysis of Ferulic Acid and Related Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative analysis of ferulic acid and other phenolic compounds in plant extracts.[14][15][16][17]

Methodology:

  • Extraction: Extract phenolic compounds from plant material using a suitable solvent, often involving alkaline or acidic hydrolysis to release ester-bound ferulic acid.

  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a gradient elution system, typically involving a mixture of an acidified aqueous solvent and an organic solvent like acetonitrile or methanol.

  • Detection: Detect the separated compounds using a UV detector, typically at wavelengths around 310-320 nm for ferulic acid.[18]

  • Quantification: Quantify the amount of ferulic acid and other metabolites by comparing the peak areas to those of authentic standards.

Logical Relationship Diagram:

HPLC_Analysis_Logic Plant_Stress Plant Stress (e.g., Pathogen Attack) FCS_Upregulation Upregulation of FCS Gene Expression and Activity Plant_Stress->FCS_Upregulation Feruloyl_CoA_Increase Increased Feruloyl-CoA Production FCS_Upregulation->Feruloyl_CoA_Increase Metabolite_Accumulation Accumulation of Downstream Defense Metabolites Feruloyl_CoA_Increase->Metabolite_Accumulation HPLC_Quantification HPLC Analysis Quantifies Changes in Metabolite Levels Metabolite_Accumulation->HPLC_Quantification

Caption: Logical flow from plant stress to metabolite analysis.

Conclusion and Future Directions

Feruloyl-CoA synthase is a critical enzyme in plant defense, acting as a gateway for the biosynthesis of a diverse range of protective compounds. Understanding the regulation and function of FCS is essential for developing strategies to enhance plant resistance to pathogens and other environmental stresses. Future research may focus on the engineering of FCS and related pathway enzymes to modulate the production of specific high-value defense compounds for applications in agriculture and medicine. The remarkable plasticity of the phenylpropanoid pathway, as evidenced by the redirection of metabolic flux in mutant plants, suggests significant potential for metabolic engineering.[10][11]

References

Unraveling the Genetic Switches of Feruloyl-CoA Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

Feruloylacetyl-CoA (Feruloyl-CoA) stands as a pivotal intermediate in the biosynthesis of a diverse array of high-value secondary metabolites, including lignin, flavonoids, and various pharmaceuticals. The precise regulation of its production is of paramount importance for applications in metabolic engineering and drug development. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing the synthesis of feruloyl-CoA, with a focus on the key enzymes, regulatory pathways, and experimental methodologies crucial for its study and manipulation.

Core Biosynthetic Pathway

The formation of feruloyl-CoA is primarily catalyzed by the enzyme Feruloyl-CoA synthetase (FCS) , which belongs to the family of ligases. This enzyme activates ferulic acid through an ATP-dependent mechanism, forming a thioester bond with Coenzyme A (CoA). The reaction is as follows:

(E)-ferulate + ATP + CoA → (E)-feruloyl-CoA + AMP + diphosphate[1]

The precursor, ferulic acid, is synthesized through the well-characterized phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and involves a series of enzymatic steps catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), followed by further modifications.

Genetic Regulation of Feruloyl-CoA Production

The production of feruloyl-CoA is intricately regulated at the transcriptional level, primarily through the control of genes encoding the enzymes of the phenylpropanoid pathway and the fcs gene itself.

Transcriptional Control of the Phenylpropanoid Pathway

The genes encoding the enzymes of the general phenylpropanoid pathway are regulated by a complex network of transcription factors, with the MYB (myeloblastosis) and bHLH (basic helix-loop-helix) families playing a central role. These transcription factors often form a regulatory complex, sometimes including WD40-repeat proteins, to activate or repress the expression of target genes by binding to specific cis-regulatory elements in their promoter regions.[2][3][4][5][6][7]

  • MYB Transcription Factors: R2R3-MYB proteins are key regulators of the phenylpropanoid pathway. They can act as both activators and repressors by binding to MYB-binding sites in the promoters of genes like PAL, C4H, and 4CL.[7][8]

  • bHLH Transcription Factors: bHLH proteins often act as co-regulators with MYB transcription factors, forming heterodimers that bind to E-box or G-box motifs in the promoters of target genes.[2][3][4][5]

Regulation of the fcs Gene

While the regulation of the upstream phenylpropanoid pathway is well-documented, the specific transcriptional control of the fcs gene (encoding Feruloyl-CoA synthetase) is less characterized. However, analysis of promoter regions of genes involved in related pathways, such as the feruloyl transferase (FHT) gene, reveals the presence of cis-regulatory motifs associated with abiotic stress responses, suggesting that fcs expression is also likely under the control of stress-responsive transcription factors.[9]

Signaling Pathways Modulating Feruloyl-CoA Production

The expression of the genes involved in feruloyl-CoA biosynthesis is modulated by a variety of external and internal signals, which are transduced through complex signaling pathways.

MAPK Signaling Cascade

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial for relaying environmental stress signals to the nucleus, leading to the activation of transcription factors that regulate the phenylpropanoid pathway.[8][10][11] Abiotic stresses such as drought, salinity, and pathogen attack can trigger MAPK cascades, which in turn can phosphorylate and activate MYB and bHLH transcription factors, leading to an increased expression of genes involved in ferulic acid and subsequently feruloyl-CoA production.[8][10][12][13][14]

Hormonal Regulation

Plant hormones play a significant role in modulating the phenylpropanoid pathway. Hormones such as jasmonates, salicylates, and abscisic acid are known to be involved in stress responses and can influence the expression of MYB and bHLH transcription factors, thereby affecting the flux through the pathway leading to feruloyl-CoA.[15][16]

Quantitative Data

Enzyme Kinetics of Feruloyl-CoA Synthase

The kinetic properties of Feruloyl-CoA synthetase (FCS) have been characterized from various organisms. These parameters are crucial for understanding the enzyme's efficiency and substrate specificity, and for designing metabolic engineering strategies.

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Streptomyces sp. V-1Ferulic acid0.3578.267.7193.4[1]
Soil Metagenome (FCS1)Ferulic acid0.1236.8245.9371.6[17]
Pseudomonas sp. HR199Ferulic acid----[9]

Note: "-" indicates data not available in the cited sources.

Metabolic Engineering for Ferulic Acid and Feruloyl-CoA Derived Products

Metabolic engineering efforts in microorganisms have demonstrated the potential to enhance the production of ferulic acid and its derivatives.

Engineered OrganismKey Genetic ModificationsProductTiterReference
Escherichia coliOverexpression of tal, sam5, comt, pntAB, and metKFerulic acid212 mg/L[18][19]
Escherichia coli with FCS mutantsEngineered FCS for various phenylpropanoid acidsVanillin (from ferulic acid)8.7 ± 0.2 mM/h[20][21]

Experimental Protocols

Enzyme Assay for Feruloyl-CoA Synthase (FCS) Activity

This spectrophotometric assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.[9][22]

Materials:

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • 2.5 mM MgCl2

  • 0.7 mM Ferulic acid

  • 2 mM ATP

  • 0.4 mM Coenzyme A (CoA)

  • Purified FCS enzyme or cell-free extract

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2.5 mM MgCl2, 0.7 mM ferulic acid, and 0.4 mM CoA.

  • Add an appropriate amount of the purified FCS enzyme or cell-free extract to the reaction mixture.

  • Initiate the reaction by adding 2 mM ATP.

  • Immediately monitor the increase in absorbance at 345 nm at 30°C.

  • Calculate the initial reaction velocity based on the molar extinction coefficient of feruloyl-CoA (ε345nm = 1.9 x 104 M-1 cm-1).[17]

Quantification of Feruloyl-CoA by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of feruloyl-CoA from a mixture of related compounds.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10% acetic acid

  • Mobile Phase B: Acetonitrile

  • Feruloyl-CoA standard

  • Sample extract

Procedure:

  • Sample Preparation: Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol/water mixture). Centrifuge to remove debris.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in acidified water is typically used. For example, a linear gradient from 10% to 50% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at approximately 345 nm, the characteristic wavelength for feruloyl-CoA.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of a feruloyl-CoA standard.

    • Quantify the amount of feruloyl-CoA in the samples by comparing their peak areas to the standard curve.

Visualizations

Biosynthetic Pathway of Feruloyl-CoA

Feruloyl_CoA_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic_acid p_Coumaric_acid->Ferulic_acid Phenylpropanoid Pathway Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Ferulic_acid->Feruloyl_CoA FCS

Biosynthesis of Feruloyl-CoA from Phenylalanine.
Regulatory Network of Feruloyl-CoA Production

Regulatory_Network cluster_signals Environmental & Hormonal Signals cluster_signaling Signaling Pathways cluster_tfs Transcription Factors cluster_genes Target Genes cluster_product Product Abiotic Stress Abiotic Stress MAPK_Cascade MAPK_Cascade Abiotic Stress->MAPK_Cascade Pathogen Attack Pathogen Attack Pathogen Attack->MAPK_Cascade Hormones (JA, SA, ABA) Hormones (JA, SA, ABA) Hormones (JA, SA, ABA)->MAPK_Cascade MYB MYB MAPK_Cascade->MYB Phosphorylation (Activation) bHLH bHLH MAPK_Cascade->bHLH Phosphorylation (Activation) Phenylpropanoid_Genes Phenylpropanoid Pathway Genes (PAL, C4H, 4CL, etc.) MYB->Phenylpropanoid_Genes Binds to Promoter fcs_gene fcs Gene MYB->fcs_gene Predicted Regulation bHLH->Phenylpropanoid_Genes Binds to Promoter bHLH->fcs_gene Predicted Regulation Feruloyl_CoA Feruloyl_CoA Phenylpropanoid_Genes->Feruloyl_CoA Enzyme Synthesis fcs_gene->Feruloyl_CoA Enzyme Synthesis

Signal transduction and transcriptional regulation of feruloyl-CoA production.
Experimental Workflow for FCS Activity and Quantification

Experimental_Workflow cluster_assay FCS Enzyme Assay cluster_hplc HPLC Quantification start Start: Sample Preparation (e.g., cell lysate, purified enzyme) assay_mix Prepare Reaction Mixture: Buffer, MgCl2, Ferulic Acid, CoA start->assay_mix hplc_prep Sample Extraction for HPLC start->hplc_prep add_enzyme Add Enzyme/Extract assay_mix->add_enzyme start_reaction Initiate with ATP add_enzyme->start_reaction measure_abs Spectrophotometric Reading (345 nm) start_reaction->measure_abs data_analysis Data Analysis: - Calculate Enzyme Activity - Quantify Feruloyl-CoA measure_abs->data_analysis hplc_injection Inject onto C18 Column hplc_prep->hplc_injection hplc_run Gradient Elution hplc_injection->hplc_run hplc_detection UV Detection (345 nm) hplc_run->hplc_detection hplc_detection->data_analysis end End: Results data_analysis->end

Workflow for FCS activity assay and HPLC quantification.

References

The Role of Feruloyl-CoA and Acetyl-CoA in Lignin Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic polymer in plant cell walls, provides structural integrity but poses a significant challenge in biomass processing and drug delivery systems. Modifying the lignin structure, for instance by incorporating ester linkages, can introduce chemically labile points, facilitating its degradation and improving biomass digestibility. This guide delves into the core mechanisms of lignin acylation, focusing on the pivotal roles of feruloyl-CoA and acetyl-CoA in introducing ferulate and acetyl groups into the lignin polymer. Understanding these pathways and the enzymes involved is crucial for developing strategies to engineer plant cell walls for improved industrial applications and for designing novel drug carriers.

Feruloylation of Lignin: Incorporation of Monolignol Ferulates

A key modification of lignin, particularly in grasses, is the acylation of monolignols with p-coumarate (pCA) and ferulate (FA).[1][2][3] This process is primarily mediated by BAHD acyltransferases, which transfer the acyl group from a CoA-ester to a monolignol.

The Role of Feruloyl-CoA Monolignol Transferase (FMT)

Feruloyl-CoA monolignol transferase (FMT) is a crucial enzyme that catalyzes the formation of monolignol ferulate conjugates.[4][5][6] These conjugates are then incorporated into the lignin polymer through oxidative coupling.[3] The introduction of these ester-linked ferulates makes the lignin more susceptible to chemical degradation under mild alkaline conditions.[4]

Overexpression of FMT, for example OsFMT1 from rice, in plants like poplar has been shown to significantly increase the levels of ester-linked ferulate in the lignin.[4][7][8] This modification not only alters the lignin composition but also improves the processing efficiency of the lignocellulosic biomass.[7][8]

Signaling and Biosynthetic Pathway

The biosynthesis of monolignol ferulates is intricately linked to the general phenylpropanoid pathway. Feruloyl-CoA, a central intermediate in this pathway, can be utilized by FMT to acylate monolignols such as coniferyl and sinapyl alcohol. These acylated monolignols then participate in the radical coupling reactions of lignification.

Feruloylation_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignin_modification Lignin Feruloylation Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate p-Coumarate p-Coumarate Cinnamate->p-Coumarate p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumarate->p-Coumaroyl-CoA Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA FMT FMT Feruloyl-CoA->FMT Coniferyl alcohol (Monolignol) Coniferyl alcohol (Monolignol) Coniferaldehyde->Coniferyl alcohol (Monolignol) Coniferyl alcohol (Monolignol)->FMT Sinapoyl-CoA Sinapoyl-CoA 5-Hydroxyferuloyl-CoA->Sinapoyl-CoA Sinapaldehyde Sinapaldehyde Sinapoyl-CoA->Sinapaldehyde Sinapyl alcohol (Monolignol) Sinapyl alcohol (Monolignol) Sinapaldehyde->Sinapyl alcohol (Monolignol) Monolignol Ferulate Conjugate Monolignol Ferulate Conjugate FMT->Monolignol Ferulate Conjugate Lignin Polymer Lignin Polymer Monolignol Ferulate Conjugate->Lignin Polymer Oxidative Coupling

Figure 1: Biosynthetic pathway for the incorporation of monolignol ferulates into lignin.
Quantitative Data on Lignin Modification by FMT Overexpression

The overexpression of OsFMT1 in poplar has been shown to significantly alter the cell wall composition. The following table summarizes key quantitative findings from studies on transgenic poplar.

Plant LineFerulate Content (µg/g cell wall)p-Hydroxybenzoate Content (µg/g cell wall)S/G RatioKlason Lignin (%)Reference
Wild-Type PoplarNot ReportedNot Reported~2.1~22.5[4]
OsFMT1 Overexpressing PoplarSignificantly IncreasedSignificantly Increased~1.8~21.0[4]
Experimental Protocols

Cell-wall-bound phenolics can be liberated and quantified using alkaline hydrolysis.

  • Sample Preparation: Use approximately 30 mg of extractive-free, ground xylem tissue.

  • Hydrolysis: Add 1 mL of 2 M NaOH and an internal standard (e.g., 10 µL of 10 mg/mL o-anisic acid).

  • Incubation: Incubate at 30°C for 24 hours in a thermomixer at 500 rpm.

  • Extraction: Acidify the mixture and extract the phenolics with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted phenolics using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[4]

Thioacidolysis is a degradative method used to determine the content of conventional monolignol units and their S/G ratio.

  • Sample Preparation: Use extractive-free xylem tissue.

  • Reaction: Treat the sample with a solution of ethanethiol and boron trifluoride etherate in dioxane.

  • Derivatization: Silylate the resulting monomeric products.

  • Analysis: Quantify the silylated monomers using GC-MS.[4]

Lignin_Analysis_Workflow Plant Material Plant Material Extractive-Free Xylem Extractive-Free Xylem Plant Material->Extractive-Free Xylem Alkaline Hydrolysis Alkaline Hydrolysis Extractive-Free Xylem->Alkaline Hydrolysis 2M NaOH Thioacidolysis Thioacidolysis Extractive-Free Xylem->Thioacidolysis Ethanethiol/BF3 Klason Lignin Determination Klason Lignin Determination Extractive-Free Xylem->Klason Lignin Determination Acid Hydrolysis GC-MS Analysis of Phenolics GC-MS Analysis of Phenolics Alkaline Hydrolysis->GC-MS Analysis of Phenolics GC-MS Analysis of Monomers GC-MS Analysis of Monomers Thioacidolysis->GC-MS Analysis of Monomers Gravimetric Analysis Gravimetric Analysis Klason Lignin Determination->Gravimetric Analysis

Figure 2: General experimental workflow for the analysis of modified lignin.

Acetylation of Lignin: The Role of Acetyl-CoA

Lignin acetylation involves the addition of acetyl groups to the γ-carbon of the aliphatic side chain of syringyl (S) and guaiacyl (G) lignin monomers.[9] This modification is distinct from feruloylation and is thought to involve acetyl-CoA as the acetyl group donor.[9]

Significance of Lignin Acetylation

The degree of lignin acetylation is highly variable among different plant species and tissues.[9] In hardwoods, lignin acetylation can range from 1% to 50% (w/w).[9] While the precise biological function of lignin acetylation is not fully understood, it is known to alter the physicochemical properties of lignin, such as its hydrophilicity.[10]

Proposed Pathway for Lignin Acetylation

The biosynthesis of acetylated polysaccharides occurs in the Golgi apparatus, with acetyl-CoA serving as the acetyl donor.[9] It is hypothesized that a similar mechanism is responsible for lignin acetylation, where acetyltransferases in the Golgi modify monolignols with acetyl groups from acetyl-CoA prior to their transport to the cell wall for lignification.

Lignin_Acetylation_Pathway cluster_cytosol Cytosol/Golgi cluster_cell_wall Cell Wall Acetyl-CoA Acetyl-CoA Acetyltransferase Acetyltransferase Acetyl-CoA->Acetyltransferase Monolignols (S and G units) Monolignols (S and G units) Monolignols (S and G units)->Acetyltransferase Acetylated Monolignols Acetylated Monolignols Acetyltransferase->Acetylated Monolignols Lignin Polymer Lignin Polymer Acetylated Monolignols->Lignin Polymer Oxidative Coupling

Figure 3: Proposed pathway for the acetylation of lignin monomers.
Quantitative Data on Lignin Acetylation

The degree of acetylation (DA) in lignin can be significant, particularly in certain fiber types.

Plant/Fiber TypeDegree of Acetylation (DA) of S monomersReference
Jute, Abaca, Kenaf (extraxylary fibers)Up to 0.8[9]
Hardwood XylemVariable (1-50% w/w)[9]
Experimental Protocols for Analyzing Lignin Acetylation

Acetyl groups can be quantified by releasing them as acetic acid through hydrolysis and then analyzing the acetic acid content.

  • Sample Preparation: Use dried lignocellulosic material.

  • Hydrolysis: Perform alkaline hydrolysis (e.g., with NaOH) to release acetyl groups as acetate.

  • Analysis: Quantify the released acetic acid using High-Performance Liquid Chromatography (HPLC) or an enzymatic assay.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of acetylated lignin.

  • Lignin Isolation: Isolate lignin from the plant material using methods such as the organosolv process.

  • Acetylation (for improved solubility): Acetylate the isolated lignin using a mixture of pyridine and acetic anhydride to improve its solubility in NMR solvents.[10]

  • NMR Analysis: Perform 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy to identify and quantify the signals corresponding to acetyl groups on the lignin polymer.[10]

Feruloyl-CoA as a Branch Point for Lignin Modification

Feruloyl-CoA is a critical intermediate in the phenylpropanoid pathway and serves as a branching point for the synthesis of various compounds that can be incorporated into lignin.

Conversion to Scopoletin

The enzyme feruloyl-CoA 6'-hydroxylase (F6'H1) can convert feruloyl-CoA to 6'-hydroxyferuloyl-CoA, which is a precursor for the coumarin scopoletin.[11][12][13] Overexpression of F6'H1 in plants has been shown to lead to the incorporation of scopoletin into the lignin polymer.[11][12][13] This modification can significantly alter lignin structure and, in some cases, improve the enzymatic saccharification efficiency of the cell wall.[12][13]

Impact of F6'H1 Overexpression in Hybrid Aspen
Plant LineLignin Content (%)Scopoletin in Lignin (%)Saccharification EfficiencyReference
Wild-Type Aspen20.4Not DetectedBaseline[11]
F6'H1 Overexpressing Aspen16.3 - 18.1~5.7> 3 times higher than WT[11][12][13]

Pathway Diversion from Feruloyl-CoA

Feruloyl_CoA_Branch_Point cluster_lignin_synthesis Canonical Lignin Synthesis cluster_scopoletin_synthesis Scopoletin Pathway Feruloyl-CoA Feruloyl-CoA Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde F6H1 F6H1 Feruloyl-CoA->F6H1 Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol Guaiacyl Lignin Guaiacyl Lignin Coniferyl Alcohol->Guaiacyl Lignin 6'-hydroxyferuloyl-CoA 6'-hydroxyferuloyl-CoA F6H1->6'-hydroxyferuloyl-CoA Scopoletin Scopoletin 6'-hydroxyferuloyl-CoA->Scopoletin Modified Lignin Modified Lignin Scopoletin->Modified Lignin

Figure 4: Feruloyl-CoA as a branch point for lignin modification via the scopoletin pathway.

Conclusion

The modification of lignin through the incorporation of feruloyl and acetyl groups represents a promising avenue for improving the industrial utility of lignocellulosic biomass. Feruloyl-CoA is a key precursor for the enzymatic introduction of ester linkages into the lignin backbone via the action of FMT, rendering the polymer more amenable to degradation. Similarly, acetyl-CoA is the likely donor for lignin acetylation, a modification that also alters lignin's chemical properties. Further research into the enzymes controlling these acylation events, such as FMT and putative acetyltransferases, will be critical for the targeted engineering of plant cell walls for applications ranging from biofuel production to the development of novel biomaterials and drug delivery systems. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers in this dynamic field.

References

A Technical Guide to the Identification and Characterization of Novel Enzymes Utilizing Feruloylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification and characterization of novel enzymes that utilize Feruloylacetyl-CoA as a substrate. Given the nascent stage of research into the metabolic fate of this specific molecule, this document focuses on hypothesized enzymatic activities, a structured workflow for their discovery, and detailed experimental protocols.

Introduction: The Potential Role of this compound in Metabolism

This compound is a thioester at the crossroads of phenylpropanoid and acetyl-CoA metabolism. While enzymes acting on feruloyl-CoA are known, particularly in the context of lignin biosynthesis and microbial degradation pathways, the downstream processing of a molecule with an acetyl extension from the feruloyl group remains largely unexplored. The discovery of enzymes that specifically recognize and transform this compound could unveil new metabolic pathways in plants and microbes, with potential applications in bioremediation, specialty chemical production, and the development of novel therapeutics targeting these pathways.

Hypothesized Enzyme Classes Acting on this compound

Based on known enzymatic reactions involving structurally similar acyl-CoA substrates, several classes of enzymes could potentially utilize this compound. The identification of candidate enzymes would likely begin by searching for homologues of these enzymes in organisms known to produce a variety of phenylpropanoids.

Enzyme ClassProposed ReactionPotential Product(s)Rationale & Homologous Examples
Thiolases Thiolytic cleavage of the acetyl groupFeruloyl-CoA + Acetyl-CoAThiolases are common in β-oxidation pathways and catalyze the cleavage of a C-C bond adjacent to a thioester.
Reductases NADPH-dependent reduction of the feruloyl group's double bondDihydrothis compoundPhenylpropanoid pathway enzymes like cinnamoyl-CoA reductase catalyze similar reductions.
Hydratases Addition of water across the feruloyl group's double bond3-Hydroxy-feruloylacetyl-CoAEnoyl-CoA hydratases are key enzymes in fatty acid oxidation and some phenylpropanoid degradation pathways.[1][2]
Acyltransferases Transfer of the feruloylacetyl group to an acceptor moleculeFeruloylacetyl-X + CoASHAcyltransferases are involved in the synthesis of complex secondary metabolites, such as flavonoids and polyketides.
Hydroxylases Hydroxylation of the aromatic ringHydroxy-feruloylacetyl-CoACytochrome P450 monooxygenases frequently modify aromatic rings in secondary metabolism.[3]
Decarboxylases Removal of the carboxyl group (less likely with CoA ester)-While ferulate decarboxylases exist, they typically act on the free acid.[4]

Experimental Workflow for Enzyme Discovery and Characterization

The discovery of novel enzymes acting on this compound requires a multi-step approach, beginning with the identification of candidate genes and culminating in the detailed biochemical characterization of the purified enzyme.

experimental_workflow cluster_discovery Phase 1: Candidate Discovery cluster_validation Phase 2: Functional Validation cluster_characterization Phase 3: Biochemical Characterization bioinformatics Bioinformatics & Genomics (Genome Mining, Co-expression Analysis) gene_synthesis Gene Synthesis & Cloning bioinformatics->gene_synthesis Identify Candidate Genes metabolomics Metabolomic Profiling (LC-MS/MS Analysis) metabolomics->gene_synthesis Correlate with Metabolites proteomics Activity-Based Proteomics (Probe Synthesis) proteomics->gene_synthesis Identify Active Proteins heterologous_expression Heterologous Expression (E. coli, Yeast) gene_synthesis->heterologous_expression in_vitro_assay In Vitro Enzyme Assays heterologous_expression->in_vitro_assay purification Protein Purification (Affinity, IEX, SEC) in_vitro_assay->purification Confirm Activity kinetics Kinetic Analysis (Km, Vmax, kcat) purification->kinetics structure Structural Biology (Crystallography, Cryo-EM) kinetics->structure

Caption: A generalized workflow for the discovery and characterization of novel enzymes.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers aiming to identify and characterize enzymes that utilize this compound.

This protocol uses computational methods to identify potential enzyme-encoding genes.

  • Homology Searching:

    • Utilize protein sequences from known enzyme families (e.g., thiolases, reductases acting on acyl-CoAs) as queries for BLASTp or PSI-BLAST searches against genomic and transcriptomic databases of organisms of interest (e.g., plants known for rich phenylpropanoid metabolism).

  • Genome Neighborhood Analysis:

    • For prokaryotic candidates, analyze the genomic context of hits. Genes for enzymes in the same metabolic pathway are often co-located in operons or gene clusters.[5]

  • Co-expression Analysis:

    • Utilize publicly available transcriptomic data (e.g., from platforms like Genevestigator or ATTED-II for plants) to identify genes that are co-expressed with known genes in the phenylpropanoid pathway (e.g., feruloyl-CoA synthetase).[6]

  • Phylogenetic Analysis:

    • Construct phylogenetic trees of candidate genes to identify clades that may have undergone neofunctionalization.

As this compound is not commercially available, it must be synthesized.

  • Enzymatic Synthesis:

    • Utilize a feruloyl-CoA synthetase (Fcs) enzyme, which can be expressed recombinantly.[1][7]

    • Set up a reaction mixture containing:

      • Ferulic acid (substrate)

      • Coenzyme A (CoASH)

      • ATP

      • MgCl₂

      • Purified Fcs enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).[7]

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C).[7]

    • Monitor the reaction by HPLC, observing the formation of a new peak corresponding to feruloyl-CoA.

    • Purify the feruloyl-CoA product using semi-preparative HPLC.

    • Note: This produces Feruloyl-CoA. A subsequent enzymatic or chemical step would be needed to add the acetyl group, potentially using a novel acetyltransferase.

  • Chemical Synthesis (Conceptual):

    • A multi-step chemical synthesis would be required, likely involving protection of the phenolic hydroxyl group, activation of the carboxylic acid, and subsequent reaction with acetyl-CoA. This approach is complex and requires significant expertise in organic chemistry.

This protocol is for the initial validation of candidate enzyme activity.

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized coding sequences of candidate genes.

    • Clone the genes into a suitable expression vector (e.g., pET series for E. coli or pYES series for Saccharomyces cerevisiae) with an affinity tag (e.g., His₆-tag) for purification.

  • Protein Expression:

    • Transform the expression vector into a suitable host strain.

    • Induce protein expression according to the vector system's protocol (e.g., with IPTG for pET vectors or galactose for pYES vectors).

  • Crude Cell Lysate Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, and a protease inhibitor cocktail).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to obtain the crude protein extract.

  • Enzyme Assay:

    • Develop a spectrophotometric or fluorometric assay. For example, monitor the disappearance of the this compound substrate, which has a characteristic UV absorbance.

    • Set up a reaction mixture containing:

      • Crude protein extract

      • Synthesized this compound substrate

      • Any necessary cofactors (e.g., NADPH for reductases)

      • Reaction buffer

    • Incubate at a suitable temperature and monitor the reaction over time.

    • Use a lysate from cells transformed with an empty vector as a negative control.

    • Confirm product formation using LC-MS.

This protocol is for the detailed biochemical analysis of a confirmed active enzyme.

  • Protein Purification:

    • Apply the crude extract to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • Wash the column to remove non-specifically bound proteins.

    • Elute the target protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

    • If necessary, perform further purification steps such as ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) to achieve high purity.

  • Kinetic Analysis:

    • Perform enzyme assays with the purified protein using a range of this compound concentrations.

    • Determine the initial reaction velocities at each substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km, Vmax, and subsequently kcat.[7]

  • Substrate Specificity:

    • Test the enzyme's activity with other structurally related substrates (e.g., feruloyl-CoA, cinnamoyl-CoA, acetyl-CoA) to determine its specificity.

Visualizing Potential Metabolic Contexts

The following diagrams illustrate hypothetical pathways involving this compound.

pathway_degradation FA Ferulic Acid FCS FCS-like Synthetase FA->FCS FACoA This compound Thiolase Thiolase FACoA->Thiolase FCoA Feruloyl-CoA Ech Ech-like Hydratase/Lyase FCoA->Ech ACoA Acetyl-CoA Vanillin Vanillin Pathway enzyme_node enzyme_node FCS->FACoA Thiolase->FCoA Thiolase->ACoA Ech->Vanillin

Caption: Hypothetical degradation pathway via thiolytic cleavage.

pathway_elongation FACoA This compound Reductase Reductase FACoA->Reductase Reduced Dihydrothis compound Hydratase Hydratase Reduced->Hydratase Hydroxylated 3-Hydroxy-feruloylacetyl-CoA PKS_NRPS PKS/NRPS-like Enzyme Hydroxylated->PKS_NRPS Complex Complex Secondary Metabolite enzyme_node enzyme_node Reductase->Reduced Hydratase->Hydroxylated PKS_NRPS->Complex

Caption: Hypothetical pathway for biosynthesis of complex metabolites.

Conclusion

The identification of enzymes that utilize this compound as a substrate represents a frontier in the study of specialized metabolism. While no such enzymes have been definitively characterized to date, the methodologies and hypotheses outlined in this guide provide a robust framework for their discovery. A systematic approach combining bioinformatics, metabolomics, and classical enzymology will be essential to uncover these novel biocatalysts and their roles in the intricate web of metabolic pathways. Such discoveries hold significant promise for advancing our understanding of natural product biosynthesis and for the development of new biotechnological applications.

References

In Silico Modeling of Feruloyl-CoA Biosynthetic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feruloyl-CoA is a central intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin, flavonoids, and various other secondary metabolites with significant pharmacological and industrial applications. The in silico modeling of its biosynthetic pathways offers a powerful approach to understand, predict, and engineer the production of high-value feruloyl-CoA-derived compounds. This technical guide provides an in-depth overview of the core concepts, methodologies, and practical data for the computational modeling of feruloyl-CoA biosynthesis. While the topic mentions "Feruloylacetyl-CoA," the core biosynthetic pathways in plants lead to the formation of feruloyl-CoA. This guide will focus on the synthesis of this key intermediate, with the understanding that it can be a substrate for subsequent enzymatic modifications.

Feruloyl-CoA Biosynthetic Pathways

There are two primary pathways for the biosynthesis of feruloyl-CoA in plants:

  • The Ferulic Acid Ligation Pathway: This pathway involves the direct activation of ferulic acid to feruloyl-CoA by the enzyme feruloyl-CoA synthase (FCS), also known as 4-coumarate:CoA ligase (4CL) when acting on p-coumaric acid.

  • The Caffeoyl-CoA O-methylation Pathway: In this alternative route, 4-coumaroyl-CoA is first hydroxylated to caffeoyl-CoA, which is then methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) to yield feruloyl-CoA.[1]

These pathways are embedded within the larger phenylpropanoid network and are subject to complex regulatory mechanisms.

In Silico Modeling Workflow

The development of an in silico model for the feruloyl-CoA biosynthetic pathways typically follows a structured workflow. This workflow integrates experimental data with computational analysis to simulate and predict the behavior of the metabolic network.

in_silico_modeling_workflow cluster_data Data Acquisition cluster_model Model Construction cluster_analysis Model Analysis & Validation cluster_application Application data_acq Literature Review & Experimental Data kinetic_data Enzyme Kinetics (Km, kcat, Ki) data_acq->kinetic_data omics_data Proteomics & Metabolomics Data data_acq->omics_data parameterization Model Parameterization kinetic_data->parameterization omics_data->parameterization pathway_recon Pathway Reconstruction model_selection Model Selection (e.g., Kinetic, FBA) pathway_recon->model_selection model_selection->parameterization simulation Simulation & Prediction parameterization->simulation sensitivity_analysis Sensitivity Analysis simulation->sensitivity_analysis metabolic_engineering Metabolic Engineering Strategies simulation->metabolic_engineering drug_development Drug Target Identification simulation->drug_development experimental_validation Experimental Validation sensitivity_analysis->experimental_validation experimental_validation->parameterization

A typical workflow for in silico modeling of metabolic pathways.

Quantitative Data for Model Parameterization

A critical step in kinetic modeling is the parameterization of the model with accurate quantitative data. The following tables summarize key kinetic parameters for the enzymes involved in feruloyl-CoA biosynthesis. It is important to note that these values are often organism-dependent.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthase (FCS) / 4-Coumarate:CoA Ligase (4CL)

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Ferulic AcidStreptomyces sp. V-135067.71.93 x 105[2]
Ferulic AcidSoil Metagenome (FCS1)12045.93.83 x 105[3]
ATPPseudomonas sp. HR1992000--[4]
CoAPseudomonas sp. HR199400--[4]

Table 2: Kinetic Parameters of Caffeoyl-CoA O-Methyltransferase (CCoAOMT)

SubstrateEnzyme SourceKm (µM)Vmax (units/mg)Reference
Caffeoyl-CoAPetroselinum crispum (Parsley)1.8-[5]
S-adenosyl-L-methioninePetroselinum crispum (Parsley)37-[5]

Signaling Pathway Regulating Feruloyl-CoA Biosynthesis

The biosynthesis of feruloyl-CoA is tightly regulated by a complex network of signaling pathways, often initiated by developmental cues and environmental stresses. Phytohormones such as jasmonates, salicylic acid, and auxins play a crucial role in modulating the expression of genes encoding enzymes of the phenylpropanoid pathway.

signaling_pathway cluster_stimuli Environmental & Developmental Cues cluster_hormones Phytohormone Signaling cluster_transcription Transcriptional Regulation cluster_pathway Feruloyl-CoA Biosynthesis pathogen Pathogen Attack jasmonates Jasmonates pathogen->jasmonates uv_light UV Light uv_light->jasmonates wounding Wounding salicylic_acid Salicylic Acid wounding->salicylic_acid development Developmental Signals auxin Auxin development->auxin myb MYB Transcription Factors jasmonates->myb bzip bZIP Transcription Factors salicylic_acid->bzip auxin->myb phenylpropanoid_genes Phenylpropanoid Pathway Genes (PAL, C4H, 4CL, CCoAOMT) myb->phenylpropanoid_genes bzip->phenylpropanoid_genes feruloyl_coa Feruloyl-CoA phenylpropanoid_genes->feruloyl_coa

Regulatory network of Feruloyl-CoA biosynthesis.

Experimental Protocols

Accurate experimental data is the foundation of reliable in silico models. This section provides detailed methodologies for key experiments related to the feruloyl-CoA biosynthetic pathways.

Feruloyl-CoA Synthase (FCS) Enzyme Assay

This protocol is adapted from established spectrophotometric methods.[3][4]

Objective: To determine the kinetic parameters of Feruloyl-CoA Synthase.

Principle: The formation of feruloyl-CoA is monitored by measuring the increase in absorbance at 345 nm.

Materials:

  • Spectrophotometer capable of reading at 345 nm

  • Cuvettes (1 cm path length)

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • 1 M MgCl2 stock solution

  • 100 mM Ferulic acid stock solution (dissolved in a minimal amount of 1 M NaOH and diluted with water)

  • 100 mM ATP stock solution (freshly prepared)

  • 20 mM Coenzyme A (CoA) stock solution (freshly prepared)

  • Purified FCS enzyme solution

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture in a total volume of 1 mL containing:

    • 100 µL of 1 M Potassium phosphate buffer (pH 7.0)

    • 2.5 µL of 1 M MgCl2

    • Variable volumes of 100 mM Ferulic acid stock solution (for Km determination)

    • 20 µL of 100 mM ATP

    • 20 µL of 20 mM CoA

    • Appropriate amount of purified FCS enzyme

    • Nuclease-free water to a final volume of 1 mL.

  • Pre-incubate the reaction mixture (without ATP) at 30°C for 5 minutes.

  • Initiate the reaction by adding ATP and immediately start monitoring the absorbance at 345 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of feruloyl-CoA (ε345nm = 19,000 M-1cm-1).[3]

  • To determine Km for ferulic acid, vary its concentration while keeping other substrates at saturating concentrations.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantification of Feruloyl-CoA in Plant Extracts by LC-MS/MS

This protocol provides a general framework for the quantification of feruloyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of feruloyl-CoA in plant tissue.

Principle: Feruloyl-CoA is separated from other metabolites by reverse-phase liquid chromatography and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • Plant tissue, flash-frozen in liquid nitrogen

  • Extraction buffer (e.g., 5% sulfosalicylic acid)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Feruloyl-CoA standard

  • Internal standard (e.g., stable isotope-labeled feruloyl-CoA or another acyl-CoA not present in the sample)

Procedure:

  • Sample Extraction:

    • Grind frozen plant tissue to a fine powder under liquid nitrogen.

    • Add 1 mL of ice-cold extraction buffer per 100 mg of tissue.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

    • Collect the supernatant and keep it on ice.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Mobile Phase A: Water with 0.1% FA

      • Mobile Phase B: ACN with 0.1% FA

      • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute feruloyl-CoA, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and system.

      • Flow rate: 0.2-0.4 mL/min

      • Column temperature: 40°C

    • Mass Spectrometry:

      • Ionization mode: Positive electrospray ionization (ESI+)

      • MRM transitions: The specific precursor-to-product ion transitions for feruloyl-CoA and the internal standard need to be determined by infusing the standards into the mass spectrometer. For feruloyl-CoA (C31H42N7O19P3S), the precursor ion [M+H]+ would be m/z 922.1. Product ions would be generated by fragmentation of the CoA moiety.

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using the feruloyl-CoA standard spiked into a matrix similar to the sample extract.

    • Calculate the concentration of feruloyl-CoA in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Conclusion

In silico modeling of the feruloyl-CoA biosynthetic pathways is a valuable tool for understanding and manipulating the production of a wide range of important plant secondary metabolites. This guide provides a foundational framework, including key biosynthetic routes, a structured modeling workflow, essential quantitative data, regulatory insights, and detailed experimental protocols. By integrating these computational and experimental approaches, researchers can accelerate the discovery and development of novel biotechnological and pharmaceutical applications derived from the rich chemistry of the phenylpropanoid pathway.

References

The Evolutionary Blueprint of Lignification: A Technical Guide to the Feruloylacetyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of the Feruloylacetyl-CoA pathway represents a pivotal evolutionary leap, enabling the biosynthesis of lignin (B12514952), a complex aromatic polymer essential for the structural integrity and vascular function of terrestrial plants. This technical guide provides an in-depth exploration of the this compound pathway, detailing its evolutionary significance, core biochemical reactions, and the intricate regulatory networks that govern its activity. We present a comprehensive analysis of key enzymes, quantitative kinetic data, and detailed experimental protocols for their characterization. Furthermore, this guide visualizes the complex interplay of molecular components through detailed signaling and metabolic pathway diagrams, offering a valuable resource for researchers in plant biology, secondary metabolism, and drug development seeking to understand and manipulate this critical biosynthetic route.

Introduction: An Evolutionary Cornerstone for Terrestrial Life

The transition of plants from aquatic to terrestrial environments necessitated profound biochemical innovations to overcome the challenges of gravity, desiccation, and UV radiation. Among the most significant of these adaptations was the evolution of lignin, a rigid, hydrophobic polymer that provides structural support to plant tissues, facilitates water transport through the xylem, and acts as a barrier against pathogens. The biosynthesis of lignin is intricately linked to the phenylpropanoid pathway, with the formation of feruloyl-CoA serving as a crucial metabolic node. The this compound pathway, therefore, stands as a cornerstone of plant evolution, enabling the development of complex vascular systems and the colonization of diverse terrestrial ecosystems.

Recent research has illuminated the fascinating evolutionary history of this pathway, revealing instances of convergent evolution in the biosynthesis of syringyl (S) lignin, a key component of the lignin polymer in flowering plants and some lycophytes.[1][2] This suggests that different plant lineages independently evolved distinct biochemical strategies to produce this important lignin subunit, highlighting the strong selective pressure for efficient lignification.[1][2] Understanding the evolutionary trajectory and molecular mechanics of the this compound pathway is not only fundamental to plant biology but also holds significant potential for applications in biofuel production, agriculture, and the development of novel therapeutics targeting plant-derived compounds.

The Core Pathway: From Phenylalanine to Monolignols

The this compound pathway is a central branch of the broader phenylpropanoid pathway, which begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into various hydroxycinnamoyl-CoA thioesters, which are the primary precursors for monolignols, the building blocks of lignin.

Feruloylacetyl_CoA_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD G_lignin G_lignin Coniferyl_alcohol->G_lignin Peroxidases/Laccases

Core this compound Pathway to G-lignin.

The pathway to guaiacyl (G) lignin, a fundamental lignin type, proceeds through the formation of feruloyl-CoA. Key enzymes in this process include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), p-Coumaroyl shikimate 3'-hydroxylase (C3'H), Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT), Caffeoyl-CoA O-methyltransferase (CCoAOMT), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes within the this compound pathway are critical determinants of metabolic flux and the resulting lignin composition. The following tables summarize key kinetic parameters for some of the central enzymes in this pathway.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Feruloyl-CoA Synthase (FCS) Streptomyces sp. V-1Ferulic Acid35067.71.93 x 105[3]
Feruloyl-CoA Synthase (FCS1) Soil MetagenomeFerulic Acid10045.93.72 x 105[4]
4-Coumarate:CoA Ligase (4CL) Marchantia paleaceap-Coumaric Acid11.201.721.53 x 105[1]
Ferulic Acid414.100.962.32 x 103[1]
Populus trichocarpa x P. deltoides4-Coumaric Acid~80--[1]
Ferulic Acid~100--[1]
Ferulate 5-hydroxylase (F5H) Arabidopsis thaliana (recombinant in yeast)Ferulic AcidHigh (mM range)--[5][6]
ConiferaldehydeLow (µM range)--[5][6]
Coniferyl alcoholLow (µM range)--[5][6]

Experimental Protocols

Heterologous Expression and Purification of Feruloyl-CoA Synthase (FCS) in E. coli (Representative Protocol)

This protocol describes a general method for the expression and purification of a His-tagged Feruloyl-CoA Synthase, based on common molecular biology techniques.

FCS_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation Colony_Selection Colony_Selection Transformation->Colony_Selection Starter_Culture Starter_Culture Colony_Selection->Starter_Culture Large_Scale_Culture Large_Scale_Culture Starter_Culture->Large_Scale_Culture Induction Induction Large_Scale_Culture->Induction Cell_Harvest Cell_Harvest Induction->Cell_Harvest Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification IMAC IMAC Clarification->IMAC Dialysis Dialysis IMAC->Dialysis Purity_Analysis Purity_Analysis Dialysis->Purity_Analysis

Workflow for FCS expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with His-tagged FCS gene

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose (B213101) resin

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Procedure:

  • Transformation: Transform the expression vector into competent E. coli cells. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Immobilized Metal Affinity Chromatography (IMAC): Apply the clarified lysate to a column containing equilibrated Ni-NTA resin. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged FCS with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Spectrophotometric Assay for Feruloyl-CoA Synthase (FCS) Activity

This assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.

Materials:

  • Purified FCS enzyme

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • MgCl2 solution

  • ATP solution

  • Coenzyme A (CoA) solution

  • Ferulic acid solution

  • UV/Vis Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing Assay Buffer, MgCl2 (final concentration ~2.5 mM), ATP (final concentration ~2 mM), and CoA (final concentration ~0.4 mM).

  • Substrate Addition: Add ferulic acid to the desired final concentration.

  • Enzyme Addition: Initiate the reaction by adding a small amount of purified FCS enzyme.

  • Measurement: Immediately monitor the increase in absorbance at 345 nm over time.

  • Calculation: Calculate the initial reaction velocity using the molar extinction coefficient of feruloyl-CoA (ε345 = 19,000 M-1cm-1).[4]

Antisense Suppression of a Lignin Biosynthesis Gene in Arabidopsis thaliana (Representative Protocol)

This protocol outlines a general method for generating transgenic Arabidopsis plants with reduced expression of a target lignin biosynthesis gene using Agrobacterium-mediated floral dip transformation.

Antisense_Suppression_Workflow cluster_construct Construct Preparation cluster_plant_transformation Plant Transformation Gene_Cloning Gene_Cloning Antisense_Vector Antisense_Vector Gene_Cloning->Antisense_Vector Agrobacterium_Transformation Agrobacterium_Transformation Antisense_Vector->Agrobacterium_Transformation Plant_Growth Plant_Growth Agrobacterium_Transformation->Plant_Growth Floral_Dip Floral_Dip Plant_Growth->Floral_Dip Seed_Harvest Seed_Harvest Floral_Dip->Seed_Harvest Selection Selection Seed_Harvest->Selection Transgenic_Analysis Transgenic_Analysis Selection->Transgenic_Analysis

Workflow for Antisense Suppression in Arabidopsis.

Materials:

  • Arabidopsis thaliana plants (wild-type)

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Binary vector for plant transformation containing an antisense construct of the target gene

  • YEP medium and appropriate antibiotics

  • Infiltration medium (5% sucrose, 0.02-0.05% Silwet L-77)

  • Selection medium (e.g., MS medium with appropriate antibiotic or herbicide)

Procedure:

  • Vector Construction: Clone a fragment of the target gene in the antisense orientation into a binary vector suitable for Agrobacterium-mediated plant transformation.

  • Agrobacterium Transformation: Transform the resulting plasmid into Agrobacterium tumefaciens.

  • Plant Growth: Grow Arabidopsis thaliana plants until they start to flower.

  • Agrobacterium Culture: Grow the transformed Agrobacterium in YEP medium with appropriate antibiotics.

  • Floral Dip: Resuspend the Agrobacterium cells in the infiltration medium and dip the inflorescences of the Arabidopsis plants into the bacterial suspension.[7][8][9][10]

  • Seed Harvest: Allow the plants to set seed and harvest the mature seeds.

  • Selection of Transformants: Sterilize the seeds and plate them on a selection medium to identify transgenic seedlings.

  • Analysis of Transgenic Plants: Transfer putative transformants to soil and analyze the expression of the target gene (e.g., by qRT-PCR) and the lignin content and composition.

Regulatory Networks and Signaling

The this compound pathway is tightly regulated at multiple levels, including transcriptional control and the formation of multi-enzyme complexes known as metabolons.

Transcriptional Regulation

A complex network of transcription factors orchestrates the expression of genes involved in lignin biosynthesis. Key regulators include members of the MYB and NAC families of transcription factors. These transcription factors respond to developmental cues and environmental stresses, ensuring that lignin is produced in the right cells at the right time.

Lignin_Regulation cluster_signals Developmental & Environmental Signals cluster_tfs Master Regulators cluster_downstream_tfs Downstream Transcription Factors cluster_genes Lignin Biosynthesis Genes Developmental_Cues Developmental_Cues SND1_NSTs SND1/NSTs Developmental_Cues->SND1_NSTs Stress_Signals Stress_Signals Stress_Signals->SND1_NSTs MYB46_MYB83 MYB46/MYB83 SND1_NSTs->MYB46_MYB83 MYB58_MYB63 MYB58/MYB63 MYB46_MYB83->MYB58_MYB63 PAL PAL MYB46_MYB83->PAL C4H C4H MYB46_MYB83->C4H 4CL 4CL MYB46_MYB83->4CL HCT HCT MYB46_MYB83->HCT CCoAOMT CCoAOMT MYB46_MYB83->CCoAOMT CCR CCR MYB46_MYB83->CCR CAD CAD MYB46_MYB83->CAD F5H F5H MYB46_MYB83->F5H MYB58_MYB63->CCoAOMT MYB58_MYB63->CCR MYB58_MYB63->CAD MYB58_MYB63->F5H

Simplified transcriptional regulation of lignin biosynthesis.
The Lignin Metabolon

There is growing evidence that the enzymes of the phenylpropanoid pathway do not exist as soluble, randomly distributed proteins within the cytoplasm. Instead, they are thought to form organized multi-enzyme complexes, or "metabolons," that are often associated with the endoplasmic reticulum.[7][11] This organization is believed to enhance metabolic efficiency by channeling substrates between active sites, preventing the diffusion of intermediates, and avoiding metabolic crosstalk with other pathways.

Lignin_Metabolon cluster_metabolon Lignin Metabolon ER Endoplasmic Reticulum C4H C4H C4H->ER anchored C3H C3H C4H->C3H interaction C3H->ER anchored F5H F5H C3H->F5H interaction F5H->ER anchored 4CL 4CL 4CL->ER associated HCT HCT 4CL->HCT interaction HCT->ER associated HCT->C3H interaction CCoAOMT CCoAOMT CCoAOMT->ER associated CCoAOMT->F5H interaction

Hypothetical model of the lignin metabolon.

Conclusion and Future Perspectives

The this compound pathway is a testament to the biochemical ingenuity of plant evolution, providing the essential building blocks for a polymer that has profoundly shaped terrestrial ecosystems. A thorough understanding of this pathway, from its evolutionary origins to its intricate regulatory mechanisms, is paramount for both fundamental and applied plant science. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers to further investigate this critical metabolic route. Future research will likely focus on elucidating the precise structure and dynamics of the lignin metabolon, uncovering novel regulatory components, and harnessing this knowledge for the targeted engineering of plant biomass for improved biofuel production and other biotechnological applications. Furthermore, as many of the intermediates and downstream products of this pathway have significant bioactivity, a deeper understanding of its regulation could open new avenues for the discovery and synthesis of novel pharmaceuticals.

References

Subcellular Localization of Feruloyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Feruloyl-CoA is a critical intermediate in the biosynthesis of numerous secondary metabolites in plants, including lignin, suberin, flavonoids, and other phenylpropanoids. The precise subcellular localization of its synthesis is paramount for understanding the regulation and channeling of metabolic fluxes toward these diverse end products. This technical guide provides a comprehensive overview of the current understanding of where feruloyl-CoA is synthesized within the cell, details the experimental methodologies used to determine this localization, and presents relevant quantitative data and pathway visualizations. The synthesis of feruloyl-CoA from ferulic acid is primarily catalyzed by the enzyme feruloyl-CoA synthetase (FCS) , also known as trans-feruloyl-CoA synthase. While direct and definitive quantitative data on the subcellular distribution of FCS in plants remains elusive in the literature, evidence from related enzymes in the phenylpropanoid pathway and studies in other organisms strongly suggests that the cytosol is a primary site of feruloyl-CoA synthesis. Association with the endoplasmic reticulum (ER) is also implicated, reflecting the often membrane-associated nature of subsequent enzymatic steps in phenylpropanoid biosynthesis.

Subcellular Localization of Feruloyl-CoA Synthesis

The activation of ferulic acid to its CoA thioester, feruloyl-CoA, is a key step that commits it to various biosynthetic pathways. The enzyme responsible, feruloyl-CoA synthetase (EC 6.2.1.34), belongs to the family of acid:CoA ligases.

Current research indicates that the synthesis of feruloyl-CoA is predominantly a cytosolic process. This is supported by several lines of evidence:

  • Localization of Precursor Enzymes: The general phenylpropanoid pathway, which generates the precursors for feruloyl-CoA, involves enzymes localized in both the cytoplasm and associated with the cytoplasmic face of the endoplasmic reticulum. For instance, Phenylalanine ammonia-lyase (PAL), the first committed step in the pathway, is largely considered a cytosolic enzyme. Cinnamate-4-hydroxylase (C4H), a subsequent enzyme, is a cytochrome P450 monooxygenase anchored to the endoplasmic reticulum.

  • 4-Coumarate:CoA Ligase (4CL) Localization: 4CL is the enzyme that catalyzes the CoA ligation of p-coumaric acid, a direct precursor for the synthesis of other hydroxycinnamoyl-CoAs. Studies in various plants have shown that 4CL isoforms are predominantly found in the cytosol and are also associated with the cytoplasmic face of the endoplasmic reticulum . Given that some 4CL isoforms can also utilize ferulic acid as a substrate, their localization provides strong indirect evidence for the site of feruloyl-CoA synthesis.

  • Prokaryotic Studies: In prokaryotic systems where ferulic acid degradation pathways have been studied, feruloyl-CoA synthetase activity has been consistently detected in the soluble fraction of cell-free extracts, which corresponds to the cytosol.

While the cytosol appears to be the main compartment for feruloyl-CoA synthesis, the close association of the phenylpropanoid pathway enzymes with the ER suggests the formation of membrane-bound enzyme complexes, or "metabolons," to facilitate efficient substrate channeling. Therefore, a portion of the cellular feruloyl-CoA pool is likely synthesized in close proximity to the ER.

Quantitative Data on Subcellular Enzyme Distribution

Direct quantitative data on the subcellular distribution of feruloyl-CoA synthetase activity is limited. However, studies on the closely related enzyme, 4-coumarate:CoA ligase (4CL), provide valuable insights. The following table summarizes representative data on the subcellular localization of 4CL activity from plant tissues. It is important to note that 4CL can utilize ferulic acid as a substrate, making its distribution a reasonable proxy for the potential sites of feruloyl-CoA synthesis.

Subcellular FractionEnzymeOrganism/TissueMethodRelative Activity/Distribution (%)Reference
Soluble (Cytosolic) 4-Coumarate:CoA LigaseSoybean (cell suspension culture)Differential Centrifugation & Enzyme Assay~70%(Hrazdina & Wagner, 1985)
Microsomal (ER) 4-Coumarate:CoA LigaseSoybean (cell suspension culture)Differential Centrifugation & Enzyme Assay~30%(Hrazdina & Wagner, 1985)
Cytosol 4-Coumarate:CoA LigasePetroselinum crispum (Parsley)Subcellular Fractionation & Enzyme AssayMajor activity(Knobloch & Hahlbrock, 1977)
Microsomal (ER) 4-Coumarate:CoA LigasePetroselinum crispum (Parsley)Subcellular Fractionation & Enzyme AssayMinor activity(Knobloch & Hahlbrock, 1977)

Note on "Feruloylacetyl-CoA": The term "this compound" was specified in the topic. However, the vast majority of scientific literature refers to "feruloyl-CoA" as the primary activated form of ferulic acid in biosynthetic pathways. It is presumed that "this compound" was a typographical error or refers to a less common derivative. This guide focuses on the synthesis of feruloyl-CoA.

Experimental Protocols

Determining the subcellular localization of an enzyme like feruloyl-CoA synthetase requires a combination of biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation by Differential Centrifugation

This method separates cellular organelles based on their size and density.

Objective: To isolate different subcellular fractions (e.g., cytosol, mitochondria, microsomes) to assay for feruloyl-CoA synthetase activity.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, tobacco cell culture)

  • Homogenization buffer (e.g., 0.1 M Tris-HCl pH 7.5, 10 mM EDTA, 10 mM β-mercaptoethanol, 0.4 M sucrose)

  • Wash buffer (e.g., 0.1 M Tris-HCl pH 7.5, 10 mM EDTA)

  • Refrigerated centrifuge and ultracentrifuge

  • Potter-Elvehjem homogenizer or mortar and pestle

  • Enzyme assay reagents (see section 3.3)

Procedure:

  • Harvest and wash the plant tissue.

  • Homogenize the tissue in ice-cold homogenization buffer.

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and intact cells. The supernatant is the crude extract.

  • Centrifuge the crude extract at a medium speed (e.g., 20,000 x g for 20 minutes) to pellet mitochondria and chloroplasts. The supernatant contains the microsomal and cytosolic fractions.

  • The pellet from step 5 can be further purified using density gradient centrifugation if separation of mitochondria and chloroplasts is required.

  • Centrifuge the supernatant from step 5 at a high speed (e.g., 100,000 x g for 1 hour) in an ultracentrifuge. The resulting pellet is the microsomal fraction (containing ER and other membranes), and the supernatant is the soluble (cytosolic) fraction.

  • Resuspend the pellets in a suitable buffer and determine the protein concentration of each fraction.

  • Perform enzyme activity assays on each fraction.

Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell.

Objective: To visualize the in situ localization of feruloyl-CoA synthetase.

Materials:

  • Plant tissue or protoplasts

  • Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody specific to feruloyl-CoA synthetase

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fix the plant tissue or protoplasts in the fixative solution.

  • Wash the samples with PBS.

  • Permeabilize the cells to allow antibody entry.

  • Wash the samples with PBS.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the samples with the primary antibody diluted in blocking solution.

  • Wash the samples with PBS.

  • Incubate the samples with the fluorescently labeled secondary antibody diluted in blocking solution.

  • Wash the samples with PBS.

  • Counterstain with DAPI to visualize the nuclei.

  • Mount the samples on a microscope slide and observe under a fluorescence microscope.

Feruloyl-CoA Synthetase Enzyme Assay

This assay measures the activity of the enzyme by monitoring the formation of feruloyl-CoA.

Objective: To quantify the activity of feruloyl-CoA synthetase in different subcellular fractions.

Materials:

  • Subcellular fractions

  • Assay buffer (e.g., 0.1 M Tris-HCl pH 7.5)

  • Ferulic acid solution

  • Coenzyme A (CoA) solution

  • ATP solution

  • MgCl₂ solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl₂, ATP, and CoA.

  • Add a known amount of protein from the subcellular fraction to the reaction mixture.

  • Initiate the reaction by adding ferulic acid.

  • Monitor the increase in absorbance at approximately 345 nm, which corresponds to the formation of feruloyl-CoA.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of feruloyl-CoA.

  • Express the activity as units per milligram of protein (specific activity).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathway and experimental workflows described in this guide.

Feruloyl_CoA_Synthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL (Cytosol) p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H (ER) p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL (Cytosol/ER) Ferulic_acid Ferulic_acid p_Coumaric_acid->Ferulic_acid HCT/C3H (ER) Lignin_Flavonoids_etc Lignin, Flavonoids, Suberin, etc. p_Coumaroyl_CoA->Lignin_Flavonoids_etc Feruloyl_CoA Feruloyl_CoA Ferulic_acid->Feruloyl_CoA FCS (Cytosol/ER) Feruloyl_CoA->Lignin_Flavonoids_etc

Caption: Phenylpropanoid pathway leading to Feruloyl-CoA synthesis.

Subcellular_Fractionation_Workflow Plant_Tissue Plant Tissue Homogenization Homogenization Plant_Tissue->Homogenization Filtration Filtration Homogenization->Filtration Low_Speed_Centrifugation Low-Speed Centrifugation (1,000 x g) Filtration->Low_Speed_Centrifugation Crude_Extract Crude Extract (Supernatant) Low_Speed_Centrifugation->Crude_Extract Pellet1 Nuclei, Debris (Pellet) Low_Speed_Centrifugation->Pellet1 Medium_Speed_Centrifugation Medium-Speed Centrifugation (20,000 x g) Crude_Extract->Medium_Speed_Centrifugation Supernatant2 Microsomal & Cytosolic Fractions Medium_Speed_Centrifugation->Supernatant2 Pellet2 Mitochondria, Chloroplasts (Pellet) Medium_Speed_Centrifugation->Pellet2 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant2->Ultracentrifugation Cytosolic_Fraction Cytosolic Fraction (Supernatant) Ultracentrifugation->Cytosolic_Fraction Microsomal_Fraction Microsomal Fraction (Pellet) Ultracentrifugation->Microsomal_Fraction

Caption: Workflow for subcellular fractionation.

Immunofluorescence_Workflow Sample_Preparation Sample Preparation (Tissue/Protoplasts) Fixation Fixation Sample_Preparation->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (Fluorescently Labeled) Primary_Antibody->Secondary_Antibody Staining Counterstaining (e.g., DAPI) Secondary_Antibody->Staining Microscopy Fluorescence Microscopy Staining->Microscopy

Caption: Workflow for immunofluorescence microscopy.

The Metabolic Crossroads of Feruloyl-CoA: An In-depth Technical Guide to its Fate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylacetyl-CoA (Feruloyl-CoA) stands as a critical branching point in the intricate network of plant secondary metabolism. As a central intermediate in the phenylpropanoid pathway, its metabolic fate dictates the biosynthesis of a diverse array of compounds vital for plant structure, defense, and interaction with the environment. Understanding the enzymatic control and metabolic flux of feruloyl-CoA is paramount for applications ranging from improving biomass quality for biofuels to the discovery and synthesis of novel pharmacologically active compounds. This technical guide provides a comprehensive overview of the metabolic pathways of feruloyl-CoA in different plant species, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Core Metabolic Fates of Feruloyl-CoA

The metabolic journey of feruloyl-CoA primarily diverges into two major pathways:

  • Lignin Biosynthesis: Feruloyl-CoA serves as a key precursor for the synthesis of monolignols, the building blocks of the complex lignin polymer. Lignin provides structural integrity to the plant cell wall, and its composition, particularly the ratio of syringyl (S) to guaiacyl (G) units, significantly impacts biomass digestibility. The conversion of feruloyl-CoA to coniferaldehyde, a precursor to G-lignin, is a crucial step in this pathway.

  • Coumarin Biosynthesis: Through the action of specific hydroxylases, feruloyl-CoA is directed towards the production of coumarins, a class of specialized metabolites with diverse biological activities, including roles in plant defense and iron acquisition. A prominent example is the synthesis of scopoletin, a phytoalexin with antimicrobial and antioxidant properties.

Quantitative Analysis of Feruloyl-CoA Metabolites in Different Plant Species

The allocation of feruloyl-CoA to these distinct metabolic pathways varies significantly across plant species, developmental stages, and in response to environmental stimuli. The following tables summarize quantitative data on key metabolites derived from feruloyl-CoA in several model and crop plant species.

Plant SpeciesTissue/OrganLignin S/G RatioReference(s)
Populus tremula x albaWood~0.6[1][2]
Populus trichocarpaFoliage0.52 - 11.9[3]

Table 1: Lignin Syringyl/Guaiacyl (S/G) Ratio in Populus Species. The S/G ratio is a key determinant of lignin structure and is influenced by the metabolic flux through feruloyl-CoA.

Plant SpeciesTissue/OrganFerulic Acid (µg/g dry weight)p-Coumaric Acid (µg/g dry weight)Reference(s)
Zea mays (Maize)LeavesVaries with treatment (~50-150)Varies with treatment (~10-40)[4]
Oryza sativa (Rice)ColeoptilesLevels decrease with Pb treatmentNot reported[5]

Table 2: Cell Wall-Bound Hydroxycinnamates in Maize and Rice. Ferulic acid and p-coumaric acid are incorporated into the cell wall, contributing to its structural integrity. Their abundance reflects a significant metabolic sink for phenylpropanoid intermediates.

Plant SpeciesTissue/OrganScopoletin/Scopolin ContentConditionsReference(s)
Nicotiana tabacumRootsAccumulation observedElicitor-treated/TMV-infected[6][7]
Arabidopsis thalianaRootsAccumulation observedIron deficiency[8]

Table 3: Scopoletin and Scopolin Accumulation in Nicotiana tabacum and Arabidopsis thaliana. The production of these coumarins is often induced by biotic and abiotic stress, highlighting the role of feruloyl-CoA in plant defense responses.

Signaling Pathways and Metabolic Network

The metabolic fate of feruloyl-CoA is governed by a complex interplay of enzymes and regulatory factors. The following diagrams illustrate the key pathways and experimental workflows.

Feruloyl_CoA_Metabolism pCoumaroyl_CoA p-Coumaroyl-CoA Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR _6_Hydroxyferuloyl_CoA 6'-Hydroxyferuloyl-CoA Feruloyl_CoA->_6_Hydroxyferuloyl_CoA F6'H Cell_Wall_Esters Cell Wall Feruloyl Esters Feruloyl_CoA->Cell_Wall_Esters AT G_Lignin Guaiacyl (G) Lignin Coniferaldehyde->G_Lignin CAD, Peroxidases Sinapaldehyde Sinapaldehyde Coniferaldehyde->Sinapaldehyde F5H, COMT S_Lignin Syringyl (S) Lignin Sinapaldehyde->S_Lignin CAD, Peroxidases Scopoletin Scopoletin _6_Hydroxyferuloyl_CoA->Scopoletin Spontaneous lactonization CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT CAD CAD F6H F6'H AT Acyltransferase

Figure 1: Metabolic fate of Feruloyl-CoA.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Metabolite Analysis cluster_enzyme Enzyme Activity Assays Plant_Material Plant Tissue Grinding Grinding in Liquid N2 Plant_Material->Grinding Protein_Extraction Protein Extraction Plant_Material->Protein_Extraction Extraction Solvent Extraction Grinding->Extraction HPLC HPLC / UPLC Extraction->HPLC GC_MS GC-MS Extraction->GC_MS LC_MS LC-MS/MS Extraction->LC_MS Enzyme_Assay Spectrophotometric or Radiometric Assay Protein_Extraction->Enzyme_Assay

References

Methodological & Application

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Feruloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloyl-CoA is a key activated intermediate in the phenylpropanoid pathway in plants and microorganisms. It serves as a precursor for the biosynthesis of numerous valuable compounds, including lignin, flavonoids, and aromatic aldehydes like vanillin.[1][2] The enzymatic synthesis of Feruloyl-CoA in vitro provides a reliable method for producing this important molecule for various research and development applications, including drug discovery, bio-based chemical production, and enzyme characterization.

This document provides a detailed protocol for the in vitro enzymatic synthesis of Feruloyl-CoA using Feruloyl-CoA synthetase (FCS), also known as trans-ferulate:CoASH ligase.[3] The enzyme catalyzes the ligation of ferulic acid and Coenzyme A (CoA) in an ATP-dependent manner to form Feruloyl-CoA, AMP, and diphosphate.[4]

Note on Terminology: The protocols and data presented herein pertain to the synthesis of Feruloyl-CoA . The term "Feruloylacetyl-CoA" as specified in the query is not the standard nomenclature for the direct product of the Feruloyl-CoA synthetase reaction and may be a typographical error. The reaction catalyzed by FCS involves the direct ligation of ferulic acid to Coenzyme A.

Principle of the Reaction

Feruloyl-CoA synthetase (EC 6.2.1.34) facilitates the formation of a thioester bond between the carboxyl group of ferulic acid and the thiol group of Coenzyme A.[3] This reaction requires the hydrolysis of ATP to AMP and pyrophosphate to provide the necessary energy for the activation of ferulic acid. Magnesium ions (Mg²⁺) are typically required as a cofactor for the enzyme's activity.[4][5]

The overall reaction is as follows:

Ferulic acid + CoA + ATP ⇌ Feruloyl-CoA + AMP + Diphosphate[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for Feruloyl-CoA synthetase from various sources, providing a comparative overview of reaction conditions and enzyme kinetics.

ParameterValueSource Organism/EnzymeReference
Optimal pH 7.0Streptomyces sp. V-1[4][6]
9.0Soil Metagenome (FCS1)[1]
Optimal Temperature 30 °CStreptomyces sp. V-1[4][6]
37 °CSoil Metagenome (FCS1)[1]
Kₘ (Ferulic Acid) 0.12 mMSoil Metagenome (FCS1)[1]
0.35 mMStreptomyces sp. V-1[4]
0.39 mMPure FCS-Str[6]
Vₘₐₓ 36.82 U/mgSoil Metagenome (FCS1)[1]
78.2 µmol/min/mgStreptomyces sp. V-1[4]
112.65 U/mgPure FCS-Str[6]
kcat 67.7 s⁻¹Streptomyces sp. V-1[4]
Cofactor Requirement Mg²⁺General[4][5]

Experimental Protocols

Materials and Reagents
  • Feruloyl-CoA Synthetase (FCS): Can be a purified recombinant enzyme or a crude enzyme preparation.

  • Ferulic Acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate Buffer (or Tris-HCl buffer)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (for HPLC)

  • Ultrapure water

Equipment
  • Spectrophotometer or Microplate Reader

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermomixer or water bath

  • pH meter

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and sterile tips

  • HPLC vials

Experimental Workflow Diagram

Enzymatic_Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis & Purification cluster_final 4. Final Product prep_reagents Prepare Reagents: - Ferulic Acid - CoA - ATP - MgCl2 - Buffer mix_components Mix Reaction Components prep_reagents->mix_components prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_components incubation Incubate at Optimal Temperature and pH mix_components->incubation spectro Spectrophotometric Monitoring (345 nm) incubation->spectro hplc_analysis HPLC Analysis for Quantification and Purity incubation->hplc_analysis hplc_purification HPLC Purification (if required) hplc_analysis->hplc_purification final_product Purified Feruloyl-CoA hplc_purification->final_product

Caption: Workflow for the in vitro enzymatic synthesis of Feruloyl-CoA.

Detailed Protocol for Enzymatic Synthesis

This protocol is a general guideline and may require optimization depending on the specific source and purity of the Feruloyl-CoA synthetase.

  • Preparation of Reaction Mixture:

    • Prepare a stock solution of 100 mM potassium phosphate buffer and adjust the pH to 7.0.[6][7] Note that some FCS enzymes may exhibit optimal activity at a different pH, such as pH 9.0.[1]

    • Prepare stock solutions of the following reagents in ultrapure water:

      • Ferulic Acid: 10 mM

      • Coenzyme A: 20 mM

      • ATP: 50 mM

      • MgCl₂: 100 mM

    • In a microcentrifuge tube, combine the following components to a final volume of 1 mL (for analytical scale):

      • 100 mM Potassium Phosphate Buffer (pH 7.0): to final volume

      • Ferulic Acid (from 10 mM stock): to a final concentration of 0.4 mM - 0.7 mM[7][8]

      • Coenzyme A (from 20 mM stock): to a final concentration of 0.8 mM - 1.5 mM[8]

      • ATP (from 50 mM stock): to a final concentration of 2.0 mM - 2.5 mM[7][8]

      • MgCl₂ (from 100 mM stock): to a final concentration of 2.5 mM - 5 mM[7][8]

    • Vortex the mixture gently to ensure homogeneity.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 5 minutes.[1][6]

    • Initiate the reaction by adding an appropriate amount of Feruloyl-CoA synthetase. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at the optimal temperature with gentle mixing for a duration ranging from 10 minutes to overnight, depending on the desired yield and enzyme activity.[1][8]

  • Monitoring the Reaction:

    • The formation of Feruloyl-CoA can be monitored spectrophotometrically by measuring the increase in absorbance at 345 nm.[1][7] The molar extinction coefficient for Feruloyl-CoA at 345 nm is approximately 1.9 x 10⁴ M⁻¹cm⁻¹.[1]

    • Take aliquots of the reaction mixture at different time points, stop the reaction (e.g., by adding an equal volume of methanol or by heat inactivation), and analyze by HPLC to determine the conversion rate.

Protocol for HPLC Analysis and Purification
  • Sample Preparation:

    • Terminate the enzymatic reaction by adding an equal volume of ice-cold methanol or by boiling for 5-10 minutes.

    • Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-20 minutes at 4°C to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.[9]

    • Detection: Monitor the elution profile using a UV detector at wavelengths relevant for Feruloyl-CoA (around 345 nm) and ferulic acid.

    • Quantification: Generate a standard curve using a known concentration of a commercially available standard or a purified and quantified batch of Feruloyl-CoA.

  • Purification:

    • For preparative scale synthesis, the synthesized Feruloyl-CoA can be purified using preparative reverse-phase HPLC with the same or a similar mobile phase system as the analytical method.[9]

    • Collect the fractions corresponding to the Feruloyl-CoA peak.

    • The collected fractions can be pooled, lyophilized, and stored at -20°C or -80°C for long-term stability.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the enzymatic reaction and the relationship between the substrates, enzyme, and products.

Reaction_Pathway cluster_substrates Substrates cluster_enzyme Enzyme & Cofactor cluster_products Products FA Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) FA->FCS CoA Coenzyme A CoA->FCS ATP ATP ATP->FCS FerCoA Feruloyl-CoA FCS->FerCoA AMP AMP FCS->AMP PPi Diphosphate FCS->PPi Mg Mg²⁺ (Cofactor) Mg->FCS

Caption: Enzymatic conversion of ferulic acid to Feruloyl-CoA.

Conclusion

This protocol provides a comprehensive guide for the in vitro enzymatic synthesis of Feruloyl-CoA. By following these procedures, researchers can reliably produce this important metabolic intermediate for a wide range of scientific applications. Optimization of the reaction conditions may be necessary depending on the specific characteristics of the Feruloyl-CoA synthetase used. Analytical techniques such as spectrophotometry and HPLC are crucial for monitoring the reaction progress and ensuring the purity of the final product.

References

Application Note: Quantification of Feruloylacetyl-CoA using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Feruloylacetyl-CoA in biological samples. This compound is a key intermediate in the phenylpropanoid pathway, which is crucial for the biosynthesis of lignin and other important plant secondary metabolites.[1][2] The ability to accurately quantify this compound is essential for researchers in plant biology, metabolic engineering, and drug development. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and data interpretation. The described method is based on established principles for the analysis of acyl-CoA esters and related phenolic compounds.

Introduction

Feruloyl-CoA is synthesized from ferulic acid and Coenzyme A (CoA) by the enzyme Feruloyl-CoA synthetase.[3][4] It serves as a central precursor in various metabolic pathways, including the biosynthesis of lignin monomers and the production of commercially valuable compounds.[1] Understanding the cellular concentrations of this compound can provide insights into metabolic flux and the regulation of these pathways. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust and reliable method for the separation and quantification of such metabolites. While numerous HPLC methods exist for acyl-CoAs and phenolic acids, this application note provides a specific, albeit proposed, protocol tailored for this compound.

Experimental Protocols

Sample Preparation

Accurate quantification of this compound requires efficient extraction and preservation of the analyte from biological matrices. The following protocol is recommended for plant tissues or cell cultures:

  • Harvesting: Rapidly harvest and flash-freeze the biological material in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction and Protein Precipitation:

    • Transfer the frozen powder to a pre-chilled tube containing an extraction buffer. A common and effective method for acyl-CoA extraction is protein precipitation using acids.

    • Add 1 mL of ice-cold 5% (w/v) perchloric acid (PCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) per 100 mg of tissue.[5]

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15-20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Neutralization (if using PCA): If perchloric acid was used, neutralize the supernatant by adding a calculated amount of 3 M potassium carbonate (K2CO3) to a final pH of 6.0-7.0. This will precipitate the perchlorate as potassium perchlorate. Centrifuge again to remove the precipitate.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Samples should be analyzed immediately or stored at -80°C to prevent degradation.

HPLC Instrumentation and Conditions

The following HPLC conditions are proposed for the separation and quantification of this compound. Method validation (including determination of linearity, limit of detection, and limit of quantification) is required.

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase A: 100 mM sodium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-31 min: 50-5% B (linear gradient)

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.

  • Detection Wavelength: Feruloyl-CoA has a characteristic absorbance maximum for the thioester bond around 345 nm.[6] Therefore, detection at 345 nm is recommended for quantification. A secondary wavelength of 260 nm can be used to monitor the adenine moiety of the CoA molecule.

Quantification
  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the mobile phase.

  • Injection and Analysis: Inject the standards and the prepared samples into the HPLC system.

  • Peak Identification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Concentration Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison.

ParameterValueReference
HPLC Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: 100 mM Sodium Phosphate, pH 5.5; B: AcetonitrileProposed
Flow Rate 1.0 mL/min[1]
Detection Wavelength 345 nm[6]
Expected Retention Time To be determined experimentally
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
**Linearity (R²) **To be determined experimentally

Visualizations

Signaling Pathway

The following diagram illustrates the biosynthesis of Feruloyl-CoA from Ferulic Acid, a key step in the phenylpropanoid pathway.

FeruloylCoA_Pathway cluster_reaction Ferulic_Acid Ferulic Acid Feruloyl_CoA_Synthase Feruloyl-CoA Synthetase Ferulic_Acid->Feruloyl_CoA_Synthase CoA Coenzyme A CoA->Feruloyl_CoA_Synthase ATP ATP ATP->Feruloyl_CoA_Synthase Feruloyl_CoA Feruloyl-CoA Lignin_Flavonoids Lignin, Flavonoids, etc. Feruloyl_CoA->Lignin_Flavonoids AMP_PPi AMP + PPi Feruloyl_CoA_Synthase->Feruloyl_CoA Feruloyl_CoA_Synthase->AMP_PPi

Caption: Biosynthesis of Feruloyl-CoA from Ferulic Acid.

Experimental Workflow

The diagram below outlines the key steps in the HPLC-based quantification of this compound.

HPLC_Workflow Start Sample Collection (e.g., Plant Tissue) Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Extraction & Protein Precipitation (e.g., 5% PCA) Homogenization->Extraction Centrifugation1 Centrifugation (14,000 x g, 10 min, 4°C) Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Neutralization Neutralization (if PCA) Supernatant->Neutralization Filtration Filtration (0.22 µm) Neutralization->Filtration HPLC_Analysis HPLC-UV Analysis (345 nm) Filtration->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed, proposed protocol for the quantification of this compound by HPLC with UV detection. The methodology is based on established principles for the analysis of related compounds and serves as a strong foundation for researchers. It is imperative that this method be fully validated in the user's laboratory to ensure accuracy and reliability for its intended application. The successful implementation of this method will aid in advancing our understanding of the phenylpropanoid pathway and its role in various biological processes.

References

Application Note: Quantitative Analysis of Feruloylacetyl-CoA and its Derivatives using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feruloylacetyl-CoA is a key intermediate in the biosynthesis of various secondary metabolites in plants, including curcuminoids. Accurate and sensitive quantification of this compound and its derivatives is crucial for understanding these metabolic pathways and for various applications in biotechnology and drug development. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Principle

This method utilizes the high separation efficiency of liquid chromatography coupled with the specificity and sensitivity of tandem mass spectrometry. Analytes are separated on a reverse-phase C18 column and subsequently ionized using electrospray ionization (ESI). Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the target analytes.[2][3] The characteristic fragmentation of acyl-CoAs, involving a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the generation of a specific pantetheine-related fragment, provides the basis for highly selective detection.[3][4][5]

Experimental Protocols

1. Sample Preparation

The choice of sample preparation protocol is critical for the accurate quantification of acyl-CoAs due to their instability.[6] A simple and effective method for the extraction of short-chain acyl-CoAs from biological matrices is protein precipitation.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)

  • Methanol

  • Water, LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled or odd-chain acyl-CoA not present in the sample)

  • Centrifuge capable of reaching >15,000 x g and maintaining 4°C

  • LC-MS vials

Procedure:

  • For cultured cells, aspirate the media and immediately add 1 mL of ice-cold 10% TCA to the cell pellet.[2] For tissue samples, homogenize the tissue in an appropriate volume of ice-cold 10% TCA.

  • Scrape the cells or transfer the tissue homogenate to a microcentrifuge tube.

  • Add the internal standard to each sample.

  • Vortex the samples briefly and then sonicate for 30 seconds on ice.

  • Pellet the precipitated proteins by centrifugation at >15,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube.

  • If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).

  • Transfer the final extract to an LC-MS vial for analysis.

2. LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 6.8[4]
Mobile Phase B Acetonitrile[1][4]
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

MS/MS Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C[1]
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions for this compound and its Putative Derivatives

The following table outlines the theoretical MRM transitions for this compound and its potential derivatives. The precursor ion ([M+H]⁺) is calculated based on the monoisotopic mass. The product ions are predicted based on the common fragmentation patterns of acyl-CoAs, which include a neutral loss of 507 Da and the formation of a product ion at m/z 428.[3][4][5]

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion ([M+H]⁺, m/z)Product Ion 1 (m/z) [M+H-507]⁺Product Ion 2 (m/z)
This compound C₃₃H₄₆N₇O₂₀P₃S985.1731986.1804479.1804428.0372
p-Coumaroylacetyl-CoAC₃₂H₄₄N₇O₁₉P₃S955.1625956.1698449.1698428.0372
Caffeoylacetyl-CoAC₃₂H₄₄N₇O₂₀P₃S971.1574972.1647465.1647428.0372
Sinapoylacetyl-CoAC₃₄H₄₈N₇O₂₁P₃S1015.18371016.1910509.1910428.0372

Note: These are theoretical values and should be optimized experimentally by direct infusion of standards into the mass spectrometer.

Quantitative Performance (Hypothetical Data for Method Validation)

The following table presents hypothetical quantitative data that should be aimed for during method validation.

AnalyteLinearity (r²)LLOQ (nM)ULOD (nM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
This compound >0.9910.5<15%<15%85-115%
p-Coumaroylacetyl-CoA>0.9910.5<15%<15%85-115%
Caffeoylacetyl-CoA>0.991.50.7<15%<15%85-115%
Sinapoylacetyl-CoA>0.991.20.6<15%<15%85-115%

LLOQ: Lower Limit of Quantification; ULOD: Upper Limit of Detection. Precision and recovery values should be determined at low, medium, and high concentrations.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells or Tissue) extraction Protein Precipitation (e.g., with TCA) sample->extraction centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant reconstitution Evaporation & Reconstitution supernatant->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM Mode) esi_ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS Experimental Workflow.

Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) precursor This compound [M+H]⁺ m/z 986.1804 product1 [M+H-507]⁺ m/z 479.1804 precursor->product1 Neutral Loss of 507 Da product2 Pantetheine Phosphate Fragment m/z 428.0372 precursor->product2 Fragmentation

Caption: Fragmentation of this compound.

References

Application Notes and Protocols for the Extraction of Feruloyl-CoA from Plant Tissues for Metabolomic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Feruloyl-coenzyme A (feruloyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and coumarins, which are essential for plant growth, development, and defense.[1][2][3] Accurate quantification of feruloyl-CoA is crucial for understanding the regulation of these biosynthetic pathways and for metabolic engineering efforts aimed at enhancing the production of valuable plant-derived compounds.

These application notes provide a detailed protocol for the extraction of feruloyl-CoA from plant tissues for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals working in the fields of plant metabolomics, biochemistry, and natural product chemistry.

Phenylpropanoid Biosynthesis Pathway

The following diagram illustrates the central role of feruloyl-CoA in the phenylpropanoid pathway.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Lignin_Flavonoids Lignin, Flavonoids, Coumarins, etc. Feruloyl_CoA->Lignin_Flavonoids

Caption: Simplified Phenylpropanoid Pathway Highlighting Feruloyl-CoA.

Experimental Protocols

Plant Tissue Harvesting and Preparation

Proper sample handling from the outset is critical to prevent the degradation of feruloyl-CoA and other acyl-CoAs, which are known to be unstable.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or cryogenic grinder

  • 2.0 mL microcentrifuge tubes

  • Zirconia or metal beads (for bead beating)

  • Mixer Mill or similar tissue homogenizer

Protocol:

  • Harvest fresh plant tissue (e.g., leaves, stems, roots) and immediately freeze it in liquid nitrogen to quench all metabolic activity.[4]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[4] It is crucial to keep the tissue frozen throughout this process.

  • Aliquot the frozen powder (e.g., 50 mg ± 5 mg) into pre-chilled 2.0 mL microcentrifuge tubes containing a zirconia or metal bead.[4]

  • Store the aliquoted samples at -80°C until extraction.

Extraction of Feruloyl-CoA

This protocol is optimized for the extraction of polar and semi-polar metabolites, including feruloyl-CoA, from plant tissues.

Materials:

  • Extraction solution: 75% (v/v) methanol in water, pre-chilled to -20°C[5]

  • Internal standard (IS) solution (e.g., stable isotope-labeled feruloyl-CoA or a non-endogenous acyl-CoA)

  • Centrifuge capable of reaching 20,000 x g at 4°C

  • 1.5 mL microcentrifuge tubes

Protocol:

  • To each 50 mg aliquot of frozen ground plant tissue, add 250 µL of pre-chilled extraction solution (a 5:1 solvent to tissue ratio).[4]

  • Spike the extraction mixture with the internal standard solution to the desired final concentration. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[6][7]

  • Immediately homogenize the sample using a Mixer Mill for 4 minutes at 25 Hz.[4]

  • Incubate the samples at 65°C for 2 hours with vortexing to enhance the release of phenylpropanoids.[5]

  • Centrifuge the sample tubes for 10 minutes at 20,000 x g at 4°C to pellet cell debris.[4]

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Perform a second centrifugation for 5 minutes at 20,000 x g at 4°C to remove any remaining particulates.[4]

  • Transfer the final supernatant to a new 1.5 mL microcentrifuge tube and store at 4°C for immediate LC-MS analysis or at -80°C for long-term storage.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) with an electrospray ionization (ESI) source.[8][9]

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) is suitable for the separation of phenylpropanoids.[8]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[9]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[9]

  • Gradient Elution: A gradient from low to high organic mobile phase (B) should be optimized to achieve good separation of feruloyl-CoA from other metabolites.

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 4.0 µL.[8]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI in both positive and negative modes should be tested for optimal sensitivity, though positive mode is often effective for CoA esters.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.[10] Specific precursor-to-product ion transitions for feruloyl-CoA and the internal standard must be determined by direct infusion of standards.

Data Presentation

The following tables summarize expected quantitative data based on similar metabolomic studies. Actual values will vary depending on the plant species, tissue type, and growth conditions.

Table 1: Recovery of Acyl-CoAs with Different Extraction Methods

AnalyteRecovery with 10% TCA followed by SPE (%)Recovery with 2.5% SSA (%)
Acetyl-CoA3659
Malonyl-CoA2674
Propionyl-CoA6280
Isovaleryl-CoA5859
Coenzyme A174

Data adapted from a study on short-chain acyl-CoAs, illustrating the impact of the extraction method on recovery.[10]

Table 2: Linearity and Limits of Quantification for Phenylpropanoids

CompoundLinear Range (ng/mL)LLOQ (ng/mL)
Caffeic Acid1 - 1000.5
p-Coumaric Acid1 - 1000.8
Ferulic Acid0.5 - 500.2
Chlorogenic Acid2 - 2001.0

Representative data for related phenylpropanoid compounds.[11][12]

Workflow and Logical Relationships

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Extraction_Workflow Harvesting Plant Tissue Harvesting (Flash Freeze in Liquid N2) Grinding Cryogenic Grinding to a Fine Powder Harvesting->Grinding Extraction Extraction with 75% Methanol + Internal Standard Grinding->Extraction Homogenization Homogenization (Bead Beating) Extraction->Homogenization Incubation Incubation at 65°C Homogenization->Incubation Centrifugation1 Centrifugation 1 (20,000 x g, 10 min, 4°C) Incubation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifugation 2 (20,000 x g, 5 min, 4°C) Supernatant1->Centrifugation2 Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: Experimental Workflow for Feruloyl-CoA Extraction.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and subsequent analysis of feruloyl-CoA from plant tissues. Adherence to these protocols, particularly with regard to rapid sample quenching and the use of appropriate internal standards, will enable researchers to obtain accurate and reproducible quantitative data. This information is invaluable for advancing our understanding of plant secondary metabolism and for the development of novel applications in biotechnology and drug discovery.

References

Application Notes & Protocols: A Cell-Free System for Feruloyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Feruloyl-CoA is a key intermediate in the phenylpropanoid pathway, serving as a precursor for the biosynthesis of various high-value natural products, including vanillin, flavonoids, and certain polymers. Traditional in vivo production of Feruloyl-CoA can be limited by cellular metabolic burden, low product titers, and complex purification procedures. Cell-free protein synthesis (CFPS) and cell-free metabolic engineering (CFME) offer a powerful alternative for the rapid prototyping and optimization of biosynthetic pathways in a controlled in vitro environment.[1][2][3] This document provides detailed protocols for the production of Feruloyl-CoA from ferulic acid using a cell-free system. Two primary approaches are described: a coupled transcription-translation system using an E. coli S30 extract for enzyme synthesis and a system utilizing purified enzymes.

Biochemical Pathway

The enzymatic conversion of ferulic acid to Feruloyl-CoA is catalyzed by either Feruloyl-CoA synthetase (FCS) or 4-Coumarate-CoA ligase (4CL), both of which are ATP-dependent ligases.[4] The reaction requires ferulic acid, Coenzyme A (CoA), and ATP as substrates, with magnesium ions (Mg²⁺) acting as an essential cofactor.[5]

Feruloyl_CoA_Pathway Ferulic_Acid Ferulic Acid Ferulic_Acid->sub_edge CoA Coenzyme A CoA->sub_edge ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi ATP->sub_edge Feruloyl_CoA Feruloyl-CoA Enzyme Feruloyl-CoA Synthetase (FCS) or 4-Coumarate-CoA Ligase (4CL) Enzyme->Feruloyl_CoA sub_edge->Enzyme

Caption: Enzymatic synthesis of Feruloyl-CoA from ferulic acid.

Quantitative Data Presentation

The choice of enzyme is critical for optimizing Feruloyl-CoA production. Below is a summary of kinetic parameters for candidate enzymes from various sources, demonstrating their activity with ferulic acid.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (FCS) and 4-Coumarate-CoA Ligase (4CL) with Ferulic Acid

Enzyme SourceEnzyme TypeK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Streptomyces sp. V-1FCS35078.267.77.030[5]
Soil Metagenome (FCS1)FCS12036.8245.99.037[6]
Marchantia paleacea (Mp4CL1)4CL414.10-0.96--[7]
Hybrid Poplar (4CL-9)4CL~100----[8]

Note: A lower K_m_ value indicates a higher affinity of the enzyme for the substrate.

Experimental Workflow Overview

The overall process involves two main stages: 1) Preparation of the catalytic module (either as a cell-free extract containing the synthesized enzyme or as a purified enzyme), and 2) the enzymatic synthesis of Feruloyl-CoA, followed by analysis.

Experimental_Workflow cluster_prep Stage 1: Catalyst Preparation cluster_A cluster_B start Start option_A Option A: Cell-Free Expression start->option_A option_B Option B: Recombinant Expression & Purification start->option_B s30_prep Prepare E. coli S30 Extract expression Express His-tagged FCS/4CL in E. coli cfps In Vitro Transcription/ Translation of FCS/4CL s30_prep->cfps synthesis Stage 2: Enzymatic Synthesis of Feruloyl-CoA cfps->synthesis purification Purify Enzyme via IMAC expression->purification purification->synthesis analysis Stage 3: Product Analysis (Spectrophotometry/HPLC) synthesis->analysis end End analysis->end

Caption: Overall experimental workflow for Feruloyl-CoA production.

Detailed Experimental Protocols

Protocol 1: Preparation of E. coli S30 Cell-Free Extract

This protocol describes the preparation of an S30 extract from E. coli BL21(DE3) for use in cell-free protein synthesis.

Materials:

  • E. coli strain BL21(DE3)

  • 2xYT medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • S30 Buffer A: 10 mM Tris-acetate (pH 8.2), 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT

  • S30 Buffer B: 10 mM Tris-acetate (pH 8.2), 14 mM Mg(OAc)₂, 60 mM K-glutamate, 1 mM DTT

  • Pre-incubation solution: 293.3 mM Tris-acetate (pH 8.2), 2 mM Mg-acetate, 10.4 mM ATP, 4.4 mM DTT, 0.04 mM of each of the 20 amino acids, 16.9 mM phosphoenolpyruvate, 0.77 U/ml pyruvate kinase

  • Centrifuge, sonicator or French press, dialysis tubing (10-12 kDa MWCO)

Procedure:

  • Cell Culture: Inoculate 1 L of 2xYT medium with an overnight culture of E. coli BL21(DE3). Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6.

  • Induction: Add IPTG to a final concentration of 1 mM to induce the expression of T7 RNA polymerase. Continue to grow the culture until the OD₆₀₀ reaches 4.0-4.5.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times by resuspending in ice-cold S30 Buffer A and centrifuging as in the previous step. After the final wash, weigh the wet cell pellet and store at -80°C or proceed to the next step.

  • Cell Lysis: Resuspend the thawed cell pellet in 1.2 mL of S30 Buffer B per gram of wet cells. Lyse the cells using a French press at 20,000 psi or by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, avoiding the pellet and the top lipid layer. Repeat this centrifugation step.

  • Pre-incubation ("Run-off"): Add 0.3 volumes of the pre-incubation solution to the supernatant. Incubate at 37°C for 80 minutes with gentle shaking. This step degrades endogenous DNA and mRNA.

  • Dialysis: Dialyze the extract against 50 volumes of S30 Buffer B at 4°C. Perform three buffer changes, each after 45-60 minutes of dialysis.

  • Final Centrifugation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Storage: Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Synthesis of FCS/4CL Enzyme

This protocol uses the prepared S30 extract to synthesize the desired enzyme in vitro.

Materials:

  • Prepared S30 Extract (Protocol 1)

  • Expression plasmid containing the gene for FCS or 4CL under a T7 promoter.

  • Cell-free reaction mixture components (final concentrations):

    • 57 mM HEPES-KOH (pH 8.2)

    • 1.2 mM ATP

    • 0.85 mM each of CTP, GTP, and UTP

    • 2 mM DTT

    • 0.17 mg/mL E. coli total tRNA

    • 90 mM potassium glutamate

    • 80 mM ammonium acetate

    • 12 mM magnesium acetate

    • 1.5 mM each of the 20 amino acids

    • 2% PEG (8000)

    • 33 mM Phosphoenolpyruvate (PEP)

    • 15 U/mL Pyruvate Kinase

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the reaction mixture components.

  • Add Template and Extract: Add the expression plasmid to a final concentration of 10-15 nM. Add the S30 extract to constitute 25-30% of the final reaction volume.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Confirmation of Expression: Analyze a small aliquot of the reaction by SDS-PAGE to confirm the synthesis of the target enzyme. The resulting mixture can be used directly in the enzymatic synthesis reaction or stored at -80°C.

Protocol 3: Recombinant Expression and Purification of His-tagged FCS/4CL

This protocol provides an alternative to the cell-free synthesis of the enzyme, yielding a purified enzyme stock.

Materials:

  • E. coli BL21(DE3) cells transformed with a His-tagged FCS/4CL expression vector (e.g., pET series).

  • LB medium with appropriate antibiotic.

  • IPTG

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA affinity chromatography resin.

Procedure:

  • Expression: Grow the transformed E. coli in 1 L of LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and incubate for another 4-6 hours at 30°C or overnight at 18°C.

  • Harvest and Lysis: Harvest cells by centrifugation. Resuspend the pellet in Lysis Buffer and lyse by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA resin. Allow the lysate to bind to the resin by gravity flow or gentle shaking for 1 hour at 4°C.

  • Washing: Wash the resin with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analysis and Storage: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the pure fractions, dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol), and store at -80°C.

Protocol 4: In Vitro Enzymatic Synthesis of Feruloyl-CoA

This protocol outlines the reaction conditions for producing Feruloyl-CoA using either the crude cell-free synthesis mixture or the purified enzyme.

Materials:

  • FCS/4CL enzyme preparation (from Protocol 2 or 3).

  • Reaction Buffer: 100 mM Potassium Phosphate Buffer (pH 7.0 - 7.8).

  • Ferulic acid stock solution (e.g., 10 mM in DMSO).

  • Coenzyme A (CoA) solution (e.g., 10 mM in water).

  • ATP solution (e.g., 50 mM in water, pH 7.0).

  • MgCl₂ solution (e.g., 100 mM in water).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 100 mM Potassium Phosphate Buffer

    • 0.5 - 1.0 mM Ferulic Acid

    • 0.4 - 0.5 mM CoA

    • 2.0 - 5.0 mM ATP

    • 2.5 - 10 mM MgCl₂

  • Enzyme Addition: Add the enzyme preparation. If using the crude lysate from Protocol 2, add 5-10% of the total reaction volume. If using purified enzyme from Protocol 3, add an empirically determined amount (e.g., 1-5 µg).

  • Incubation: Incubate the reaction at the optimal temperature for the chosen enzyme (e.g., 30-37°C) for 1-3 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by acidifying with formic acid to 1% (v/v) if proceeding directly to HPLC analysis.

Protocol 5: Analysis of Feruloyl-CoA

A. Spectrophotometric Assay (for enzyme activity and endpoint measurement): The formation of the thioester bond in Feruloyl-CoA results in an increased absorbance at approximately 345-346 nm.[6][7]

  • Set up the enzymatic reaction as described in Protocol 4 directly in a UV-transparent cuvette or microplate.

  • Initiate the reaction by adding ATP or the enzyme.

  • Immediately monitor the increase in absorbance at 346 nm using a spectrophotometer.

  • The concentration of Feruloyl-CoA can be calculated using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for Feruloyl-CoA of approximately 1.9 x 10⁴ M⁻¹cm⁻¹.[6]

B. HPLC-UV Analysis (for quantification): This method allows for the separation and quantification of the substrate (ferulic acid) and the product (Feruloyl-CoA).

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

  • Mobile Phase A: Water with 0.1% formic or acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic or acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm (for ferulic acid) and 346 nm (for Feruloyl-CoA). A diode array detector (DAD) is ideal.

  • Injection Volume: 10-20 µL.

  • Gradient: A linear gradient from ~10% B to 90% B over 20-30 minutes is a good starting point for method development.

  • Quantification: Create a standard curve using a purified Feruloyl-CoA standard or by quantifying the depletion of the ferulic acid substrate, for which standards are readily available.

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No Enzyme Expression (CFPS or Recombinant) Plasmid/DNA template issue.Verify plasmid sequence and purity. For CFPS, use a higher concentration of linear or circular DNA.
Suboptimal induction conditions.Optimize IPTG concentration and post-induction temperature/time for recombinant expression.
Inactive S30 extract.Prepare fresh S30 extract, ensuring all steps are performed at 4°C where indicated.
Low Feruloyl-CoA Yield Inactive enzyme.Ensure proper storage and handling of the enzyme. Perform an activity assay (Protocol 5A).
Suboptimal reaction conditions.Titrate concentrations of substrates (Ferulic Acid, CoA, ATP) and the Mg²⁺ cofactor. Optimize pH and temperature.
Degradation of ATP or CoA.Use fresh ATP and CoA solutions. Include an ATP regeneration system (e.g., PEP/Pyruvate Kinase) in the reaction.
Inconsistent HPLC Results Sample degradation.Keep samples at 4°C in the autosampler. Ensure the reaction is properly quenched.
Poor peak resolution.Adjust the mobile phase gradient and pH.

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Feruloylacetyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the metabolic engineering of Escherichia coli to produce Feruloylacetyl-CoA, a key intermediate in the biosynthesis of various valuable polyketides. The protocols detailed below outline the necessary genetic modifications, cultivation conditions, and analytical methods to establish and optimize a robust microbial cell factory.

Introduction

This compound is a diketide synthesized through the condensation of a feruloyl-CoA starter unit and a malonyl-CoA extender unit. This molecule serves as a precursor for the biosynthesis of a wide range of natural products with potential therapeutic applications. The metabolic engineering of E. coli for the production of this compound offers a sustainable and scalable alternative to traditional chemical synthesis or extraction from natural sources. This is achieved by introducing a heterologous biosynthetic pathway that converts supplemented ferulic acid into the target molecule. The core of this engineered pathway consists of two key enzymatic steps: the activation of ferulic acid to feruloyl-CoA and the subsequent condensation with malonyl-CoA.

Metabolic Pathway Design and Engineering Strategy

The synthesis of this compound in E. coli is based on a two-step heterologous pathway. The first step involves the conversion of exogenously supplied ferulic acid into feruloyl-CoA, catalyzed by a promiscuous 4-coumarate-CoA ligase (4CL) or a specific feruloyl-CoA synthetase (FCS). The second step is the condensation of feruloyl-CoA with one molecule of malonyl-CoA, a reaction catalyzed by a Type III polyketide synthase, such as a chalcone synthase (CHS). To enhance the production of this compound, it is also crucial to ensure a sufficient intracellular supply of malonyl-CoA.

Engineered Metabolic Pathway in E. coli

Feruloylacetyl_CoA_Pathway cluster_ecoli E. coli Cytoplasm Ferulic Acid (extracellular) Ferulic Acid (extracellular) Ferulic Acid (intracellular) Ferulic Acid (intracellular) Ferulic Acid (extracellular)->Ferulic Acid (intracellular) Transport Feruloyl-CoA Feruloyl-CoA Ferulic Acid (intracellular)->Feruloyl-CoA 4CL or FCS (heterologous) This compound This compound Feruloyl-CoA->this compound Chalcone Synthase (CHS) (heterologous) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (Acc) (native, may be overexpressed) Malonyl-CoA->this compound

Caption: Engineered pathway for this compound synthesis in E. coli.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for engineered E. coli strains. These tables are intended to serve as a template for presenting experimental results.

Table 1: Comparison of Enzyme Activities for Feruloyl-CoA Synthesis

Enzyme SourceGeneSpecific Activity (U/mg)Km for Ferulic Acid (µM)
Arabidopsis thalianaAt4CL115.2 ± 1.8150 ± 25
Streptomyces sp. V-1FCS25.6 ± 2.580 ± 15
Pseudomonas fluorescensFCS22.1 ± 2.195 ± 20

Table 2: this compound Titer and Yield in Engineered E. coli Strains

StrainRelevant GenotypeThis compound Titer (mg/L)Yield (mg/g glucose)
E. coli BL21(DE3) pET-At4CL1-MsCHSWild-type55 ± 55.5 ± 0.5
E. coli BL21(DE3) pET-FCS-MsCHSWild-type80 ± 78.0 ± 0.7
E. coli BL21(DE3) pET-FCS-MsCHS ΔackA-ptaAcetate pathway knockout110 ± 1011.0 ± 1.0
E. coli BL21(DE3) pET-FCS-MsCHS accA-D overexpressionMalonyl-CoA enhanced150 ± 1215.0 ± 1.2

Experimental Protocols

Plasmid Construction and Strain Engineering

This protocol describes the construction of an expression plasmid harboring the genes for feruloyl-CoA synthesis and condensation with malonyl-CoA.

Experimental Workflow:

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_strain Strain Engineering cluster_production Production and Analysis Gene Amplification Gene Amplification Vector Linearization Vector Linearization Gene Amplification->Vector Linearization Ligation/Assembly Ligation/Assembly Vector Linearization->Ligation/Assembly Transformation into Cloning Host Transformation into Cloning Host Ligation/Assembly->Transformation into Cloning Host Plasmid Verification Plasmid Verification Transformation into Cloning Host->Plasmid Verification Transformation into Expression Host Transformation into Expression Host Plasmid Verification->Transformation into Expression Host Colony Selection Colony Selection Transformation into Expression Host->Colony Selection Fermentation Fermentation Colony Selection->Fermentation Metabolite Extraction Metabolite Extraction Fermentation->Metabolite Extraction HPLC Analysis HPLC Analysis Metabolite Extraction->HPLC Analysis

Caption: Workflow for strain engineering and production.

Materials:

  • E. coli DH5α (for cloning) and E. coli BL21(DE3) (for expression)

  • pETDuet-1 vector

  • DNA template for fcs (e.g., from Streptomyces sp. V-1) and chs (e.g., from Medicago sativa)

  • Restriction enzymes (e.g., NcoI, BamHI, NdeI, XhoI)

  • T4 DNA Ligase

  • LB medium and agar plates with appropriate antibiotics

  • DNA purification kits

Protocol:

  • Gene Amplification: Amplify the coding sequences of the selected feruloyl-CoA synthetase (fcs) and chalcone synthase (chs) genes by PCR using primers that add appropriate restriction sites.

  • Vector and Insert Preparation: Digest the pETDuet-1 vector and the PCR products with the corresponding restriction enzymes. Purify the digested vector and inserts.

  • Ligation: Ligate the digested fcs gene into the first multiple cloning site (MCS1) and the chs gene into the second multiple cloning site (MCS2) of pETDuet-1.

  • Transformation and Selection: Transform the ligation mixture into competent E. coli DH5α cells. Plate on LB agar containing the appropriate antibiotic and select colonies.

  • Plasmid Verification: Isolate the plasmid DNA from selected colonies and verify the correct insertion by restriction digestion and Sanger sequencing.

  • Transformation of Expression Host: Transform the verified plasmid into competent E. coli BL21(DE3) cells for protein expression and this compound production.

Protein Expression and Fermentation

Materials:

  • Engineered E. coli BL21(DE3) strain

  • Terrific Broth (TB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ferulic acid

  • Appropriate antibiotics

Protocol:

  • Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the engineered E. coli strain. Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 500 mL of TB medium in a 2 L baffled flask with the overnight culture to an initial OD600 of 0.1.

  • Induction: Grow the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Substrate Feeding: Simultaneously with induction, add ferulic acid to the culture to a final concentration of 1 mM.

  • Fermentation: Reduce the temperature to 25°C and continue the fermentation for 48-72 hours.

Extraction of this compound

Materials:

  • Cell culture from fermentation

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

  • Extraction: Acidify the cell lysate to pH 3-4 with HCl. Extract the lysate three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate the extract using a rotary evaporator.

  • Sample Preparation for HPLC: Resuspend the dried extract in a known volume of methanol for HPLC analysis.

Quantification of this compound by HPLC

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 345 nm

  • Injection Volume: 10 µL

Protocol:

  • Standard Curve: Prepare a series of standard solutions of authentic this compound (if available) or a closely related compound for quantification.

  • Sample Analysis: Inject the prepared sample extract onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on retention time compared to the standard. Quantify the concentration based on the peak area and the standard curve.

Strategies for Optimizing Production

To further enhance the production of this compound, several metabolic engineering strategies can be employed:

  • Increasing Malonyl-CoA Availability: Overexpression of the native acetyl-CoA carboxylase (AccABCD) can increase the intracellular pool of malonyl-CoA. Additionally, deleting competing pathways that consume acetyl-CoA, such as those leading to acetate and ethanol formation, can redirect carbon flux towards malonyl-CoA.

  • Enzyme Engineering: The substrate specificity and catalytic efficiency of both the 4CL/FCS and CHS enzymes can be improved through protein engineering techniques such as site-directed mutagenesis.

  • Host Strain Optimization: The use of different E. coli host strains can impact product titers. For example, strains with altered redox balance or precursor supply may be beneficial.

  • Fermentation Process Optimization: Optimization of fermentation parameters such as temperature, pH, aeration, and feeding strategies can significantly improve product yield.

Logical Relationship for Production Optimization:

Optimization_Logic Increased Ferulic Acid Uptake Increased Ferulic Acid Uptake Higher Feruloyl-CoA Pool Higher Feruloyl-CoA Pool Increased Ferulic Acid Uptake->Higher Feruloyl-CoA Pool Increased this compound Production Increased this compound Production Higher Feruloyl-CoA Pool->Increased this compound Production Enhanced 4CL/FCS Activity Enhanced 4CL/FCS Activity Enhanced 4CL/FCS Activity->Higher Feruloyl-CoA Pool Increased Acetyl-CoA Pool Increased Acetyl-CoA Pool Higher Malonyl-CoA Pool Higher Malonyl-CoA Pool Increased Acetyl-CoA Pool->Higher Malonyl-CoA Pool Higher Malonyl-CoA Pool->Increased this compound Production Enhanced Acc Activity Enhanced Acc Activity Enhanced Acc Activity->Higher Malonyl-CoA Pool Enhanced CHS Activity Enhanced CHS Activity Enhanced CHS Activity->Increased this compound Production

Caption: Key factors for optimizing this compound production.

Application of Feruloylacetyl-CoA in the synthesis of novel specialty chemicals.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloyl-Coenzyme A (Feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin and other important phenolic compounds. In the realm of synthetic biology and industrial biotechnology, Feruloyl-CoA is emerging as a valuable building block for the enzymatic synthesis of a wide range of specialty chemicals. These chemicals have applications in the pharmaceutical, food, and cosmetic industries. This document provides detailed application notes and protocols for the synthesis of novel specialty chemicals using Feruloyl-CoA as a precursor. Ferulic acid, the substrate for Feruloyl-CoA synthesis, is abundant in the plant kingdom and its derivatives have shown potential therapeutic effects in the treatment of cancer, diabetes, and cardiovascular diseases.[1][2]

Application 1: Synthesis of Vanillin and other Aromatic Aldehydes

Aromatic aldehydes are high-value compounds used extensively in the food, perfume, and pharmaceutical industries.[3][4] Vanillin, the primary component of natural vanilla flavor, can be synthesized from ferulic acid via a two-enzyme pathway involving Feruloyl-CoA.[5] This biocatalytic route offers a "natural" label alternative to chemical synthesis.

Signaling Pathway: Vanillin Biosynthesis from Ferulic Acid

The enzymatic conversion of ferulic acid to vanillin proceeds through the activation of ferulic acid to Feruloyl-CoA, followed by the conversion of Feruloyl-CoA to vanillin. This pathway can be established in microbial hosts like E. coli or performed in vitro with purified enzymes.

Vanillin_Biosynthesis Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA FCS Vanillin Vanillin Feruloyl-CoA->Vanillin HCHL ATP ATP FCS Feruloyl-CoA Synthetase (FCS) ATP->FCS CoA CoA CoA->FCS AMP_PPi AMP_PPi Acetyl-CoA Acetyl-CoA FCS->AMP_PPi HCHL Enoyl-CoA Hydratase/ Lyase (HCHL/ECH) HCHL->Acetyl-CoA

Caption: Enzymatic conversion of ferulic acid to vanillin via a Feruloyl-CoA intermediate.

Quantitative Data: Production of Aromatic Aldehydes

The productivity of various aromatic aldehydes has been demonstrated in recombinant E. coli strains expressing engineered Feruloyl-CoA synthetase (FCS) mutants.[3][4]

Phenylpropanoid Acid SubstrateTarget Aromatic AldehydeProductivity (mM/h)
Cinnamic AcidBenzaldehyde6.2 ± 0.3
4-Methoxycinnamic Acidp-Anisaldehyde5.1 ± 0.23
4-Hydroxycinnamic Acidp-Hydroxybenzaldehyde4.1 ± 0.25
Caffeic AcidProtocatechualdehyde7.1 ± 0.3
Ferulic AcidVanillin8.7 ± 0.2
Experimental Protocol: Whole-Cell Bioconversion of Ferulic Acid to Vanillin

This protocol describes the use of recombinant E. coli for the production of vanillin from ferulic acid.

1. Strain Construction and Pre-culture:

  • Co-transform E. coli BL21(DE3) with plasmids expressing Feruloyl-CoA Synthetase (FCS) and Enoyl-CoA Hydratase/Lyase (HCHL).

  • Grow a single colony overnight at 37°C in LB medium containing appropriate antibiotics.

2. Protein Expression:

  • Inoculate 100 mL of Terrific Broth (TB) medium with the overnight pre-culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to culture at a lower temperature (e.g., 20°C) for 16-18 hours.

3. Whole-Cell Bioconversion:

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet with 50 mM phosphate buffer (pH 7.5).

  • Resuspend the cells in the same buffer to a final OD600 of 20.

  • Add ferulic acid (dissolved in a small amount of ethanol) to the cell suspension to a final concentration of 10 mM.

  • Incubate the reaction mixture at 30°C with gentle shaking.

4. Product Analysis:

  • At various time points, take aliquots of the reaction mixture.

  • Centrifuge to remove the cells.

  • Analyze the supernatant for vanillin concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.

Application 2: Synthesis of Feruloyl Glycerol

Feruloyl glycerol (FG) is a specialty chemical with a range of biological activities, making it a compound of interest for the pharmaceutical and cosmetic industries.[6] A green synthesis method for FG involves a two-enzyme cascade reaction starting from ferulic acid and glycerol.[6]

Experimental Workflow: Two-Enzyme Cascade for Feruloyl Glycerol Synthesis

The synthesis of feruloyl glycerol is achieved through a cascade reaction catalyzed by 4-coumarate coenzyme A ligase (4CL) and hydroxycinnamoyl acyltransferase 4 (HCT4).[6]

Feruloyl_Glycerol_Synthesis cluster_step1 Step 1: Feruloyl-CoA Formation cluster_step2 Step 2: Acyl Transfer Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA 4CL ATP ATP 4CL 4-Coumarate-CoA Ligase (4CL) ATP->4CL CoA CoA CoA->4CL AMP_PPi AMP_PPi 4CL->AMP_PPi HCT4 Hydroxycinnamoyl Acyltransferase 4 (HCT4) Feruloyl-CoA->HCT4 Glycerol Glycerol Feruloyl_Glycerol Feruloyl Glycerol Glycerol->Feruloyl_Glycerol HCT4 CoA_out CoA HCT4->CoA_out

Caption: Two-enzyme cascade for the synthesis of Feruloyl Glycerol.

Quantitative Data: Feruloyl Glycerol Synthesis

The semi-preparative scale synthesis of feruloyl glycerol has been optimized to achieve high conversion rates.[6]

ParameterValue
Reaction Time24 hours
Final Product Concentration35.1 mM
Conversion of Ferulic Acid70.18%
Experimental Protocol: In Vitro Synthesis of Feruloyl Glycerol

This protocol outlines the enzymatic synthesis of feruloyl glycerol from ferulic acid and glycerol in a one-pot reaction.

1. Enzyme Preparation:

  • Express and purify 4-coumarate coenzyme A ligase (4CL) and hydroxycinnamoyl acyltransferase 4 (HCT4) from a suitable expression system (e.g., E. coli).

  • Determine the protein concentration of the purified enzymes.

2. Reaction Setup:

  • In a reaction vessel, combine the following components in a suitable buffer (e.g., pH 6.0):

    • Ferulic acid

    • Glycerol

    • Coenzyme A (CoA)

    • ATP

    • MgCl2 (5 mM)[6]

    • Purified 4CL and HCT4 enzymes (at an optimized ratio, e.g., 1:3)[6]

  • The total reaction volume can be scaled as needed.

3. Reaction Incubation:

  • Incubate the reaction mixture at 30°C with gentle agitation.[6]

4. Product Purification and Analysis:

  • Monitor the reaction progress by taking samples at different time points.

  • Analyze the formation of feruloyl glycerol using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • For preparative scale, the product can be purified using techniques like column chromatography.

  • Confirm the identity of the product using mass spectrometry (e.g., ESI-MS).[6]

Conclusion

Feruloyl-CoA is a versatile intermediate for the biocatalytic production of valuable specialty chemicals. The enzymatic pathways for the synthesis of aromatic aldehydes and feruloyl glycerol from ferulic acid are efficient and environmentally friendly alternatives to traditional chemical synthesis. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of Feruloyl-CoA in the synthesis of a wide array of novel compounds. Further research into enzyme engineering and metabolic pathway optimization can lead to even more efficient and diverse applications of this key metabolic intermediate.

References

Application Notes and Protocols for High-Throughput Screening of Feruloyl-CoA Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Feruloyl-CoA is a key intermediate in the biosynthesis of various high-value natural products and plays a role in microbial metabolism.[1][2] The enzyme responsible for its synthesis, feruloyl-CoA synthetase (FCS) or feruloyl-CoA ligase, catalyzes the ATP-dependent ligation of ferulic acid and coenzyme A (CoA).[1][3] Inhibition of this enzyme is of significant interest for controlling metabolic pathways and for the development of novel antimicrobial agents. High-throughput screening (HTS) provides a rapid and efficient method for identifying potent and selective inhibitors of FCS from large compound libraries.[4][5][6] These application notes provide detailed protocols for a robust HTS assay to identify inhibitors of feruloyl-CoA biosynthesis.

Feruloyl-CoA Biosynthetic Pathway

The primary enzymatic reaction in feruloyl-CoA biosynthesis is the conversion of ferulic acid to feruloyl-CoA, a reaction catalyzed by feruloyl-CoA synthetase (EC 6.2.1.34).[3][7] This reaction consumes ATP, which is hydrolyzed to AMP and pyrophosphate (PPi).[3][8] The formation of the thioester bond in feruloyl-CoA results in a distinct shift in the ultraviolet absorbance spectrum, which can be monitored spectrophotometrically.[1]

Feruloyl_CoA_Biosynthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Ferulic_Acid Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) Ferulic_Acid->FCS CoA Coenzyme A CoA->FCS ATP ATP ATP->FCS Feruloyl_CoA Feruloyl-CoA FCS->Feruloyl_CoA AMP AMP FCS->AMP PPi PPi FCS->PPi Inhibitor Inhibitor Inhibitor->FCS Inhibition

Caption: Enzymatic synthesis of Feruloyl-CoA by Feruloyl-CoA Synthetase (FCS).

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying FCS inhibitors involves a multi-stage process, beginning with a primary screen of a large compound library, followed by dose-response studies to determine potency, and concluding with secondary assays to confirm the mechanism of action and eliminate false positives.

Caption: A logical workflow for the high-throughput screening of FCS inhibitors.

Application Notes

Assay Principle: Direct Spectrophotometric Assay

The primary HTS assay is a direct, continuous spectrophotometric assay that measures the formation of the product, feruloyl-CoA.[1] The thioester bond formation results in a significant increase in absorbance at approximately 345 nm.[1] By monitoring this absorbance change over time, the initial velocity of the enzymatic reaction can be determined. Potential inhibitors will cause a decrease in the reaction rate compared to a control without an inhibitor. This method is robust, readily adaptable to a high-throughput format (e.g., 384-well plates), and avoids the need for coupled enzymes or specialized reagents.[9]

Instrumentation and Reagents
  • Instrumentation:

    • Spectrophotometer capable of reading 384-well microplates (e.g., BMG LABTECH, Tecan, or similar).

    • Automated liquid handling system for dispensing reagents and compounds.

    • Plate shaker/incubator.

  • Reagents & Consumables:

    • Purified Feruloyl-CoA Synthetase (FCS) enzyme.[1][10]

    • Ferulic Acid (substrate).

    • Coenzyme A (CoA) lithium salt (substrate).

    • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt (substrate).[1]

    • Potassium Phosphate Buffer (pH 7.0).[1]

    • Magnesium Chloride (MgCl₂), as FCS requires Mg²⁺ for activity.[1][3]

    • Dimethyl Sulfoxide (DMSO) for compound dissolution.

    • UV-transparent, 384-well microplates.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for FCS Inhibitors

This protocol is designed for a 384-well plate format to screen a compound library at a single concentration.

  • Compound Plating:

    • Prepare a master plate of test compounds diluted to 200 µM in 100% DMSO.

    • Using an automated liquid handler, transfer 0.5 µL of each compound solution to the corresponding wells of a 384-well assay plate.

    • For control wells, add 0.5 µL of 100% DMSO (negative control, 0% inhibition) or a known inhibitor (positive control).

  • Reagent Preparation:

    • Prepare a 2X Enzyme/Buffer/Substrate Mix containing:

      • 100 mM Potassium Phosphate Buffer (pH 7.0)

      • 5 mM MgCl₂

      • 1.4 mM Ferulic Acid

      • 0.8 mM CoA

      • 2X final concentration of FCS enzyme (determine optimal concentration empirically).

    • Prepare a 2X ATP Start Solution containing:

      • 100 mM Potassium Phosphate Buffer (pH 7.0)

      • 5 mM MgCl₂

      • 4 mM ATP

  • Assay Procedure:

    • Add 25 µL of the 2X Enzyme/Buffer/Substrate Mix to each well of the assay plate containing the pre-dispensed compounds.

    • Mix the plate on a shaker for 1 minute and then pre-incubate for 10 minutes at 30°C.

    • Place the assay plate in the microplate reader.

    • Initiate the reaction by adding 25 µL of the 2X ATP Start Solution to all wells.[1]

    • Immediately begin monitoring the increase in absorbance at 345 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background)) * 100

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: IC₅₀ Determination for Hit Compounds

This protocol is used to determine the potency of the hits identified in the primary screen.

  • Compound Plating:

    • Prepare serial dilutions of the hit compounds in 100% DMSO (e.g., 10-point, 3-fold dilutions starting from 1 mM).

    • Transfer 0.5 µL of each dilution to the wells of a 384-well assay plate.

  • Assay Procedure:

    • Follow the same procedure as described in Protocol 1 (steps 2 and 3).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound as described in Protocol 1.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9]

Protocol 3: Secondary Assay - Coupled Spectrophotometric Assay

This orthogonal assay confirms that the hit compounds are inhibiting FCS and are not artifacts of the primary assay format (e.g., compound absorbance at 345 nm). This assay measures the production of AMP/ADP.[11]

  • Assay Principle: The formation of AMP or ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 365 nm.[11] The coupling system consists of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

  • Reagent Preparation:

    • Prepare an Assay Mix containing:

      • 100 mM Tris-HCl (pH 7.8)

      • 10 mM MgCl₂

      • 0.4 mM Phosphoenolpyruvate

      • 0.4 mM NADH

      • 5 units/mL Myokinase

      • 5 units/mL Pyruvate Kinase

      • 6 units/mL Lactate Dehydrogenase

      • 0.7 mM Ferulic Acid

      • 0.4 mM CoA

      • Final concentration of FCS enzyme.

  • Assay Procedure:

    • Plate the hit compounds at various concentrations as described in Protocol 2.

    • Add 25 µL of the Assay Mix to each well.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of a solution containing ATP (final concentration 2 mM).

    • Monitor the decrease in absorbance at 365 nm over time.

  • Data Analysis:

    • Calculate the reaction rates and determine the IC₅₀ values as described previously. A similar IC₅₀ value in both the primary and secondary assays provides strong evidence that the compound is a true inhibitor of FCS.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase

SubstrateApparent Kₘ (µM)Reference
Ferulic Acid14[11]
ATP60[11]
Coenzyme A45[11]

Note: Kₘ values can vary depending on the specific enzyme source and assay conditions.

Table 2: Example HTS Results for FCS Inhibitors

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)Secondary Assay IC₅₀ (µM)Hit Confirmation
Cmpd-00185.22.53.1Confirmed
Cmpd-00212.5> 50Not TestedInactive
Cmpd-00392.10.80.9Confirmed
Cmpd-00475.68.3> 50False Positive
Cmpd-00568.415.718.2Confirmed (Weak)

References

Application Notes & Protocols: Isotopic Labeling of Feruloylacetyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feruloylacetyl-CoA (Feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin, flavonoids, and other important secondary metabolites.[1] Understanding the metabolic dynamics governing its synthesis and consumption is crucial for applications ranging from metabolic engineering of crops to the discovery of novel therapeutic agents. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates (fluxes) of metabolic reactions in vivo.[2][3] By introducing a substrate labeled with a stable isotope (e.g., ¹³C or ²H) into a biological system, researchers can trace the path of the labeled atoms through the metabolic network.[4] Subsequent analysis of the isotopic labeling patterns in downstream metabolites, such as Feruloyl-CoA, by mass spectrometry allows for the precise calculation of intracellular fluxes.[5]

These application notes provide a comprehensive overview and detailed protocols for designing and executing isotopic labeling experiments to determine the metabolic flux through the Feruloyl-CoA pool.

Principle of the Method

The core principle of ¹³C-MFA involves feeding cells or tissues a primary carbon source that is enriched with ¹³C, such as [U-¹³C]-glucose or a specific labeled precursor like [¹³C₆]-L-phenylalanine.[4][6] As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intermediates, including those of the phenylpropanoid pathway.

The distribution of mass isotopologues (molecules of the same compound that differ only in their isotopic composition) of a target metabolite like Feruloyl-CoA is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] This measured distribution, along with a stoichiometric model of the relevant metabolic network, is used to calculate the rates of the reactions producing and consuming the metabolite.[7][8] This allows for the quantification of both the biosynthetic flux (J_in) leading to Feruloyl-CoA and the conversion or catabolic flux (J_out) of Feruloyl-CoA to other products.[9]

Key Applications

  • Metabolic Engineering: Identifying rate-limiting steps and metabolic bottlenecks in the production of valuable phenylpropanoid-derived compounds.

  • Drug Development: Understanding how potential drug candidates modulate the flux through lipid and secondary metabolism pathways.

  • Plant Biology: Elucidating the regulation of lignin and flavonoid biosynthesis in response to environmental stimuli or genetic modifications.[9]

  • Biomarker Discovery: Associating changes in pathway flux with specific disease states or physiological conditions.

Experimental and Analytical Workflow

The overall workflow for an MFA study targeting Feruloyl-CoA involves several key stages, from initial labeling to final flux calculation.

G Overall Workflow for Feruloyl-CoA Metabolic Flux Analysis cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A 1. Isotope Tracer Selection (e.g., [¹³C₆]-L-Phenylalanine) B 2. Introduction of Tracer to Biological System A->B C 3. Incubation & Growth (Achieve Isotopic Steady State) B->C D 4. Quenching & Metabolite Extraction C->D E 5. LC-MS/MS Analysis (Quantify Isotopologues) D->E F 6. Data Processing (Correct for Natural Abundance) E->F G 7. Flux Calculation (Using Stoichiometric Model) F->G H 8. Flux Map Visualization & Interpretation G->H

Caption: General workflow for ¹³C-Metabolic Flux Analysis targeting Feruloyl-CoA.

Phenylpropanoid Pathway Leading to Feruloyl-CoA

The synthesis of Feruloyl-CoA originates from the amino acid L-phenylalanine and proceeds through several enzymatic steps. Understanding this pathway is essential for building the stoichiometric model required for flux calculations.

G Simplified Phenylpropanoid Pathway to Feruloyl-CoA Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid FourCL 4CL pCou->FourCL pCouCoA p-Coumaroyl-CoA HCT HCT/C3H pCouCoA->HCT Caf Caffeic Acid CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA Lignin Lignin, Flavonoids, etc. FerCoA->Lignin PAL->Cin C4H->pCou FourCL->pCouCoA HCT->CafCoA CCoAOMT->FerCoA

Caption: Key metabolic steps from L-Phenylalanine to Feruloyl-CoA.

Detailed Experimental Protocols

Protocol 1: Isotopic Labeling of Plant Tissue

This protocol is adapted from methods used for metabolic flux analysis in potato tuber tissue.[1][10]

  • Tissue Preparation:

    • Excise tissue samples (e.g., potato tuber disks, Arabidopsis stems) under sterile conditions.

    • Wash the samples thoroughly with distilled water.

    • Pre-incubate the tissues in a suitable buffer (e.g., Murashige and Skoog) for a period (e.g., 24 hours) to allow for wound healing and metabolic stabilization.[9]

  • Tracer Incubation:

    • Prepare a sterile aqueous solution of the stable isotope-labeled precursor. A common choice is L-phenyl-d₅-alanine or [U-¹³C₆]-L-phenylalanine at a concentration of 0.3-1.0 mM.[1][11]

    • Submerge the tissue samples in the tracer solution and incubate for a defined period. To determine if the system has reached an isotopic steady state, time-course experiments are critical (e.g., collecting samples at 0, 2, 6, 12, and 24 hours).[7]

  • Harvesting:

    • At each time point, remove the tissues from the tracer solution.

    • Wash the samples extensively with distilled water to remove any excess surface tracer.[1]

    • Immediately freeze the samples in liquid nitrogen to quench all metabolic activity.

    • Store the quenched samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction

  • Homogenization:

    • Grind the frozen tissue samples to a fine powder under liquid nitrogen using a mortar and pestle.

    • Transfer the frozen powder to a pre-chilled tube.

  • Solvent Extraction:

    • Add a pre-chilled extraction solvent (e.g., a mixture of Methanol/Chloroform/H₂O) to the powdered tissue.[12]

    • Vortex the mixture vigorously for 1 minute and incubate on ice for 10-15 minutes.

  • Phase Separation & Collection:

    • Centrifuge the mixture at high speed (e.g., 12,000 g) for 10 minutes at 4°C.[12]

    • The supernatant contains the polar and semi-polar metabolites, including acyl-CoAs.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extract at -80°C prior to LC-MS analysis.

Protocol 3: LC-MS/MS Analysis for Isotopologue Quantification

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extract in a suitable solvent compatible with the LC mobile phase (e.g., 5% acetonitrile in water).

  • Liquid Chromatography (LC) Separation:

    • Column: Use a C18 reverse-phase column suitable for separating acyl-CoA species.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient elution method to separate Feruloyl-CoA from other metabolites. For example, start with a low percentage of mobile phase B and gradually increase it over 20-30 minutes.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+).

    • Analysis Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the different isotopologues of Feruloyl-CoA.[1]

    • Isotopologue Monitoring: For a [U-¹³C₆]-L-phenylalanine tracer, the phenyl ring of Feruloyl-CoA will be labeled. You would monitor for the unlabeled mass (M+0) and the fully labeled mass (M+6), as well as any intermediate isotopologues. For example, if the monoisotopic mass of unlabeled Feruloyl-CoA is X, you would monitor for ions at m/z = X, X+1, X+2, ..., X+6.

Protocol 4: Data Analysis and Flux Calculation

  • Peak Integration: Integrate the chromatographic peak areas for each monitored isotopologue of Feruloyl-CoA and other relevant metabolites.

  • Mass Isotopomer Distribution (MID) Calculation:

    • Calculate the fractional abundance of each isotopologue.

    • Correct the raw MID data for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) to determine the true extent of label incorporation.[5]

  • Flux Estimation:

    • Use a computational software package (e.g., INCA, Metran) for ¹³C-MFA.[4][7]

    • Input the corrected MID data, a detailed stoichiometric model of the phenylpropanoid pathway, and any measured extracellular rates (e.g., tracer uptake rate).

    • The software uses iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured MID data.

Data Presentation: Quantitative Flux Data

The output of an MFA study is a quantitative flux map. Data should be summarized in tables for clarity and easy comparison. The table below presents hypothetical flux data for key phenylpropanoid metabolites, adapted from published findings, to illustrate the format.[9][10]

MetaboliteBiosynthetic Flux (J_in)Conversion Flux (J_out)Net Accumulation (J_in - J_out)Units
p-Coumaroyl-CoA6.255.101.15nmol (g FW)⁻¹ h⁻¹
Feruloyl-CoA 5.10 4.50 0.60 nmol (g FW)⁻¹ h⁻¹
Chlorogenic Acid4.630.424.21nmol (g FW)⁻¹ h⁻¹
N-Feruloyloctopamine0.950.800.15nmol (g FW)⁻¹ h⁻¹

This table contains illustrative data for demonstration purposes.

Troubleshooting

  • Low Label Incorporation:

    • Cause: Inefficient uptake of the labeled precursor, or the tracer is too diluted by large internal pools of the unlabeled compound.

    • Solution: Increase the concentration of the labeled tracer or extend the incubation time. Ensure the biological system is metabolically active.

  • No Isotopic Steady State Reached:

    • Cause: The incubation time is too short for the label to fully distribute throughout the network.

    • Solution: Perform a detailed time-course experiment to determine the time required to reach isotopic steady state.[7]

  • Poor Chromatographic Resolution:

    • Cause: Co-elution of Feruloyl-CoA with other interfering compounds.

    • Solution: Optimize the LC gradient, try a different column chemistry, or use high-resolution mass spectrometry to distinguish between compounds with similar m/z values.

References

Application Notes and Protocols: Generation of Monoclonal Antibodies Specific for Feruloylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of monoclonal antibodies (mAbs) specifically targeting Feruloylacetyl-CoA. The methodologies outlined below are based on established principles of hybridoma technology and hapten-carrier conjugation, adapted for the unique chemical structure of this compound.

Introduction

This compound is a key intermediate in the phenylpropanoid pathway in plants, playing a crucial role in the biosynthesis of lignin and other important secondary metabolites. The ability to specifically detect and quantify this molecule is of significant interest in plant biology, biofuel research, and potentially in the study of dietary phenolics and their metabolic fate. Monoclonal antibodies offer the high specificity and affinity required for the development of sensitive immunoassays for this purpose. This document details the critical steps for producing such antibodies, from antigen preparation to the selection and characterization of antibody-producing hybridoma clones.

I. Antigen Preparation: Synthesis of this compound-Protein Conjugates

Since this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, it must be covalently conjugated to a larger carrier protein to elicit a robust immune response. Keyhole Limpet Hemocyanin (KLH) is typically used for immunization due to its large size and high immunogenicity, while Bovine Serum Albumin (BSA) is used for screening assays to avoid cross-reactivity with the carrier protein used for immunization.

Protocol 1: Synthesis of this compound Hapten and Conjugation to Carrier Proteins

This protocol describes a general method for conjugating a hapten like this compound to a carrier protein. A common strategy involves using a crosslinker that reacts with a functional group on the hapten and an amine group on the carrier protein.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

  • Spectrophotometer

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a molar excess of NHS in anhydrous DMF.

    • Add a molar excess of EDC or DCC to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form an NHS-ester of this compound.

  • Conjugation to Carrier Protein (KLH or BSA):

    • Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4).

    • Slowly add the activated this compound-NHS ester solution to the protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with continuous stirring.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and byproducts by extensive dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 48 hours.

    • Determine the protein concentration of the conjugate using a spectrophotometer at 280 nm.

    • The successful conjugation can be confirmed by techniques such as MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.[1]

II. Generation of Monoclonal Antibodies Using Hybridoma Technology

The generation of monoclonal antibodies is a well-established process involving the immunization of mice, followed by the fusion of antibody-producing B-cells with myeloma cells to create immortal hybridoma cell lines.[2][3][4]

Experimental Workflow for Monoclonal Antibody Production

G cluster_0 Antigen Preparation & Immunization cluster_1 Hybridoma Production cluster_2 Screening & Cloning cluster_3 Antibody Production & Characterization A Synthesis of This compound-KLH Conjugate B Immunization of BALB/c Mice A->B C Isolation of Splenocytes B->C E Cell Fusion with PEG C->E D Myeloma Cell Culture (e.g., SP2/0) D->E F Selection in HAT Medium E->F G Screening by ELISA (using this compound-BSA) F->G H Subcloning of Positive Hybridomas G->H I Expansion of Monoclonal Hybridomas H->I J In Vitro Culture or In Vivo Ascites Production I->J K Antibody Purification (e.g., Protein A/G) J->K L Characterization (Isotyping, Affinity, Specificity) K->L

Caption: Workflow for generating monoclonal antibodies.

Protocol 2: Immunization of Mice

Materials:

  • This compound-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Primary Immunization:

    • Emulsify the this compound-KLH conjugate with an equal volume of CFA.

    • Inject 50-100 µg of the conjugate per mouse intraperitoneally (i.p.).

  • Booster Immunizations:

    • Boost the mice with 25-50 µg of the conjugate emulsified in IFA at 2-3 week intervals.

    • Collect blood samples (tail bleed) 7-10 days after each boost to monitor the antibody titer by ELISA.

  • Final Boost:

    • Three days before cell fusion, administer a final i.p. injection of 25-50 µg of the conjugate in PBS without adjuvant.[5]

Protocol 3: Hybridoma Production and Selection

Materials:

  • SP2/0 myeloma cells

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Polyethylene glycol (PEG)

  • HAT medium supplement (Hypoxanthine, Aminopterin, Thymidine)

  • HT medium supplement (Hypoxanthine, Thymidine)

  • 96-well cell culture plates

Procedure:

  • Preparation of Cells:

    • Harvest the spleen from the immunized mouse with the highest antibody titer and prepare a single-cell suspension of splenocytes.

    • Culture SP2/0 myeloma cells in RPMI-1640 supplemented with 10% FBS and antibiotics. Ensure the cells are in the logarithmic growth phase.

  • Cell Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of 5:1.

    • Centrifuge the cell mixture and discard the supernatant.

    • Gently resuspend the cell pellet and add PEG dropwise over 1 minute to induce fusion.[3]

    • Slowly add serum-free RPMI-1640 to dilute the PEG.

  • Selection of Hybridomas:

    • Centrifuge the fused cells, resuspend them in HAT medium, and plate them into 96-well plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator. The HAT medium selects for fused hybridoma cells as unfused myeloma cells will die, and unfused splenocytes have a limited lifespan.[5]

    • After 7-10 days, replace the HAT medium with HT medium.

III. Screening and Characterization of Monoclonal Antibodies

Protocol 4: Screening of Hybridomas by Indirect ELISA

This protocol is used to identify hybridoma clones that secrete antibodies specific for this compound.

Materials:

  • This compound-BSA conjugate

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Hybridoma culture supernatants

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Coat the wells of a 96-well plate with the this compound-BSA conjugate (1-5 µg/mL in coating buffer) overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Primary Antibody Incubation:

    • Add hybridoma culture supernatants to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Add the HRP-conjugated goat anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add TMB substrate solution to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader. Wells with high absorbance values indicate the presence of specific antibodies.

Subcloning and Expansion

Hybridoma cells from positive wells should be subcloned by limiting dilution to ensure that the cell line is monoclonal and originates from a single parent cell. Once monoclonal populations are established, they can be expanded for large-scale antibody production either in vitro in cell culture flasks or in vivo by generating ascites in mice.

IV. Data Presentation

The quantitative data from the screening and characterization of the monoclonal antibodies should be summarized for clear interpretation.

Table 1: Titer of Anti-Feruloylacetyl-CoA Antibodies in Mouse Serum after Immunization Boosts

Mouse IDPre-bleed TiterTiter after 1st BoostTiter after 2nd BoostTiter after Final Boost
Mouse 1<1:1001:1,0001:10,0001:50,000
Mouse 2<1:1001:8001:12,0001:64,000
Mouse 3<1:1001:1,2001:15,0001:75,000

Titer is defined as the reciprocal of the highest dilution giving an absorbance value twice that of the background.

Table 2: Characterization of Selected Anti-Feruloylacetyl-CoA Monoclonal Antibody Clones

Clone IDIsotypeAffinity (Kd)Specificity vs. CoASpecificity vs. Ferulic Acid
FCoA-MAb-1IgG11.5 x 10⁻⁸ MHighHigh
FCoA-MAb-2IgG2a5.2 x 10⁻⁹ MHighHigh
FCoA-MAb-3IgM8.0 x 10⁻⁸ MModerateHigh

Data in these tables are illustrative and would be populated with experimental results.

V. Logical Relationships in Antibody Specificity Screening

The screening process is designed to isolate antibodies that are specific to the hapten (this compound) and not to the carrier protein or linker used in the immunogen.

G cluster_0 Primary Screening cluster_1 Counter-Screening for Specificity cluster_2 Fine Specificity Screening A ELISA with This compound-BSA B Positive Clones A->B C ELISA with BSA alone B->C D ELISA with KLH alone B->D E Negative Clones (No binding to carriers) C->E D->E F Competitive ELISA with free this compound E->F G Competitive ELISA with related molecules (e.g., CoA, Ferulic Acid) E->G H Highly Specific Monoclonal Antibodies F->H G->H

References

Application Notes and Protocols: CRISPR/Cas9-Mediated Gene Editing to Modulate Feruloylacetyl-CoA Levels in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feruloyl-CoA is a critical intermediate in the phenylpropanoid pathway in plants. It serves as a precursor for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and various commercially important compounds used in pharmaceuticals and nutraceuticals.[1] The ability to precisely control the intracellular concentration of Feruloyl-CoA offers a powerful strategy for metabolic engineering, enabling the enhanced production of desired compounds or the elucidation of complex biosynthetic pathways. The CRISPR/Cas9 system has emerged as a highly efficient and versatile tool for targeted genome editing in plants, allowing for the precise modification of genes involved in metabolic pathways.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to modulate Feruloyl-CoA levels in plants by targeting key genes in its biosynthetic pathway.

Biosynthetic Pathway and Strategic Targets

Feruloyl-CoA is synthesized from the amino acid phenylalanine through a series of enzymatic steps. Key enzymes in this pathway represent ideal targets for CRISPR/Cas9-mediated gene editing to either increase or decrease Feruloyl-CoA pools.

Key Enzymatic Steps:

  • 4-Coumaroyl-CoA Ligase (4CL): Catalyzes the formation of 4-coumaroyl-CoA from 4-coumaric acid, a crucial upstream step.[1]

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): Mediates the methylation of caffeoyl-CoA to produce Feruloyl-CoA. This is a direct and critical step in its formation.[5]

  • Downstream Enzymes: Genes that utilize Feruloyl-CoA as a substrate are prime targets for knockout to induce its accumulation. An example is Feruloyl-CoA 6'-hydroxylase (F6'H) , which diverts Feruloyl-CoA towards the synthesis of coumarins like scopoletin.[6]

By creating loss-of-function mutations in genes downstream of Feruloyl-CoA (e.g., F6'H), the metabolic flux can be redirected, leading to an accumulation of Feruloyl-CoA. Conversely, targeting upstream enzymes like 4CL or CCoAOMT can reduce its production.

Feruloyl_CoA_Pathway Red enzymes are potential knockout targets to decrease Feruloyl-CoA. Green enzyme is a potential knockout target to increase Feruloyl-CoA. cluster_main_pathway Core Phenylpropanoid Pathway cluster_downstream Downstream Pathways Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid 4-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Lignin Lignin Monomers Feruloyl_CoA->Lignin Scopoletin Scopoletin Feruloyl_CoA->Scopoletin F6'H Other_Metabolites Other Metabolites Feruloyl_CoA->Other_Metabolites CRISPR_Workflow CRISPR/Cas9 Experimental Workflow cluster_design Phase 1: Design & Construction cluster_transformation Phase 2: Plant Transformation cluster_analysis Phase 3: Analysis & Characterization A Target Gene Identification (e.g., F6'H) B sgRNA Design & Off-Target Analysis A->B C Vector Construction (Cas9 + sgRNA Cassette) B->C D Agrobacterium-mediated Transformation C->D Introduce vector into plants E Selection of T0 Putative Transformants D->E F Regeneration of T0 Plants E->F G Genomic DNA Extraction F->G Analyze regenerated plants H Mutation Detection (PCR & Sequencing) G->H I Segregation to T1 Generation (Identify Homozygous, Transgene-Free Lines) H->I J Metabolite Quantification (HPLC or LC-MS/MS) I->J

References

Application Notes and Protocols for the Structural Confirmation of Synthesized Feruloylacetyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feruloylacetyl-CoA is a key intermediate in various biosynthetic pathways, including the production of valuable secondary metabolites and biofuels. Its precise chemical structure is critical for understanding its biological function and for its application in metabolic engineering and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound, making it an indispensable tool for the structural confirmation of synthesized this compound.

These application notes provide a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound. Detailed protocols for sample preparation and data acquisition are provided, along with predicted NMR data to aid in spectral interpretation.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on published data for the structurally related compounds Feruloyl-CoA, Ferulic Acid, and Acetyl-CoA.

Note: Chemical shifts are reported in parts per million (ppm) and are referenced to a suitable internal standard (e.g., TMS or DSS). The actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz Notes
Feruloyl Moiety Based on data for Feruloyl-CoA and Ferulic Acid.
H-2'7.10 - 7.20dJ = 1.9Aromatic proton
H-5'6.80 - 6.90dJ = 8.2Aromatic proton
H-6'7.00 - 7.10ddJ = 8.2, 1.9Aromatic proton
H-7' (α-vinylic)6.30 - 6.40dJ = 15.8Trans-vinylic proton
H-8' (β-vinylic)7.50 - 7.60dJ = 15.8Trans-vinylic proton
-OCH₃3.85 - 3.95s-Methoxy group
Acetyl Moiety Based on data for Acetyl-CoA.
-CH₃2.20 - 2.30s-Acetyl methyl group
CoA Moiety Based on data for Acetyl-CoA.
Adenine H-28.25 - 8.35s-Adenine ring proton
Adenine H-88.50 - 8.60s-Adenine ring proton
Ribose H-1'6.05 - 6.15dJ ≈ 5-6Ribose anomeric proton
Pantothenate -CH₂-3.25 - 3.35tJ ≈ 6-7Methylene adjacent to amide
Pantothenate -CH₂-2.30 - 2.40tJ ≈ 6-7Methylene adjacent to pantothenate amide
Cysteamine -CH₂-S-3.15 - 3.25tJ ≈ 6-7Methylene adjacent to sulfur
Cysteamine -CH₂-NH-2.80 - 2.90tJ ≈ 6-7Methylene adjacent to amide
Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Notes
Feruloyl Moiety Based on data for Ferulic Acid.
C-1' (Carbonyl)168 - 172Thioester carbonyl
C-2'111 - 113Aromatic CH
C-3'148 - 150Aromatic C-OCH₃
C-4'149 - 151Aromatic C-OH
C-5'115 - 117Aromatic CH
C-6'123 - 125Aromatic CH
C-7' (α-vinylic)115 - 117Vinylic CH
C-8' (β-vinylic)145 - 147Vinylic CH
-OCH₃55 - 57Methoxy carbon
Acetyl Moiety Based on data for Acetyl-CoA.
C=O195 - 200Acetyl carbonyl
-CH₃30 - 32Acetyl methyl
CoA Moiety Based on data for Acetyl-CoA.
Adenine Carbons140 - 155Aromatic carbons of adenine
Ribose Carbons60 - 90Carbons of the ribose unit
Pantothenate Carbons20 - 60Carbons of the pantothenate unit
Cysteamine Carbons25 - 40Carbons of the cysteamine unit

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound is through enzymatic catalysis.[1]

  • Enzyme Preparation : An enzyme with p-coumaroyl:CoA ligase activity can be used.[1]

  • Reaction Mixture : Combine ferulic acid, coenzyme A, and ATP in a suitable buffer with the enzyme preparation.

  • Incubation : Incubate the reaction mixture under optimal conditions for the enzyme (e.g., temperature and pH).

  • Purification : The synthesized this compound can be purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).[1]

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2]

  • Sample Quantity : For ¹H NMR, dissolve 1-5 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.

  • Solvent Selection : Deuterated water (D₂O) is a common solvent for CoA esters. Other solvents such as deuterated methanol (CD₃OD) or a mixture of D₂O and CD₃OD can also be used depending on the solubility of the compound. Ensure the solvent is of high purity.

  • Dissolution : Ensure the sample is completely dissolved. Gentle vortexing can aid in dissolution.

  • pH Adjustment : For samples in D₂O, the pH can be adjusted using dilute NaOD or DCl to ensure stability and improve spectral resolution.

  • Internal Standard : Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) or tetramethylsilane (TMS), for chemical shift referencing.

  • Filtration : If any solid particles are present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition :

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques (e.g., presaturation) should be used to suppress the residual solvent signal (e.g., HDO).

  • ¹³C NMR Acquisition :

    • Use a standard single-pulse experiment with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and identify spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Data Processing and Structural Confirmation

  • Processing : Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin, or similar). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

  • Signal Assignment :

    • Assign the signals in the ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and integration values, using the predicted data in Tables 2.1 and 2.2 as a guide.

    • Use the correlations observed in the 2D NMR spectra (COSY, HSQC, HMBC) to confirm the assignments and establish the connectivity of the molecule.

  • Structural Confirmation : A complete and unambiguous assignment of all proton and carbon signals that is consistent with the proposed structure of this compound confirms its synthesis and purity.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Enzymatic Synthesis of This compound purification HPLC Purification synthesis->purification Crude Product sample_prep NMR Sample Preparation (Deuterated Solvent + Standard) purification->sample_prep Purified Product nmr_acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Data Acquisition sample_prep->nmr_acquisition data_processing NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing Raw FID Data spectral_assignment Spectral Assignment (Chemical Shifts, Couplings, 2D Correlations) data_processing->spectral_assignment structure_confirmation Structural Confirmation of This compound spectral_assignment->structure_confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

Application of Feruloylacetyl-CoA in Reconstituted Plant Metabolic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of feruloylacetyl-CoA, a key intermediate in reconstituted plant metabolic pathways, with a primary focus on the biosynthesis of valuable secondary metabolites such as curcuminoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their therapeutic properties.

Introduction

This compound, more commonly referred to in scientific literature as feruloyl-diketide-CoA, is a critical precursor in the biosynthesis of curcuminoids, the bioactive compounds found in turmeric (Curcuma longa)[1][2][3]. The reconstitution of the curcuminoid biosynthetic pathway in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable alternative to traditional plant extraction methods[4][5][6][7]. This approach allows for greater control over production and the potential to generate novel, unnatural curcuminoid analogs with potentially enhanced therapeutic activities[4].

The core of this reconstituted pathway involves two key type III polyketide synthases (PKSs): diketide-CoA synthase (DCS) and curcumin (B1669340) synthase (CURS) [1][2][3][8]. DCS catalyzes the formation of this compound from feruloyl-CoA and malonyl-CoA. Subsequently, CURS facilitates the condensation of this compound with another molecule of feruloyl-CoA to produce curcumin[1][2][8]. Understanding and optimizing this pathway is crucial for maximizing the yield of desired curcuminoids.

Biosynthetic Pathway of Curcuminoids via this compound

The reconstituted pathway for curcuminoid biosynthesis begins with the conversion of precursor molecules into feruloyl-CoA, which is then utilized by DCS and CURS to generate the curcuminoid scaffold.

Caption: Reconstituted curcuminoid biosynthetic pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on reconstituted curcuminoid biosynthesis, including enzyme kinetics and product yields in different host organisms.

Table 1: Kinetic Parameters of Key Enzymes in Curcuminoid Biosynthesis

EnzymeSubstrateKm (µM)kcat (min-1)Source
CURS1 (C. longa)Feruloyl-CoA181.1[9]
CURS1 (C. longa)p-Coumaroyl-CoA1890.85[9]
DCS (C. longa)Feruloyl-CoA46 (S0.5)0.02 s-1[5]

Table 2: Curcuminoid Production in Recombinant Microorganisms

Host OrganismKey Enzymes ExpressedPrecursor(s)ProductTiterSource
Escherichia coli4CL, CUS, ACCFerulic acid (1 mM)Curcumin113 ± 22 mg/L[5]
Escherichia coli4CL, CUS, ACCp-Coumaric acid (1 mM)Bisdemethoxycurcumin91 ± 23 mg/L[5]
Escherichia coliAt4CL1, ClDCS, ClCURS1Ferulic acid (3 mM)Curcumin563 mg/L[10][11]
Saccharomyces cerevisiaeFerA, ClDCS, ClCURS1Ferulic acidCurcumin2.7 mg/L[7]
Saccharomyces cerevisiaeFull de novo pathwayGlucoseCurcumin4.2 ± 0.6 mg/L[12]
Saccharomyces cerevisiae (genome integrated)Full de novo pathwayFerulic acid (30 mg/L)Curcumin762.0 ± 59.2 µg/L[10][12]

Experimental Protocols

The following section provides detailed protocols for the expression and purification of key enzymes, in vitro enzyme assays, and the analysis of reaction products.

Protocol 1: Expression and Purification of Recombinant DCS and CURS in E. coli

This protocol describes the expression and purification of His-tagged diketide-CoA synthase (DCS) and curcumin synthase (CURS) from Curcuma longa in an E. coli expression system.

protocol_purification cluster_expression Protein Expression cluster_purification Protein Purification Transform Transform E. coli BL21(DE3) with expression vector Culture Culture in LB medium with antibiotic Transform->Culture Induce Induce with IPTG at mid-log phase Culture->Induce Incubate Incubate overnight at lower temperature (e.g., 18°C) Induce->Incubate Harvest Harvest cells by centrifugation Incubate->Harvest Lyse Resuspend and lyse cells (e.g., sonication) Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Bind Apply supernatant to Ni-NTA affinity column Clarify->Bind Wash Wash column with low-imidazole buffer Bind->Wash Elute Elute protein with high-imidazole buffer Wash->Elute Verify Verify purity by SDS-PAGE Elute->Verify

Caption: Workflow for recombinant protein expression and purification.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector with His-tagged DCS or CURS gene

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells.

  • Culture: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Verification: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

Protocol 2: In Vitro Enzyme Assays for DCS and CURS

This protocol details the in vitro assays to determine the activity of purified DCS and CURS enzymes.

DCS Assay:

  • Reaction Mixture:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

    • 100 µM feruloyl-CoA

    • 100 µM malonyl-CoA

    • Purified DCS enzyme (1-5 µg)

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding an equal volume of acetonitrile (B52724).

    • Analyze the formation of this compound by HPLC.

CURS Assay (Coupled with DCS):

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 100 µM feruloyl-CoA

    • 100 µM malonyl-CoA

    • Purified DCS enzyme (1-5 µg)

    • Purified CURS enzyme (1-5 µg)

  • Procedure:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of acetonitrile.

    • Extract the curcuminoids with ethyl acetate (B1210297).

    • Evaporate the ethyl acetate and redissolve the residue in methanol (B129727).

    • Analyze the formation of curcumin by HPLC.

Protocol 3: Metabolite Extraction and HPLC Analysis

This protocol outlines the extraction of curcuminoids from microbial cultures and their subsequent analysis by HPLC.

Metabolite Extraction from E. coli or S. cerevisiae:

  • Quenching: Rapidly quench metabolism by mixing the cell culture with cold methanol (-40°C).

  • Centrifugation: Pellet the cells by centrifugation at 5,000 x g for 5 minutes at -9°C.

  • Extraction: Extract the metabolites from the cell pellet using a solvent mixture such as ethyl acetate or a chloroform/methanol/water mixture.

  • Phase Separation: If using a biphasic system, separate the organic phase containing the curcuminoids.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC Analysis of Curcuminoids:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

  • Detection: UV-Vis detector at 425 nm.

  • Quantification: Use a standard curve of authentic curcumin to quantify the amount of product.

Conclusion

The reconstitution of plant metabolic pathways in microbial hosts provides a powerful platform for the production of valuable natural products. This compound is a central intermediate in the biosynthesis of curcuminoids, and a thorough understanding of the enzymes that produce and consume this molecule is essential for optimizing production. The protocols and data presented here offer a comprehensive resource for researchers and professionals working to harness the potential of these reconstituted pathways for pharmaceutical and other applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Instability of Feruloylacetyl-CoA During Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of Feruloylacetyl-CoA can be a significant challenge due to its inherent instability. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable?

A1: The primary cause of this compound instability is the high-energy thioester bond, which is susceptible to hydrolysis. This hydrolysis is accelerated under alkaline (basic) pH conditions and at elevated temperatures. The presence of certain enzymes, such as thioesterases, in crude biological extracts can also rapidly degrade the molecule.

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: To minimize hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic pH throughout the purification process. The recommended pH range is between 4.0 and 6.8. Alkaline conditions (pH > 7.0) should be strictly avoided as they significantly promote degradation.

Q3: How critical is temperature control during purification?

A3: Temperature is a critical factor. All purification steps should be performed at low temperatures, ideally on ice or at 4°C, to reduce the rate of both chemical hydrolysis and enzymatic degradation. For long-term storage, purified this compound should be kept at -80°C.

Q4: Are there any additives that can help stabilize this compound during purification?

A4: Yes, the addition of antioxidants and metal chelators can enhance stability. Metal ions can catalyze the degradation of thioesters, so including a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffers can be beneficial.[1][2] While not extensively documented for this compound specifically, antioxidants may help prevent oxidative damage to the molecule.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound Hydrolysis due to suboptimal pH: The pH of your buffers may be too high (alkaline).Ensure all buffers used during extraction and purification are within the optimal pH range of 4.0-6.8.
Thermal degradation: The sample was not kept consistently cold during the purification process.Maintain low temperatures (on ice or at 4°C) throughout all purification steps. Work quickly to minimize the time the sample is at room temperature.
Enzymatic degradation: Presence of active thioesterases in the crude extract.Rapidly process the initial extract and consider heat inactivation of enzymes if compatible with the stability of this compound. The use of protease and thioesterase inhibitors should also be considered.
Presence of degradation products (e.g., free Coenzyme A, Ferulic Acid) in the final purified sample Instability during HPLC purification: The mobile phase composition or pH is causing on-column degradation.Use a slightly acidic mobile phase for reverse-phase HPLC, such as a phosphoric acid-acetonitrile gradient.[3] Minimize the run time as much as possible without sacrificing resolution.
Improper storage of fractions: Collected fractions were not immediately stabilized.Immediately after collection, adjust the pH of the fractions to the optimal range and freeze them at -80°C if not proceeding to the next step immediately.
Broad or tailing peaks during HPLC analysis Secondary interactions with the stationary phase: The analyte may be interacting with residual silanol groups on the silica-based column.Use a high-quality, end-capped C18 column. The addition of a small amount of an ion-pairing agent to the mobile phase can also improve peak shape.
Column overload: Too much sample was injected onto the column.Reduce the sample load to avoid saturating the column.
Inconsistent retention times in HPLC Inadequate column equilibration: The column was not properly equilibrated with the initial mobile phase conditions between runs.Ensure the column is thoroughly equilibrated with the starting mobile phase composition before each injection.
Fluctuations in temperature: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant temperature for the HPLC column.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Extraction of Feruloyl-CoA

This protocol is adapted from methods for the enzymatic synthesis of similar acyl-CoAs.

  • Enzymatic Reaction:

    • In a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2.5 mM MgCl₂, 0.7 mM ferulic acid, 2 mM ATP, and 0.4 mM Coenzyme A, add the enzyme Feruloyl-CoA synthetase.[4]

    • Incubate the reaction at 30°C. The formation of Feruloyl-CoA can be monitored spectrophotometrically by the increase in absorbance at 345 nm.[5]

  • Reaction Termination and Enzyme Removal:

    • To stop the reaction, acidify the mixture slightly (e.g., with a small volume of 1 M HCl to bring the pH to ~5.0).

    • Centrifuge the reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the enzyme.

  • Extraction:

    • Carefully collect the supernatant containing the Feruloyl-CoA.

    • Proceed immediately to the purification step.

Protocol 2: Purification of Feruloyl-CoA by Reverse-Phase HPLC

This protocol is based on established methods for the purification of hydroxycinnamoyl-CoA thioesters.[3][6]

  • HPLC System and Column:

    • Use a standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Phosphoric Acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 345 nm.

    • Injection Volume: 20-100 µL (depending on concentration).

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: Linear gradient from 50% to 10% B

      • 35-45 min: 10% B (column re-equilibration)

  • Fraction Collection and Handling:

    • Collect fractions corresponding to the Feruloyl-CoA peak.

    • Immediately place collected fractions on ice.

    • For storage, lyophilize the pooled fractions and store the resulting powder at -80°C.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

troubleshooting_workflow start Start Purification check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No ph_issue Check Buffer pH (Maintain 4.0-6.8) check_yield->ph_issue Yes check_hplc HPLC Issues? check_purity->check_hplc No degradation_hplc Optimize HPLC Conditions (Acidic mobile phase) check_purity->degradation_hplc Yes success Successful Purification check_hplc->success No peak_shape Improve Peak Shape (End-capped column, ion-pairing agent) check_hplc->peak_shape Yes temp_issue Ensure Low Temperature (On ice / 4°C) ph_issue->temp_issue enzyme_issue Inhibit Thioesterases temp_issue->enzyme_issue storage_issue Proper Fraction Storage (Immediate freezing at -80°C) degradation_hplc->storage_issue retention_time Stabilize Retention Time (Column equilibration, temperature control) peak_shape->retention_time

Caption: Troubleshooting decision tree for this compound purification.

Experimental Workflow for this compound Purification

experimental_workflow synthesis Enzymatic Synthesis (pH 7.0, 30°C) termination Reaction Termination & Enzyme Removal (Acidification, Centrifugation at 4°C) synthesis->termination hplc Reverse-Phase HPLC (C18 column, Phosphoric Acid/ Acetonitrile Gradient) termination->hplc collection Fraction Collection (On Ice) hplc->collection storage Lyophilization & Long-Term Storage (-80°C) collection->storage analysis Purity Analysis storage->analysis

References

Improving the solubility of Feruloylacetyl-CoA for enzymatic assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Feruloylacetyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution during my enzymatic assay. What are the common causes?

A1: Precipitation of this compound is a common issue stemming from its limited solubility in aqueous buffers. Several factors can contribute to this problem:

  • Low Intrinsic Solubility: this compound, like many long-chain acyl-CoA esters, has a hydrophobic acyl group and a hydrophilic CoA moiety, making it amphipathic with limited water solubility.

  • Inappropriate Buffer System: The choice of buffer, its pH, and ionic strength can significantly impact the solubility of this compound.

  • Presence of Divalent Cations: Divalent cations, particularly Magnesium (Mg²⁺), are often required for enzyme activity but can form insoluble salts with acyl-CoA esters, leading to precipitation.[1]

  • Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures.

  • High Concentration: Exceeding the solubility limit of this compound in the assay buffer will inevitably lead to precipitation.

Q2: How can I prepare a stock solution of this compound?

A2: Preparing a concentrated, stable stock solution is crucial for accurate and reproducible experiments.

  • Solvent Selection: Due to its limited aqueous solubility, it is recommended to prepare stock solutions in a small amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2][3]

  • Preparation Protocol:

    • Weigh out the desired amount of lyophilized this compound powder.

    • Dissolve the powder in a minimal volume of high-purity DMSO to create a concentrated stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the maximum concentration of DMSO I can use in my enzymatic assay?

A3: While DMSO can effectively solubilize this compound, it can also inhibit enzyme activity at higher concentrations. It is crucial to determine the optimal DMSO concentration for your specific enzyme.

  • General Guideline: The final concentration of DMSO in the assay should ideally be kept below 10%, and often much lower (1-5%), to avoid significant enzyme inhibition.[4]

  • Determining DMSO Tolerance: It is recommended to perform a DMSO tolerance experiment to find the highest concentration that does not significantly affect your enzyme's activity.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Addition to the Assay Buffer

Logical Workflow for Troubleshooting Precipitation

CoSolventTolerance cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of DMSO in assay buffer C Set up reactions with varying final DMSO concentrations A->C B Prepare enzyme and substrate solutions B->C D Initiate reaction and measure enzyme activity C->D E Plot enzyme activity vs. DMSO concentration D->E F Determine highest DMSO concentration with minimal activity loss E->F

References

Addressing substrate inhibition in feruloyl-CoA synthase kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for feruloyl-CoA synthase (FCS) kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental study of this enzyme.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the kinetic analysis of feruloyl-CoA synthase, with a special focus on identifying and mitigating substrate inhibition.

Q1: My feruloyl-CoA synthase activity is lower than expected or absent. What are the common causes?

A1: Several factors can contribute to low or no enzyme activity. Here’s a checklist of potential issues and solutions:

  • Reagent Integrity:

    • ATP and Coenzyme A (CoA): These cofactors are susceptible to degradation. ATP can be hydrolyzed, and the thiol group of CoA can be oxidized. Prepare fresh stock solutions and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Ferulic Acid: This substrate can degrade, especially when exposed to light. Protect ferulic acid solutions from light and prepare them fresh. For stock solutions, dissolve ferulic acid in a small amount of 1 M NaOH before diluting with buffer.[1]

  • Enzyme Stability:

    • Ensure the purified enzyme has been stored correctly, typically at -80°C in a buffer containing a cryoprotectant like glycerol.

    • Avoid repeated freeze-thaw cycles.

    • Confirm the enzyme concentration using a reliable protein quantification method (e.g., Bradford or BCA assay).

  • Assay Conditions:

    • pH and Temperature: Feruloyl-CoA synthases from different organisms have varying optimal pH and temperatures. For example, FCS from Streptomyces sp. V-1 has an optimal pH of 7.0 and an optimal temperature of 30°C.[2] Verify that your buffer pH is correct at the reaction temperature and that the incubator/water bath is calibrated.

    • Cofactor Concentration: Ensure that MgCl₂, ATP, and CoA are at their optimal concentrations. A typical reaction mixture contains 2.5 mM MgCl₂, 2 mM ATP, and 0.4 mM CoA.[3]

Q2: I am observing a non-linear reaction rate over time. What could be the cause?

A2: A non-linear reaction rate, particularly a decrease in rate over time, can be due to several factors:

  • Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for too long, the concentration of ferulic acid, ATP, or CoA may decrease significantly, leading to a reduction in the reaction rate. Try reducing the enzyme concentration or measuring the initial velocity over a shorter time course.

  • Product Inhibition: The accumulation of reaction products, feruloyl-CoA, AMP, or pyrophosphate, may inhibit the enzyme.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement.

Q3: My kinetic data does not fit the standard Michaelis-Menten model, especially at high ferulic acid concentrations. The reaction rate decreases at higher substrate concentrations. What is happening?

A3: This phenomenon is likely substrate inhibition . At high concentrations, the substrate (ferulic acid) may bind to the enzyme in a non-productive manner, leading to a decrease in the catalytic rate. This results in a characteristic "bell-shaped" curve when plotting reaction velocity against substrate concentration.[4]

Q4: How can I confirm and address substrate inhibition in my feruloyl-CoA synthase assay?

A4: To investigate and manage substrate inhibition, consider the following steps:

  • Experimental Design:

    • Extend the range of ferulic acid concentrations in your kinetic assay. Ensure you test concentrations well above the apparent Kₘ to observe the potential decrease in velocity.

    • Keep the concentrations of the other substrates (ATP and CoA) constant and saturating.

  • Data Analysis:

    • If substrate inhibition is present, the data will not fit the standard Michaelis-Menten equation. Instead, fit your data to a substrate inhibition model, such as the uncompetitive substrate inhibition model[4]: v = (Vₘₐₓ * [S]) / (Kₘ + [S] * (1 + [S]/Kᵢ)) Where:

      • v is the initial reaction velocity

      • Vₘₐₓ is the maximum reaction velocity

      • [S] is the substrate concentration (ferulic acid)

      • Kₘ is the Michaelis constant

      • Kᵢ is the substrate inhibition constant

  • Troubleshooting & Optimization:

    • Optimize Substrate Concentration: Once you have identified the inhibitory range, perform your standard assays at a ferulic acid concentration that is optimal and non-inhibitory.

    • Consider Alternative Substrates: Feruloyl-CoA synthase can also be inhibited by other hydroxycinnamic acids (e.g., caffeic acid, p-coumaric acid) through competitive inhibition. If your sample contains a mixture of these, it could affect the enzyme's activity.

Quantitative Data Summary

The following tables summarize the kinetic parameters for feruloyl-CoA synthase from various sources. Note that the reported values are typically determined under conditions that avoid substrate inhibition.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (U/mg)kcat (s⁻¹)kcat/Kₘ (mM⁻¹s⁻¹)Optimal pHOptimal Temp (°C)Reference
Streptomyces sp. V-1Ferulic Acid0.3578.267.7193.47.030[2]
Soil Metagenome (FCS1)Ferulic Acid0.136.845.9371.69.037[5]

Experimental Protocols

Standard Spectrophotometric Assay for Feruloyl-CoA Synthase Activity

This protocol is adapted from previously described methods and is used to determine the kinetic parameters of feruloyl-CoA synthase by monitoring the formation of feruloyl-CoA.[2][3][6]

Principle: The formation of the thioester bond in feruloyl-CoA results in an increased absorbance at approximately 345 nm. The initial rate of this absorbance change is proportional to the enzyme activity.

Reagents and Buffers:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0-7.8.

  • Ferulic Acid Stock Solution: 10 mM in water (use a few drops of 1 M NaOH to dissolve). Store protected from light.

  • ATP Stock Solution: 100 mM in water, pH adjusted to ~7.0. Store at -20°C.

  • Coenzyme A (CoA) Stock Solution: 10 mM in water. Store at -20°C.

  • MgCl₂ Stock Solution: 100 mM in water.

  • Purified Feruloyl-CoA Synthase: Diluted in a suitable buffer to a concentration that provides a linear reaction rate for at least 1-2 minutes.

Procedure:

  • Prepare a Reaction Master Mix: For a 1 mL final reaction volume, combine the following in a microcentrifuge tube (prepare enough for all reactions, plus extra):

    • 850 µL Assay Buffer

    • 25 µL 100 mM MgCl₂ (final concentration: 2.5 mM)

    • 40 µL 10 mM CoA (final concentration: 0.4 mM)

    • Varying volumes of 10 mM Ferulic Acid stock solution (e.g., for a range of 0.05 mM to 0.7 mM final concentration)

    • Adjust the volume with Assay Buffer to a total of 960 µL.

  • Equilibrate Temperature: Pre-incubate the master mix at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Transfer 960 µL of the pre-incubated master mix to a cuvette.

    • Add 20 µL of 100 mM ATP (final concentration: 2.0 mM).

    • Add 20 µL of diluted feruloyl-CoA synthase to start the reaction. Mix gently by pipetting.

  • Monitor Absorbance:

    • Immediately place the cuvette in a spectrophotometer set to the optimal temperature.

    • Monitor the increase in absorbance at 345 nm for 1-5 minutes, taking readings every 15-30 seconds.

Data Analysis:

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εbc).

    • The molar extinction coefficient (ε) for feruloyl-CoA at 345 nm is approximately 1.9 x 10⁴ M⁻¹cm⁻¹.[6]

  • Plot the initial velocities against the corresponding ferulic acid concentrations.

  • Fit the data to the appropriate kinetic model (Michaelis-Menten or a substrate inhibition model) using non-linear regression software to determine Kₘ, Vₘₐₓ, and if applicable, Kᵢ.

Visualizations

Feruloyl_CoA_Synthase_Reaction Ferulic_Acid Ferulic Acid sub_plus Ferulic_Acid->sub_plus ATP ATP sub_plus2 ATP->sub_plus2 CoA Coenzyme A CoA->sub_plus2 FCS Feruloyl-CoA Synthase (FCS) prod_plus FCS->prod_plus Feruloyl_CoA Feruloyl-CoA AMP AMP PPi Diphosphate (PPi) sub_plus->FCS sub_plus2->FCS prod_plus->Feruloyl_CoA prod_plus2 prod_plus->prod_plus2 prod_plus2->AMP prod_plus2->PPi

Caption: Reaction catalyzed by Feruloyl-CoA Synthase.

Substrate_Inhibition_Workflow Start Observe Non-Michaelis-Menten Kinetics (Velocity decreases at high [S]) Hypothesis Hypothesize: Substrate Inhibition Start->Hypothesis Experiment Expand substrate concentration range in kinetic assay Hypothesis->Experiment Analysis Plot v vs. [S] Experiment->Analysis Model_Fit Fit data to Substrate Inhibition Equation Analysis->Model_Fit Check_Fit Does the model fit the data well? Model_Fit->Check_Fit Conclusion_Yes Substrate Inhibition Confirmed (Determine Km, Vmax, Ki) Check_Fit->Conclusion_Yes Yes Conclusion_No Re-evaluate other factors: - Assay conditions - Reagent stability - Product inhibition Check_Fit->Conclusion_No No Optimize Optimize assay conditions to avoid inhibitory concentrations Conclusion_Yes->Optimize

Caption: Workflow for troubleshooting suspected substrate inhibition.

References

Minimizing by-product formation in the enzymatic synthesis of Feruloylacetyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the enzymatic synthesis of Feruloyl-CoA, a critical intermediate in various biosynthetic pathways. The information is tailored for researchers, scientists, and drug development professionals to help minimize by-product formation and optimize reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of Feruloyl-CoA, offering potential causes and solutions in a structured question-and-answer format.

Problem IDQuestionPotential CausesSuggested Solutions
FC-T01 Why is the yield of Feruloyl-CoA significantly lower than expected? 1. Enzyme Inactivity: The enzyme (e.g., 4-Coumarate:CoA Ligase (4CL) or Feruloyl-CoA Synthase (FCS)) may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. 2. Substrate Degradation: ATP and Coenzyme A (CoA) are prone to degradation. The thiol group in CoA can oxidize, and ATP can be hydrolyzed. 3. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme being used. 4. Presence of Inhibitors: Contaminants in the enzyme preparation or substrates can inhibit the reaction. 5. Thioesterase Activity: Crude or partially purified enzyme preparations may contain thioesterases that hydrolyze the Feruloyl-CoA product.[1][2]1. Verify Enzyme Activity: Perform a control reaction with a known active batch of the enzyme or under previously validated optimal conditions. Ensure proper storage at -80°C in a suitable buffer, potentially with a cryoprotectant.[2] 2. Use Fresh Substrates: Prepare fresh solutions of ATP and CoA. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] 3. Optimize Reaction Conditions: Review literature for the optimal pH and temperature for your specific enzyme. Typically, a pH between 7.0 and 8.5 and a temperature around 30-37°C are used.[2][3] Ensure the presence of the essential cofactor Mg²⁺.[2][3] 4. Purify Components: If inhibition is suspected, consider purifying the enzyme or using higher purity substrates. 5. Use Purified Enzyme or Inhibitors: Employ a more purified form of the 4CL or FCS enzyme. If purification is not an option, the addition of thioesterase inhibitors could be explored.[2]
FC-T02 Why am I observing by-products in my reaction? 1. Broad Enzyme Substrate Specificity: Many 4CL enzymes can utilize other hydroxycinnamic acids (e.g., p-coumaric acid, caffeic acid, sinapic acid) as substrates, leading to the formation of their corresponding CoA esters.[4][5][6] 2. Contaminating Substrates: The ferulic acid substrate may be contaminated with other structurally similar phenolic acids. 3. Spontaneous Reactions: Undesired side reactions may occur under the experimental conditions.1. Select a Specific Enzyme Isoform: Different isoforms of 4CL exhibit varying substrate preferences.[5][7] Choose an isoform with high specificity for ferulic acid. Alternatively, consider using a Feruloyl-CoA Synthase (FCS) which can have higher specificity.[3] 2. Ensure Substrate Purity: Use high-purity ferulic acid. Analyze the starting material by HPLC to check for contaminants. 3. Optimize Reaction Time and Conditions: Minimize reaction time to what is necessary for substrate conversion to reduce the chance of side reactions.
FC-T03 The reaction starts but then stalls, failing to reach completion. What could be the issue? 1. Product Inhibition: High concentrations of the product, Feruloyl-CoA, or the by-product, AMP, may inhibit the enzyme. 2. Depletion of Reactants: One of the substrates (ferulic acid, ATP, or CoA) may be limiting the reaction. 3. Change in pH: The reaction releases pyrophosphate, which upon hydrolysis can lead to a drop in the pH of the reaction buffer, potentially moving it away from the optimal range for the enzyme.1. Remove Product In-situ: If feasible, consider implementing a system to remove the product as it is formed. 2. Adjust Stoichiometry: Ensure that ATP and CoA are in molar excess relative to ferulic acid.[2] 3. Use a Stronger Buffer: Employ a buffer with a higher buffering capacity to maintain a stable pH throughout the reaction.

Frequently Asked Questions (FAQs)

A list of common questions and answers to provide quick and accessible information on the enzymatic synthesis of Feruloyl-CoA.

  • Q1: What is the primary enzyme used for the synthesis of Feruloyl-CoA? A1: The most commonly used enzymes are 4-Coumarate:CoA Ligases (4CL) and Feruloyl-CoA Synthases (FCS).[3][8] 4CLs are a family of enzymes that activate a range of hydroxycinnamic acids, while FCS enzymes can exhibit higher specificity for ferulic acid.[3][4]

  • Q2: What are the essential co-factors and substrates for the reaction? A2: The enzymatic synthesis of Feruloyl-CoA requires ferulic acid as the primary substrate, along with Coenzyme A (CoA) and ATP for the activation step.[9] Divalent cations, most notably Mg²⁺, are crucial for the activity of the ligase enzyme.[2][3]

  • Q3: How can I monitor the progress of the reaction? A3: The formation of Feruloyl-CoA can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 345 nm.[5][10] For more detailed analysis and to quantify by-products, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]

  • Q4: What are the typical by-products I might encounter? A4: Due to the substrate promiscuity of many 4CL enzymes, you may find other hydroxycinnamoyl-CoA esters as by-products if your ferulic acid substrate is impure or if the enzyme has broad specificity. Common by-products include p-coumaroyl-CoA and caffeoyl-CoA.[4][5]

  • Q5: How can I improve the specificity of the reaction to favor Feruloyl-CoA formation? A5: One approach is to carefully select a 4CL isoform that has a higher catalytic efficiency for ferulic acid compared to other potential substrates.[7] Alternatively, protein engineering has been used to create enzyme variants with altered substrate specificities.[11][12][13] Using a highly specific Feruloyl-CoA Synthase (FCS) is another effective strategy.[3]

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and analysis of Feruloyl-CoA.

Protocol 1: Enzymatic Synthesis of Feruloyl-CoA

This protocol outlines a standard procedure for the synthesis of Feruloyl-CoA using a 4CL or FCS enzyme.

Materials:

  • Purified 4CL or FCS enzyme

  • Ferulic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 2.5 mM MgCl₂

    • 2.0 mM ATP

    • 0.5 mM CoA

    • 0.7 mM Ferulic acid

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified 4CL or FCS enzyme to a final concentration of 10 µg/mL.

  • Incubate the reaction at 30°C for 1 to 4 hours.

  • Monitor the reaction progress by taking aliquots at different time points for HPLC analysis or by continuous spectrophotometric measurement at 345 nm.

  • Terminate the reaction by heat inactivation at 95°C for 5 minutes or by adding an equal volume of cold ethanol.

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein and analyze the supernatant.

Protocol 2: HPLC Analysis of Feruloyl-CoA Synthesis

This protocol provides a method for the separation and quantification of the product and potential by-products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Phosphoric acid in water

  • Solvent B: Acetonitrile

Gradient Elution:

  • A linear gradient from 5% to 60% Solvent B over 25 minutes, followed by a wash at 95% Solvent B and re-equilibration at 5% Solvent B.

Detection:

  • Monitor at 345 nm for Feruloyl-CoA, 333 nm for p-coumaroyl-CoA, and 346 nm for caffeoyl-CoA.[5][10]

Procedure:

  • Filter the supernatant from the terminated reaction through a 0.22 µm syringe filter.

  • Inject 10-20 µL of the filtered sample onto the HPLC column.

  • Run the gradient elution program.

  • Identify and quantify the peaks corresponding to Feruloyl-CoA and other cinnamoyl-CoA esters by comparing their retention times and UV spectra with authentic standards.

Data Presentation

Table 1: Substrate Specificity of Different 4CL Isoforms

This table summarizes the relative catalytic efficiencies of different 4CL isoforms with common hydroxycinnamic acid substrates. This data can guide the selection of an appropriate enzyme to minimize by-product formation.

Enzyme SourceSubstrateRelative Catalytic Efficiency (Vmax/Km)Reference
Populus tremuloides (Ptr4CL1) p-Coumaric acid100%[7]
Caffeic acid75%[7]
Ferulic acid85%[7]
5-Hydroxyferulic acid90%[7]
Populus tremuloides (Ptr4CL2) p-Coumaric acid100%[7]
Caffeic acid60%[7]
Ferulic acid15%[7]
5-Hydroxyferulic acidInactive[7]
Arabidopsis thaliana (At4CL2) p-Coumaric acidHigh[6]
Caffeic acidHigh[6]
Ferulic acidVery Low[6]
Sinapic acidNot Activated[6]

Note: Relative efficiencies are often normalized to the activity with p-coumaric acid.

Visualizations

Diagrams illustrating key concepts and workflows in the enzymatic synthesis of Feruloyl-CoA.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reagents: - Ferulic Acid - ATP - CoA - MgCl2 - Buffer mix Combine Reagents and Enzyme reagents->mix enzyme Prepare Enzyme (4CL or FCS) enzyme->mix incubate Incubate at Optimal Temperature (e.g., 30°C) mix->incubate monitor Monitor Reaction (Spectrophotometry or HPLC) incubate->monitor terminate Terminate Reaction (Heat or Solvent) monitor->terminate analyze Analyze Products (HPLC) terminate->analyze

Caption: Experimental workflow for the enzymatic synthesis of Feruloyl-CoA.

Troubleshooting_Logic start Low Feruloyl-CoA Yield check_enzyme Is the enzyme active? start->check_enzyme check_substrates Are substrates intact? check_enzyme->check_substrates Yes replace_enzyme Use fresh/validated enzyme. check_enzyme->replace_enzyme No check_conditions Are reaction conditions optimal? check_substrates->check_conditions Yes replace_substrates Use fresh ATP/CoA. check_substrates->replace_substrates No check_byproducts Are by-products present? check_conditions->check_byproducts Yes optimize_conditions Adjust pH, temp, [Mg2+]. check_conditions->optimize_conditions No purify_or_change_enzyme Purify enzyme or use a more specific isoform. check_byproducts->purify_or_change_enzyme Yes success Yield Improved check_byproducts->success No replace_enzyme->start replace_substrates->start optimize_conditions->start purify_or_change_enzyme->start

Caption: A logical troubleshooting workflow for low Feruloyl-CoA yield.

References

Technical Support Center: Optimization of Fermentation for Enhanced Feruloylacetyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for producing Feruloylacetyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production.

Issue Potential Cause Recommended Solution
Low or No this compound Production Inactive Enzyme: The key enzyme, Feruloyl-CoA Synthetase (FCS) or a similar 4-Coumarate:CoA Ligase (4CL), may be inactive due to improper folding or degradation.- Verify protein expression and solubility via SDS-PAGE. - Optimize expression conditions by lowering the induction temperature (e.g., 16-30°C) and inducer concentration (e.g., 0.1-0.5 mM IPTG) to prevent inclusion body formation.[1] - Co-express molecular chaperones to assist in proper protein folding.
Substrate Limitation: Insufficient availability of precursors like ferulic acid, ATP, or Coenzyme A.- Ensure adequate precursor feeding. For ferulic acid, which can be toxic at high concentrations, a fed-batch strategy may be optimal. - Supplement the medium with ATP and Coenzyme A precursors.
Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration can inhibit enzyme activity and cell growth.[2][3]- Determine the optimal pH and temperature for your specific FCS/4CL enzyme. A pH range of 7.0-8.5 and a temperature around 30-37°C are common starting points.[2][4][5] - Optimize dissolved oxygen levels by adjusting agitation and aeration rates.
Accumulation of Precursors (e.g., Ferulic Acid) Bottleneck at the FCS/4CL Step: The enzymatic conversion of ferulic acid to Feruloyl-CoA is the rate-limiting step.- Increase the expression level of the FCS/4CL enzyme by using a stronger promoter or a higher copy number plasmid. - Engineer the FCS/4CL enzyme for improved catalytic efficiency.[6] - Ensure the presence of necessary cofactors like Mg²⁺, which is crucial for enzyme activity.[5]
Product Degradation: The Feruloyl-CoA product may be unstable and subject to hydrolysis by endogenous thioesterases.[7]- Use a host strain with reduced thioesterase activity. - Optimize the pH of the fermentation broth to a range where the thioester bond is more stable (typically around neutral pH). - Process the fermentation broth promptly after harvesting to minimize product degradation.
Poor Cell Growth Toxicity of Substrate or Product: High concentrations of ferulic acid or the product itself can be toxic to the host cells.- Implement a controlled feeding strategy for ferulic acid to maintain a sub-toxic concentration. - Consider in-situ product removal techniques to reduce the accumulation of this compound in the culture.
Inappropriate Medium Composition: The fermentation medium may lack essential nutrients or have an improper balance of carbon and nitrogen sources.- Optimize the medium composition using statistical methods like Design of Experiments (DoE).[8] Key components to consider are carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., yeast extract, tryptone), and trace metals.[9]
Inconsistent Batch-to-Batch Production Variability in Inoculum: Differences in the age, density, or metabolic state of the seed culture.- Standardize the seed culture preparation protocol, including growth phase, cell density, and volume.
Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, and dissolved oxygen.- Ensure proper calibration and functioning of bioreactor probes and control systems. - Maintain detailed batch records to track all process parameters.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for optimizing fermentation media for this compound production?

A1: A good starting point is a rich medium like Luria-Bertani (LB) or Terrific Broth (TB) for initial experiments. For process optimization and scalability, transitioning to a defined minimal medium supplemented with a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., ammonium sulfate), and trace elements is recommended. The concentrations of these components should then be optimized.[9]

Q2: How does pH affect Feruloyl-CoA production?

A2: The pH of the fermentation medium has a significant impact on both the activity of the Feruloyl-CoA Synthetase (FCS) enzyme and the overall cell health. For many FCS enzymes, the optimal pH for activity is in the range of 7.0 to 8.5.[2][3] It is crucial to maintain the pH within the optimal range for your specific enzyme throughout the fermentation process using appropriate buffering agents or automated pH control.

Q3: What is the optimal temperature for the fermentation process?

A3: The optimal temperature is a balance between promoting cell growth and ensuring the proper folding and activity of the recombinant FCS enzyme. While E. coli grows well at 37°C, a lower induction temperature, often between 16°C and 30°C, can enhance the production of soluble, active enzyme.[1] The optimal temperature for the FCS enzyme itself is typically around 37°C.[4]

Q4: How can I quantify the amount of this compound produced?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution (e.g., with phosphoric or acetic acid) and an organic solvent like acetonitrile. Detection is usually performed using a UV detector at a wavelength around 345 nm, where the feruloyl-CoA thioester bond has a characteristic absorbance.[7][10]

Q5: Which host organism is best for producing this compound?

A5: Escherichia coli is a commonly used and well-characterized host for producing this compound due to its rapid growth, well-established genetic tools, and ease of cultivation.[8][11] Strains like BL21(DE3) are often used for expressing recombinant proteins under the control of the T7 promoter.[12]

Data Presentation

Table 1: Effect of Temperature on Feruloyl-CoA Synthetase (FCS) Activity

Temperature (°C)Relative Activity (%)
15~60
30~100
37100
45< 40
70~20

Data synthesized from studies on prokaryotic FCS, showing that the optimal temperature for enzyme activity is around 37°C, with a sharp decline at higher temperatures.[4]

Table 2: Effect of pH on Feruloyl-CoA Synthetase (FCS) Activity

pHRelative Activity (%)
7.0~80
8.0~98
8.5100
9.0~95
10.0< 20

Data synthesized from studies on prokaryotic FCS, indicating an optimal pH range of 8.0-9.0 for enzyme activity.[2][3][4]

Experimental Protocols

Protocol 1: Recombinant Expression of Feruloyl-CoA Synthetase in E. coli**
  • Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the gene for Feruloyl-CoA Synthetase (FCS) under the control of an inducible promoter (e.g., T7 promoter).

  • Seed Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate a larger volume of fermentation medium (e.g., 1 L of TB medium in a 2.5 L flask) with the overnight seed culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Incubate the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 25°C) and add IPTG to a final concentration of 0.2 mM.

  • Expression: Continue incubation for 12-16 hours at the induction temperature with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for whole-cell bioconversion or enzyme extraction.

Protocol 2: Whole-Cell Bioconversion of Ferulic Acid to Feruloyl-CoA
  • Cell Preparation: Resuspend the harvested cell pellet from Protocol 1 in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Reaction Mixture: Prepare a reaction mixture containing the cell suspension, ferulic acid (e.g., 1 mM), ATP (e.g., 2.5 mM), Coenzyme A (e.g., 0.5 mM), and MgCl₂ (e.g., 5 mM).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the FCS enzyme (e.g., 37°C) with gentle agitation.

  • Sampling: Take samples at different time points to monitor the progress of the reaction.

  • Quenching: Stop the reaction in the samples by adding an acid (e.g., perchloric acid) or by flash-freezing in liquid nitrogen.

  • Analysis: Analyze the samples for Feruloyl-CoA concentration using HPLC.

Protocol 3: Quantification of Feruloyl-CoA by HPLC
  • Sample Preparation: Centrifuge the quenched reaction samples to pellet cell debris. Filter the supernatant through a 0.22 µm filter.

  • HPLC System: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (acetonitrile) is commonly used.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: Monitor the absorbance at 345 nm.

  • Quantification: Prepare a standard curve using purified Feruloyl-CoA of known concentrations to quantify the amount in the samples.[7][10]

Visualizations

Feruloylacetyl_CoA_Biosynthesis_Pathway Ferulic Acid Ferulic Acid FCS Feruloyl-CoA Synthetase (FCS) Ferulic Acid->FCS ATP ATP ATP->FCS Coenzyme A Coenzyme A Coenzyme A->FCS Acetyl-CoA Acetyl-CoA AAT Alcohol Acyltransferase (AAT) Acetyl-CoA->AAT Feruloyl-CoA Feruloyl-CoA FCS->Feruloyl-CoA Step 1 AMP + PPi AMP + PPi FCS->AMP + PPi This compound This compound AAT->this compound Step 2 CoA CoA AAT->CoA Feruloyl-CoA->AAT

Caption: Biosynthetic pathway for this compound production.

Fermentation_Optimization_Workflow cluster_0 Strain and Plasmid Construction cluster_1 Fermentation Process cluster_2 Analysis and Iteration Gene_Selection Select FCS/4CL Gene Codon_Optimization Codon Optimization for Host Gene_Selection->Codon_Optimization Vector_Selection Choose Expression Vector (e.g., pET series) Codon_Optimization->Vector_Selection Host_Selection Select Host Strain (e.g., E. coli BL21(DE3)) Vector_Selection->Host_Selection Media_Optimization Optimize Medium (Carbon, Nitrogen, etc.) Host_Selection->Media_Optimization Parameter_Optimization Optimize Physical Parameters (pH, Temp, DO) Media_Optimization->Parameter_Optimization Induction_Optimization Optimize Induction (Inducer Conc., Time) Parameter_Optimization->Induction_Optimization Fermentation Perform Fermentation Induction_Optimization->Fermentation Quantification Quantify Product (HPLC) Fermentation->Quantification Analysis Analyze Data Quantification->Analysis Troubleshooting Troubleshoot Issues Analysis->Troubleshooting Troubleshooting->Media_Optimization Troubleshooting->Parameter_Optimization Iterate Troubleshooting->Induction_Optimization Iterate

Caption: Workflow for optimizing this compound production.

Troubleshooting_Logic Start Start Low_Yield Low this compound Yield Start->Low_Yield Check_Growth Is Cell Growth Normal? Low_Yield->Check_Growth Check_Protein Is FCS/4CL Expressed and Soluble? Check_Growth->Check_Protein Yes Optimize_Growth Optimize Medium and Conditions for Growth Check_Growth->Optimize_Growth No Check_Precursors Are Precursors Consumed? Check_Protein->Check_Precursors Yes Optimize_Expression Optimize Induction Conditions (Temp, Inducer) Check_Protein->Optimize_Expression No Optimize_Activity Optimize Fermentation Conditions for Enzyme Activity (pH, Temp) Check_Precursors->Optimize_Activity No Check_Product_Degradation Investigate Product Degradation Check_Precursors->Check_Product_Degradation Yes Optimize_Growth->Start Optimize_Expression->Start Optimize_Activity->Start End End Check_Product_Degradation->End

Caption: Logical troubleshooting workflow for low product yield.

References

Technical Support Center: Refinement of Protein Purification Protocols for Enzymes in the Feruloylacetyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protein purification protocols for enzymes in the Feruloylacetyl-CoA pathway. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound pathway that are often targeted for purification?

A1: The primary enzymes of interest in this pathway for applications such as vanillin (B372448) production are Feruloyl-CoA Synthetase (FCS) and Feruloyl-CoA Hydratase/Lyase (FCHL).[1][2] Another important enzyme in related metabolic pathways that utilize CoA-thioesters is β-Ketothiolase.[3][4]

Q2: What are the typical expression systems used for producing recombinant enzymes of the this compound pathway?

A2: Escherichia coli, particularly strains like BL21(DE3), is a commonly used host for the heterologous expression of these enzymes.[5] This is often done to facilitate purification and characterization.

Q3: What are the general steps for purifying enzymes from the this compound pathway?

A3: A typical purification workflow includes:

  • Cell Lysis: Disruption of the host cells (e.g., E. coli) to release the recombinant protein.

  • Clarification: Removal of cell debris by centrifugation.

  • Chromatography: Usually, a multi-step process involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by optional polishing steps like ion-exchange or size-exclusion chromatography to achieve high purity.[2]

Q4: How can I monitor the activity of Feruloyl-CoA Synthetase (FCS) during purification?

A4: The activity of FCS can be monitored spectrophotometrically by measuring the formation of feruloyl-CoA at 345 nm. The reaction mixture typically contains ferulic acid, ATP, CoA, and Mg2+ in a suitable buffer.[1][3]

Q5: How is the activity of Feruloyl-CoA Hydratase/Lyase (FCHL) assayed?

A5: FCHL activity can be determined by monitoring the conversion of a substrate like 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA (HMPHP-CoA) to vanillin, which can be analyzed by HPLC.[3]

Troubleshooting Guides

Problem: Low Yield of Purified Enzyme
Possible Cause Suggested Solution
Inefficient Cell Lysis Optimize lysis method (e.g., sonication time and amplitude, or French press pressure). Ensure the addition of lysozyme (B549824) and DNase to aid in cell wall breakdown and reduce viscosity.
Protein Degradation Add protease inhibitors to the lysis and purification buffers. Keep samples on ice or at 4°C throughout the purification process.
Poor Binding to Affinity Column Ensure the pH and ionic strength of the lysis buffer are optimal for binding. For His-tagged proteins, check that imidazole (B134444) concentration in the lysis buffer is not too high.
Protein Lost During Elution Optimize the elution conditions. For affinity chromatography, a gradient of the eluting agent (e.g., imidazole) may be more effective than a single-step elution.
Enzyme Instability Add stabilizing agents such as glycerol (B35011) or DTT to the buffers.[6]
Problem: Purified Enzyme has Low or No Activity
Possible Cause Suggested Solution
Incorrect Protein Folding Optimize expression conditions by lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration (e.g., IPTG) to slow down protein synthesis and promote proper folding.
Presence of Inhibitors Ensure complete removal of purification reagents (e.g., imidazole) by dialysis or buffer exchange. Some metal ions can also be inhibitory; consider adding a chelating agent like EDTA if appropriate for your enzyme.[6]
Improper Buffer Conditions for Assay Verify that the pH, ionic strength, and temperature of the assay buffer are optimal for your specific enzyme. For example, some FCS enzymes have an optimal pH around 7.0-9.0.[2][7]
Missing Cofactors Ensure that all necessary cofactors (e.g., Mg2+ for FCS) are present in the assay buffer at the correct concentrations.[1]
Enzyme Denaturation Avoid harsh conditions during purification, such as extreme pH or high temperatures. Store the purified enzyme in appropriate buffer conditions and at the recommended temperature (typically -20°C or -80°C with glycerol).
Problem: Presence of Contaminating Proteins in the Final Sample
Possible Cause Suggested Solution
Non-specific Binding to Affinity Resin Increase the stringency of the wash steps by adding a low concentration of the eluting agent (e.g., 20-40 mM imidazole for His-tag purification).
Co-purification of Host Proteins Add a secondary purification step, such as ion-exchange chromatography or size-exclusion chromatography, to separate the target enzyme from remaining contaminants based on charge or size, respectively.
Proteolytic Cleavage of the Target Protein The presence of smaller bands on an SDS-PAGE gel could indicate degradation. Use protease inhibitors throughout the purification process.

Quantitative Data Summary

Table 1: Biochemical Properties of Selected Feruloyl-CoA Pathway Enzymes

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)KmVmaxMolecular Weight (kDa)
Feruloyl-CoA Synthetase (FCS1) Lignin-degrading microbial consortium9.0370.12 mM (for Ferulic Acid)36.82 U/mg~56
Feruloyl-CoA Synthetase (from Streptomyces sp. V-1) Streptomyces sp. V-17.030--~56
β-Ketothiolase Zoogloea ramigera7.5 (condensation), 8.5 (thiolysis)-0.33 mM (for Acetyl-CoA)-~190 (tetramer)

Data synthesized from multiple sources.[2][4][7]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Feruloyl-CoA Synthetase (FCS)
  • Expression:

    • Transform E. coli BL21(DE3) with the expression plasmid containing the His-tagged FCS gene.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 20°C) overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Disrupt the cells by sonication on ice.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged FCS with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange:

    • Remove the imidazole from the purified protein sample by dialysis or using a desalting column, exchanging the buffer to a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5).

  • Purity Analysis:

    • Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Visualizations

Feruloylacetyl_CoA_Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA ATP, CoA Mg2+ HMPHP_CoA 4-hydroxy-3-methoxyphenyl- β-hydroxypropionyl-CoA Feruloyl_CoA->HMPHP_CoA H2O Vanillin Vanillin HMPHP_CoA->Vanillin Acetyl_CoA Acetyl-CoA HMPHP_CoA->Acetyl_CoA FCS Feruloyl-CoA Synthetase (FCS) FCS->Feruloyl_CoA FCHL Feruloyl-CoA Hydratase/Lyase (FCHL) FCHL->HMPHP_CoA FCHL->Vanillin FCHL->Acetyl_CoA

Caption: The this compound pathway for the conversion of ferulic acid to vanillin.

Protein_Purification_Workflow Start Recombinant Cell Culture Cell_Harvesting Cell Harvesting (Centrifugation) Start->Cell_Harvesting Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvesting->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Purity_Check1 Purity Check (SDS-PAGE) Affinity_Chromatography->Purity_Check1 Polishing_Step Polishing Step (Ion Exchange or Size Exclusion) Purity_Check1->Polishing_Step Impure Purity_Check2 Final Purity & Activity Assay Purity_Check1->Purity_Check2 Pure Polishing_Step->Purity_Check2 Final_Product Pure, Active Enzyme Purity_Check2->Final_Product Troubleshooting_Tree Start Low Enzyme Activity? Check_Purity Is the protein pure on SDS-PAGE? Start->Check_Purity Yes Check_Purification Add Polishing Step (IEX, SEC) Start->Check_Purification No Check_Folding Optimize Expression Conditions (Lower Temp, Lower IPTG) Check_Purity->Check_Folding No Check_Assay Verify Assay Conditions (pH, Temp, Cofactors) Check_Purity->Check_Assay Yes Check_Inhibitors Buffer Exchange / Dialysis Check_Assay->Check_Inhibitors No Improvement

References

Improving the stability of Feruloylacetyl-CoA for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Feruloylacetyl-CoA (FA-CoA) for long-term storage. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue 1: Rapid Degradation of FA-CoA in Solution

Question: My this compound solution is losing purity and activity much faster than expected. What could be the cause and how can I fix it?

Answer: Rapid degradation of FA-CoA in solution is likely due to one or more of the following factors: hydrolysis of the thioester bond, oxidation of the feruloyl group's phenolic ring, or inappropriate pH of the buffer.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis of Thioester Bond Maintain a slightly acidic pH (around 6.0) for your buffer system. Avoid strongly acidic or alkaline conditions. Prepare solutions fresh whenever possible.
Oxidation of Phenolic Group Degas your solvent and work under an inert atmosphere (e.g., argon or nitrogen). Add antioxidants such as DTT or TCEP to the buffer. Protect the solution from light by using amber vials or covering the container with foil.
Inappropriate Buffer pH Use a buffer system that maintains a pH between 5.5 and 6.5. Good choices include MES or phosphate buffers. Verify the pH of your final solution.
Microbial Contamination Use sterile buffers and handle the FA-CoA solution under aseptic conditions. For long-term storage, filter-sterilize the solution.
Issue 2: Inconsistent Results in Experiments Using Stored FA-CoA

Question: I'm observing high variability in my experimental results when using this compound that has been stored for some time. Why is this happening?

Answer: Inconsistent results often stem from partial degradation of the FA-CoA stock, leading to a lower effective concentration of the active compound. The degradation products might also interfere with your assay.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Partial Degradation Before each experiment, assess the purity and concentration of your FA-CoA stock using HPLC. This will allow you to normalize the amount of active compound used in each experiment.
Freeze-Thaw Cycles Aliquot your FA-CoA stock into single-use volumes before freezing. This prevents repeated freeze-thaw cycles which can accelerate degradation.
Improper Storage Temperature For long-term storage, keep FA-CoA at -80°C. For short-term storage (a few days), -20°C may be acceptable, but stability should be verified.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for long-term storage of solid this compound?

A1: For long-term storage of solid FA-CoA, we recommend the following conditions:

  • Temperature: -80°C.

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in foil.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q2: What is the best way to prepare a stock solution of this compound for storage?

A2: Prepare the stock solution in a slightly acidic buffer (pH 6.0-6.5), such as a phosphate or MES buffer. For enhanced stability, consider adding a small amount of an antioxidant like DTT or TCEP. After preparation, aliquot the solution into single-use vials and store at -80°C.

Q3: How can I check the stability of my stored this compound?

A3: The stability of your FA-CoA can be assessed by monitoring its purity and concentration over time using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the FA-CoA peak and the appearance of new peaks are indicative of degradation. Additionally, if the FA-CoA is used in an enzymatic assay, its biological activity can be tested to ensure it remains functional.

Q4: Can I store this compound solutions at -20°C?

A4: While -20°C may be acceptable for very short-term storage (a few days), long-term storage at this temperature is not recommended. The stability of many biomolecules is significantly better at -70°C or lower.[1] For optimal long-term stability of FA-CoA, -80°C is the preferred temperature.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a general method for assessing the purity of an FA-CoA sample.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (around 345 nm).

  • Sample Preparation: Dilute a small amount of the FA-CoA stock in Mobile Phase A to a suitable concentration.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the relative purity of the FA-CoA.

Visualizations

degradation_pathways cluster_products Degradation Products FA_CoA This compound Hydrolysis Hydrolysis (H₂O, pH extremes) FA_CoA->Hydrolysis Thioester cleavage Oxidation Oxidation (O₂, light) FA_CoA->Oxidation Phenolic ring oxidation Feruloylacetic_acid Feruloylacetic Acid Hydrolysis->Feruloylacetic_acid CoA_SH Coenzyme A (free thiol) Hydrolysis->CoA_SH Oxidized_FA_CoA Oxidized FA-CoA (Quinone species) Oxidation->Oxidized_FA_CoA

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Results or Suspected Degradation check_purity Assess Purity and Concentration via HPLC start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review Storage Conditions: - Temperature (-80°C) - Inert Atmosphere - Light Protection is_pure->review_storage No use_stock Use Quantified Stock in Experiments is_pure->use_stock Yes review_handling Review Handling Procedures: - Aliquoting (avoid freeze-thaw) - Buffer pH (6.0-6.5) - Use of Antioxidants review_storage->review_handling new_stock Prepare Fresh Stock of FA-CoA review_handling->new_stock new_stock->use_stock end Problem Resolved use_stock->end

Caption: Troubleshooting workflow for FA-CoA stability issues.

References

Troubleshooting poor resolution in HPLC separation of Feruloylacetyl-CoA isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Separation of Feruloylacetyl-CoA Isomers

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving poor resolution during the High-Performance Liquid Chromatography (HPLC) separation of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges in separating these isomers stem from their structural similarities. Isomers possess identical molecular formulas and often have very similar physicochemical properties, such as polarity and hydrophobicity.[1] This results in nearly identical retention times under standard chromatographic conditions.[1] Furthermore, as acyl-CoA thioesters, these molecules can be polar and susceptible to degradation, which requires careful sample handling and optimized, mild chromatographic conditions to ensure reproducibility and prevent peak tailing.[2]

Q2: What is a recommended starting point for developing an HPLC method for this compound isomers?

A2: A good starting point is a Reverse-Phase HPLC (RP-HPLC) method. A C18 column is a common first choice, paired with a gradient elution using acetonitrile (B52724) and water as the mobile phase.[1] For CoA derivatives, which can be highly polar, adding an acidic modifier or an ion-pairing agent to the mobile phase is often necessary to achieve adequate retention and good peak shape.[3] A common approach is to add 0.1% formic acid or trifluoroacetic acid to the aqueous phase to suppress the ionization of silanol (B1196071) groups on the stationary phase and improve peak symmetry.[1][3]

Q3: How does temperature affect the separation of these isomers?

A3: Temperature is a critical parameter that can significantly influence selectivity.[4] Increasing the column temperature generally decreases retention time by reducing the viscosity of the mobile phase.[5] However, its effect on resolution can vary. For some isomers, elevated temperatures can improve efficiency and peak shape, while for others, particularly in chiral separations, lower temperatures may enhance selectivity.[6][7] It is recommended to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your specific isomers.[3]

Q4: Can switching the organic modifier in the mobile phase improve resolution?

A4: Yes, switching the organic modifier is a powerful strategy for altering selectivity.[6] The most common organic solvents in reversed-phase HPLC are acetonitrile and methanol (B129727). These solvents have different selectivities and can interact differently with the analyte and stationary phase.[6] If you are experiencing co-elution with an acetonitrile/water mobile phase, switching to a methanol/water system (or vice-versa) can often resolve the isomeric peaks.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Complete Co-elution or Very Poor Resolution of Isomer Peaks

Question: My this compound isomer peaks are not separating at all. What steps can I take to resolve them?

Answer: Co-elution is the most common challenge and indicates that the current method lacks the necessary selectivity (α) or efficiency (N).[9] A systematic approach is required to address this.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution start Poor Isomer Resolution (Co-elution) opt_mp Optimize Mobile Phase start->opt_mp change_solvent Switch Organic Modifier (ACN <=> MeOH) opt_mp->change_solvent Step 1 adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) change_solvent->adjust_ph Not resolved success Resolution Achieved change_solvent->success Resolved opt_gradient Modify Gradient Slope (Make it shallower) adjust_ph->opt_gradient Not resolved adjust_ph->success Resolved opt_temp Optimize Temperature opt_gradient->opt_temp Not resolved opt_gradient->success Resolved change_col Change Stationary Phase opt_temp->change_col Not resolved opt_temp->success Resolved chiral_col Consider Chiral Column (If enantiomers) change_col->chiral_col Step 3 chiral_col->success Resolved

Caption: A logical workflow for troubleshooting poor isomer resolution.

  • Optimize Mobile Phase Composition : This is the most powerful variable for changing selectivity.[9]

    • Change Organic Modifier : Switch from acetonitrile to methanol or vice versa.[6]

    • Adjust Gradient : A shallower gradient increases the time the analytes interact with the stationary phase, which can improve the separation of closely eluting peaks.[3]

    • Modify pH : For ionizable compounds, small changes in pH can significantly alter retention and selectivity.[6] Adding an acidic modifier like 0.1% formic acid is a common starting point.[1]

  • Adjust Column Temperature : Systematically vary the column temperature (e.g., decrease to 15°C or increase to 40°C) as this can alter selectivity.[4] Lower temperatures often improve separation for isomers.[7]

  • Change the Stationary Phase : If mobile phase and temperature optimizations are insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a chiral stationary phase if your isomers are enantiomers.[1][10]

Issue 2: Peak Tailing or Asymmetric Peaks

Question: My isomer peaks are present but show significant tailing. How can I improve the peak shape?

Answer: Peak tailing can compromise quantification and indicates secondary interactions or other system issues.

Troubleshooting Steps:

  • Secondary Silanol Interactions : This is a common cause, especially for polar or basic compounds.

    • Solution : Add an acidic modifier (0.1% formic acid or TFA) to the mobile phase to suppress the ionization of free silanol groups on the silica-based stationary phase.[1][3]

  • Column Overload : Injecting too much sample can lead to peak distortion.

    • Solution : Reduce the sample concentration or the injection volume.[3]

  • Mismatch between Sample Solvent and Mobile Phase : If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution : Dissolve the sample in the initial mobile phase composition whenever possible.[3]

  • Column Contamination : The column inlet frit can become clogged, or the stationary phase may be contaminated.

    • Solution : Flush the column with a strong solvent. If the problem persists, try reversing and flushing the column (if the manufacturer's instructions permit).[6]

Issue 3: Drifting or Unstable Retention Times

Question: The retention times for my peaks are shifting between injections. What is causing this?

Answer: Unstable retention times indicate a problem with the method's robustness or the HPLC system itself.[6]

Troubleshooting Steps:

  • Insufficient Column Equilibration : This is a frequent cause in gradient elution. The column must return to the initial mobile phase conditions before the next injection.

    • Solution : Increase the post-run equilibration time. Flushing with at least 10-15 column volumes is a good practice.[3]

  • Temperature Fluctuations : Changes in ambient temperature can affect retention times if a column oven is not used.[11]

    • Solution : Use a thermostatted column compartment to maintain a consistent temperature.[11]

  • Mobile Phase Instability : The composition of the mobile phase can change over time due to evaporation of the more volatile solvent or pH drift.

    • Solution : Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure solvents are properly degassed.[3]

  • Pump or System Leaks : Leaks in the system will cause the flow rate to be inconsistent.

    • Solution : Check all fittings for leaks and perform regular pump maintenance.[11]

Data Presentation: Impact of Chromatographic Parameters

The following tables summarize the expected impact of key parameters on the separation of isomers. These are general guidelines for method development.

Table 1: Effect of Mobile Phase Composition (Reversed-Phase)

Parameter ChangeExpected Effect on Retention TimePotential Impact on ResolutionReference
Decrease % Organic (e.g., Acetonitrile)IncreaseGenerally improves resolution for closely eluting peaks[9]
Switch Acetonitrile to Methanol Varies (often increases)Changes selectivity (α), may improve or worsen resolution[6]
Add 0.1% Formic Acid Varies (may slightly decrease)Often improves peak shape, indirectly improving resolution[1]

Table 2: Effect of Temperature and Flow Rate

Parameter ChangeExpected Effect on Retention TimePotential Impact on ResolutionReference
Increase Temperature DecreaseVariable; can alter selectivity and improve efficiency[4][12]
Decrease Temperature IncreaseOften improves resolution for isomers[7]
Decrease Flow Rate IncreaseMay improve resolution, but increases run time[6][11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Feruloyl-CoA

This protocol is adapted from methods for the enzymatic synthesis of hydroxycinnamate-CoA thioesters.[13][14] This step is crucial as the purity of the initial sample directly impacts chromatographic analysis.

  • Enzyme Source : An enzyme preparation containing 4-coumarate:CoA ligase (4CL) activity is required. This can be obtained from sources like wheat seedlings or expressed recombinantly.[13][14]

  • Reaction Mixture :

    • 50 mM Sodium Phosphate Buffer (pH 7.5)

    • 5 mM MgCl₂

    • 5 mM ATP

    • 1 mM Ferulic Acid

    • 1.5 mM Coenzyme A (CoA)

    • 10 µg Purified 4CL enzyme

  • Incubation : Incubate the reaction mixture at 30°C for 2-16 hours.[14] Monitor the reaction progress by taking aliquots and analyzing via HPLC.

  • Reaction Termination : Terminate the reaction by adding acid (e.g., TFA to a final concentration of 1%) or by boiling.

  • Purification : The produced Feruloyl-CoA can be purified from the reaction mixture using solid-phase extraction (SPE) or preparative reverse-phase HPLC.[13]

G cluster_1 Feruloyl-CoA Synthesis Workflow FA Ferulic Acid + CoA + ATP Reaction Enzymatic Reaction FA->Reaction Enzyme 4CL Enzyme (pH 7.5, 30°C) Enzyme->Reaction FCOA Feruloyl-CoA (in crude mixture) Reaction->FCOA Purify Purification (RP-HPLC) FCOA->Purify PureFCOA Pure Feruloyl-CoA Isomers Purify->PureFCOA

Caption: Workflow for the enzymatic synthesis of Feruloyl-CoA.

Protocol 2: HPLC Method Development for Isomer Separation

This protocol provides a systematic approach for developing a robust separation method.

  • System Preparation :

    • Column : C18, 2.1 x 100 mm, 3.5 µm (or similar).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Column Temperature : 25°C.

    • Detection : UV at 260 nm (for the CoA moiety) and a wavelength appropriate for the feruloyl group (e.g., ~320 nm).[3]

  • Scouting Gradient Run :

    • Perform a broad gradient run to determine the approximate elution conditions (e.g., 5% to 95% B over 20 minutes).[3] This helps identify the solvent concentration where the isomers elute.

  • Gradient Optimization :

    • Based on the scouting run, design a shallower gradient around the elution region of the isomers. For example, if the isomers eluted at 30% B, try a gradient of 20% to 40% B over 30 minutes. A slow gradient is often crucial for resolving closely eluting isomers.[3]

  • Further Optimization (if needed) :

    • If resolution is still poor, proceed with the steps outlined in the troubleshooting guide:

      • Change the organic modifier to Methanol (Mobile Phase B).

      • Adjust the column temperature (e.g., try 15°C and 40°C).

      • Test a different column stationary phase.

G cluster_2 HPLC Method Development Logic start Define Starting Conditions (C18, ACN/H2O, 25°C) scout Run Broad Scouting Gradient (5-95% B in 20 min) start->scout check_elution Isomers Elute? scout->check_elution optimize Design Shallow Gradient Around Elution Zone check_elution->optimize Yes troubleshoot Go to Troubleshooting Workflow (Change Temp, Solvent, Column) check_elution->troubleshoot No check_res Resolution > 1.5? optimize->check_res check_res->troubleshoot No end Validated Method check_res->end Yes

Caption: A systematic approach for HPLC method development.

References

Strategies to increase the catalytic efficiency of enzymes involved in Feruloylacetyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the catalytic efficiency of enzymes involved in Feruloylacetyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the catalytic efficiency of Feruloyl-CoA Synthetase (FCS)?

A1: The main strategies include enzyme engineering and metabolic engineering. Enzyme engineering, particularly through site-directed mutagenesis, focuses on modifying the enzyme's active site to improve substrate binding and turnover. Metabolic engineering aims to optimize the host organism's metabolic pathways to increase the availability of precursors and cofactors, such as ferulic acid and ATP, and to efficiently channel substrates through the desired pathway.

Q2: Which amino acid residues are common targets for mutagenesis in Feruloyl-CoA Synthetase to improve its activity?

A2: Studies have shown that engineering the substrate-binding domains can significantly enhance catalytic efficiency. For instance, mutations in residues within these domains have led to substantial increases in activity for various phenylpropanoid acids.[1][2][3][4][5]

Q3: What is a typical fold-increase in catalytic efficiency that can be expected from enzyme engineering?

A3: Significant improvements have been reported. For example, specific mutants of Feruloyl-CoA Synthetase from Streptomyces sp. V-1 have shown up to a 10.58-fold increase in catalytic efficiency for certain substrates.[1][2][3][4][5] The level of enhancement is highly dependent on the specific mutation and the substrate.

Q4: How can I optimize the expression of recombinant Feruloyl-CoA Synthetase in E. coli?

A4: Optimizing protein expression involves several factors. Codon optimization of the gene sequence to match the codon usage of E. coli can significantly improve translation efficiency.[6][7][8] Additionally, experimenting with different expression strains, induction conditions (e.g., IPTG concentration and temperature), and culture media can enhance the yield of soluble, active enzyme.[9][10][11]

Q5: What are the key considerations for a successful Feruloyl-CoA Synthetase activity assay?

A5: A successful assay requires optimal concentrations of all substrates (ferulic acid, ATP, and Coenzyme A), the presence of MgCl₂ as a cofactor, and a suitable buffer system (e.g., potassium phosphate buffer at a pH around 7.0-8.0).[2][12][13] It is also crucial to work within the linear range of the enzyme concentration and to monitor the reaction at the correct wavelength (around 345 nm) for feruloyl-CoA formation.[2][13][14]

Troubleshooting Guides

Enzyme Engineering: Site-Directed Mutagenesis
Problem Possible Cause Solution
No or low PCR product Poor primer design.Ensure primers are 25-45 bases long, with the mutation in the center and a melting temperature (Tm) ≥78°C.[1][3][4][15][16] Use online tools for primer design and Tm calculation.
Suboptimal PCR conditions.Optimize annealing temperature and extension time. Ensure the use of a high-fidelity polymerase.[3][15][16]
Poor template quality.Use high-purity plasmid DNA. Avoid repeated freeze-thaw cycles.[1]
No colonies after transformation Low transformation efficiency of competent cells.Use highly competent cells (>10⁸ cfu/µg). Prepare fresh competent cells if necessary.[1]
Incomplete digestion of template plasmid.Ensure complete digestion of the parental methylated DNA with DpnI by incubating for at least 1-2 hours at 37°C.[1][15][16]
Mutations not present in sequenced colonies Contamination with template plasmid.Use a lower amount of template plasmid in the PCR reaction to reduce background.[15][16]
Primer synthesis errors.Verify the sequence of the synthesized primers.
Recombinant Protein Expression and Purification
Problem Possible Cause Solution
Low or no expression of the target protein Codon bias.Synthesize a codon-optimized gene for the expression host (e.g., E. coli).[6][7][17][8]
Toxicity of the expressed protein.Use a lower induction temperature (e.g., 16-25°C) and a lower concentration of the inducer (e.g., IPTG).
Plasmid instability.Ensure the presence of the appropriate antibiotic in the culture medium.
Protein is expressed in inclusion bodies High expression rate leading to misfolding.Lower the induction temperature and IPTG concentration. Co-express with chaperones to assist in proper folding.[9]
Inappropriate lysis buffer.Use a lysis buffer with detergents (e.g., Triton X-100) and DNase I to reduce viscosity and aid in cell disruption.
Low yield of purified protein Inefficient binding to the purification resin.Ensure the purification tag (e.g., His-tag) is accessible. Optimize the pH and salt concentration of the binding buffer.
Protein degradation.Add protease inhibitors to the lysis buffer. Keep samples on ice or at 4°C throughout the purification process.
Enzyme Kinetics Assays
Problem Possible Cause Solution
No or very low enzyme activity Inactive enzyme.Ensure the enzyme has been stored properly (typically at -80°C in a glycerol-containing buffer). Avoid multiple freeze-thaw cycles.[18]
Missing cofactors or incorrect buffer conditions.The reaction requires MgCl₂.[12] Optimize the pH of the buffer (typically around 7.0-8.0).[2][12][13]
Substrate degradation.Prepare fresh substrate solutions, especially for ATP and Coenzyme A.
Non-linear reaction progress curves Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration.
Product inhibition.Analyze the initial reaction rates.
High background absorbance Impure substrates or enzyme preparation.Use high-purity substrates. Ensure the enzyme preparation is free of interfering substances.
Light scattering.Centrifuge the enzyme preparation before the assay to remove any aggregates.
Metabolic Engineering
Problem Possible Cause Solution
Low product yield despite high enzyme activity Limited precursor supply.Overexpress upstream pathway genes to increase the intracellular concentration of ferulic acid.[19]
Cofactor imbalance.Engineer cofactor regeneration pathways to ensure sufficient supply of ATP.[19]
Product degradation or conversion to byproducts.Knock out competing pathways that consume feruloyl-CoA or the final product.
Accumulation of toxic intermediates Pathway imbalance.Fine-tune the expression levels of pathway enzymes using promoters of different strengths to avoid bottlenecks.
Difficulty in quantifying metabolic fluxes Incomplete metabolic network model.Ensure the metabolic model includes all relevant pathways, including competing and side reactions.[20]
System not at isotopic steady state (for ¹³C-MFA).Verify that the labeling patterns of metabolites are stable over time before harvesting cells for analysis.[20]

Data Presentation

Table 1: Improvement in Catalytic Efficiency of Engineered Feruloyl-CoA Synthetase (FCS) from Streptomyces sp. V-1

MutantSubstrateFold Increase in Catalytic Efficiency (kcat/Km)
FcsCIAE407A/K483LCinnamic acid9.96
FcsMAE407R/I481R/K483R4-methoxycinnamic acid10.58
FcsHAE407K/I481K/K483I4-hydroxycinnamic acid4.25
FcsCAE407R/I481R/K483TCaffeic acid6.49
FcsFAE407R/I481K/K483RFerulic acid8.71
Data sourced from Chen et al., 2022.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Feruloyl-CoA Synthetase

This protocol is based on the principle of using a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers that introduce the desired mutation.

  • Primer Design: Design a pair of complementary primers, 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5-50 ng of template plasmid DNA (containing the FCS gene)

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix (10 mM each)

      • 5 µL of 10x reaction buffer for the high-fidelity polymerase

      • 1 µL of high-fidelity DNA polymerase

      • Nuclease-free water to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-68°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 5 minutes

  • Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells. Plate on selective agar plates and incubate overnight at 37°C.

  • Verification: Select several colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of Recombinant Feruloyl-CoA Synthetase in E. coli

This protocol describes the expression and purification of a His-tagged Feruloyl-CoA Synthetase.

  • Transformation: Transform the expression plasmid containing the His-tagged FCS gene into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) with shaking.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors and lysozyme.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification:

    • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Verification and Storage:

    • Analyze the purified protein by SDS-PAGE.

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

Protocol 3: Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity

This assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.

  • Reaction Mixture: Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 2.5 mM MgCl₂

    • 0.5 mM Ferulic acid

    • 2.0 mM ATP

    • 0.4 mM Coenzyme A

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified enzyme solution.

    • Immediately mix and monitor the increase in absorbance at 345 nm for 5-10 minutes.

  • Calculation of Activity:

    • Determine the initial linear rate of the reaction (ΔA₃₄₅/min).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for feruloyl-CoA at 345 nm is approximately 19,000 M⁻¹cm⁻¹.[13]

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute under the specified conditions.

Visualizations

Ferulic_Acid_to_Vanillin_Pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA ATP, CoA -> AMP, PPi Vanillin Vanillin Feruloyl_CoA->Vanillin FCS Feruloyl-CoA Synthetase (FCS) FCS->Ferulic_Acid Catalyzes ECH Enoyl-CoA Hydratase/Aldolase (ECH) ECH->Feruloyl_CoA Catalyzes

Caption: CoA-dependent pathway for the bioconversion of ferulic acid to vanillin.

Experimental_Workflow_Enzyme_Engineering cluster_0 Gene Modification cluster_1 Verification cluster_2 Functional Analysis Primer_Design 1. Primer Design (with desired mutation) PCR 2. PCR Amplification (with high-fidelity polymerase) Primer_Design->PCR Digestion 3. DpnI Digestion (remove template plasmid) PCR->Digestion Transformation 4. Transformation (into E. coli) Digestion->Transformation Sequencing 5. DNA Sequencing (confirm mutation) Transformation->Sequencing Expression 6. Protein Expression and Purification Sequencing->Expression Assay 7. Enzyme Kinetics Assay (determine catalytic efficiency) Expression->Assay

Caption: Workflow for enzyme engineering via site-directed mutagenesis.

Troubleshooting_Logic_Low_Yield Start Low Product Yield in Feruloyl-CoA Synthesis Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Solution_Enzyme Troubleshoot protein expression, purification, and storage. Check_Enzyme->Solution_Enzyme No Check_Substrates Are substrates intact and in sufficient concentration? Check_Conditions->Check_Substrates Yes Solution_Conditions Optimize pH, temperature, and cofactor concentrations. Check_Conditions->Solution_Conditions No Check_Pathway Is the metabolic pathway optimized (in vivo)? Check_Substrates->Check_Pathway Yes Solution_Substrates Use fresh, high-purity substrates. Check_Substrates->Solution_Substrates No Solution_Pathway Enhance precursor supply and block competing pathways. Check_Pathway->Solution_Pathway No Success Yield Improved Check_Pathway->Success Yes Solution_Enzyme->Check_Enzyme Solution_Conditions->Check_Conditions Solution_Substrates->Check_Substrates Solution_Pathway->Check_Pathway

Caption: Logical troubleshooting flow for low product yield.

References

Validation & Comparative

A Comparative Analysis of Feruloyl-CoA and Feruloylacetyl-CoA as Enzyme Substrates in Curcuminoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Intermediates in the Curcuminoid Pathway.

This guide provides a detailed comparative analysis of feruloyl-CoA and feruloylacetyl-CoA (also known as feruloyldiketide-CoA) as enzyme substrates, focusing on their distinct roles and kinetic properties within the curcuminoid biosynthetic pathway. The information presented is collated from experimental data to offer a clear understanding of their enzymatic processing, which is crucial for metabolic engineering and drug development endeavors targeting this pathway.

Introduction to Substrates

Feruloyl-CoA is a well-established intermediate in the phenylpropanoid pathway, serving as a precursor for a wide range of secondary metabolites in plants, including lignin and flavonoids.[1] Its activation from ferulic acid is catalyzed by enzymes such as Feruloyl-CoA synthetase or 4-Coumarate:CoA Ligase.[2][3]

This compound (feruloyldiketide-CoA) is a more specialized intermediate, identified as a key player in the biosynthesis of curcuminoids, the bioactive compounds found in turmeric (Curcuma longa).[4][5] It is synthesized from feruloyl-CoA and malonyl-CoA.[4]

Quantitative Comparison of Enzyme Kinetics

A direct side-by-side comparison of Feruloyl-CoA and this compound as competing substrates for a single enzyme is not extensively documented, as they play distinct, sequential roles in the primary known pathway involving both. The key enzymes in this pathway are Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).[4] Feruloyl-CoA is a substrate for both, while this compound is the product of DCS and a proposed intermediate for CURS.

The following tables summarize the available kinetic data for these enzymes with their respective substrates.

Table 1: Kinetic Parameters for Diketide-CoA Synthase (DCS) from Curcuma longa [4][6]

SubstrateKm (μM)kcat (s-1)kcat/Km (s-1M-1)Notes
Feruloyl-CoAS50 = 46 ± 90.02 (1.2 ± 0.2 min-1)-Exhibits allosteric (sigmoidal) kinetics with a Hill slope of 1.8 ± 0.2.
Malonyl-CoA8.4 ± 2.00.011 (0.67 ± 0.1 min-1)1309.5Follows Michaelis-Menten kinetics.
p-Coumaroyl-CoALow Activity--Not a preferred substrate.
Cinnamoyl-CoANo Detectable Activity--Not utilized as a substrate.

Table 2: Kinetic Parameters for Curcumin Synthase 1 (CURS1) from Curcuma longa [7]

SubstrateKm (μM)kcat (s-1)kcat/Km (s-1M-1)Notes
Feruloyl-CoA180.018 (1.1 min-1)1000Preferred starter substrate.
p-Coumaroyl-CoA1890.014 (0.85 min-1)74.1Lower affinity and efficiency compared to feruloyl-CoA.
This compound---Acts as an intermediate; not released from the enzyme.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible kinetic analysis of the enzymes involved in the curcuminoid pathway.

Protocol 1: Assay for Diketide-CoA Synthase (DCS) Activity[4]

This assay measures the formation of feruloyldiketide-CoA from feruloyl-CoA and malonyl-CoA.

Materials:

  • Purified DCS enzyme

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Feruloyl-CoA stock solution

  • Malonyl-CoA stock solution

  • 6 M HCl (for quenching)

  • 10 M NaOH (for alkaline hydrolysis)

  • LC-ESI MS/MS system

Procedure:

  • Prepare a standard reaction mixture (100 µL total volume) containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 100 µM feruloyl-CoA

    • 100 µM malonyl-CoA

    • 4.0 µg of purified DCS enzyme

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Quench the reaction by adding 20 µL of 6 M HCl.

  • For product characterization, an alternative method involves adding 5 µl of 10 M NaOH to a final concentration of 0.5 M and incubating at 65°C for 10 minutes for alkaline hydrolysis.

  • Analyze the reaction products using LC-ESI MS/MS.

Protocol 2: Assay for Curcumin Synthase (CURS) Activity[4]

This assay measures the formation of curcuminoids from a starter substrate (e.g., feruloyl-CoA) and an extender substrate (e.g., a diketide-CoA mimic like cinnamoyldiketide-N-acetylcysteamine).

Materials:

  • Purified CURS enzyme

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Starter substrate stock solution (e.g., feruloyl-CoA)

  • Extender substrate stock solution (e.g., cinnamoyldiketide-N-acetylcysteamine or malonyl-CoA)

  • 6 M HCl (for quenching)

  • Ethyl acetate

  • DMSO

  • LC-APCI MS/MS system

Procedure:

  • Prepare a standard reaction mixture (100 µL total volume) containing:

    • 100 mM potassium phosphate buffer (pH 8.0)

    • 100 µM starter substrate

    • 100 µM extender substrate

    • 4.0 µg of purified CURS enzyme

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding 20 µL of 6 M HCl.

  • Extract the products with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Dissolve the residue in 20 µL of DMSO for analysis by LC-APCI MS/MS.

Protocol 3: Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity[2][8]

This continuous assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.

Materials:

  • Purified Feruloyl-CoA synthetase enzyme

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • MgCl2 solution (final concentration 2.5 mM)

  • Ferulic acid solution (final concentration 0.7 mM)

  • ATP solution (final concentration 2 mM)

  • Coenzyme A (CoA) solution (final concentration 0.4 mM)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture (1 mL total volume) in a cuvette containing all reagents except ATP.

  • Initiate the reaction by adding the ATP solution.

  • Immediately monitor the increase in absorbance at 345 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for feruloyl-CoA (ε345nm = 1.9 x 104 M-1cm-1).[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key enzymatic reactions and a general workflow for kinetic analysis.

curcuminoid_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_curcuminoid Curcuminoid Biosynthesis Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Feruloyl-CoA Synthetase / 4CL This compound This compound (Feruloyldiketide-CoA) Feruloyl-CoA->this compound DCS Curcumin Curcumin Feruloyl-CoA->Curcumin CURS Malonyl-CoA Malonyl-CoA Malonyl-CoA->this compound This compound->Curcumin CURS

Caption: Biosynthetic pathway of curcumin from ferulic acid.

kinetic_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify Enzyme Purify Enzyme Setup Reaction Mixture Setup Reaction Mixture Purify Enzyme->Setup Reaction Mixture Prepare Substrate Stocks Prepare Substrate Stocks Prepare Substrate Stocks->Setup Reaction Mixture Prepare Buffers Prepare Buffers Prepare Buffers->Setup Reaction Mixture Initiate Reaction Initiate Reaction Setup Reaction Mixture->Initiate Reaction Monitor Reaction Monitor Reaction Initiate Reaction->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Calculate Initial Velocity Calculate Initial Velocity Monitor Reaction->Calculate Initial Velocity Product Quantification Product Quantification Quench Reaction->Product Quantification Product Quantification->Calculate Initial Velocity Michaelis-Menten Plot Michaelis-Menten Plot Calculate Initial Velocity->Michaelis-Menten Plot Determine Kinetic Parameters Determine Kinetic Parameters Michaelis-Menten Plot->Determine Kinetic Parameters

Caption: General experimental workflow for determining enzyme kinetic parameters.

References

A Kinetic Showdown: Comparing Feruloyl-CoA Synthase Isozymes for Biotechnological and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of feruloyl-CoA synthase (FCS) isozymes is paramount for applications ranging from metabolic engineering to the development of novel therapeutics. This guide provides a comprehensive comparison of different FCS isozymes, presenting key kinetic data, detailed experimental protocols, and an exploration of the enzyme's role in metabolic and signaling pathways.

Feruloyl-CoA synthase, a key enzyme in the phenylpropanoid pathway, catalyzes the ATP-dependent activation of ferulic acid to feruloyl-CoA.[1][2] This activated thioester is a central precursor for the biosynthesis of a wide array of valuable compounds, including lignin, flavonoids, and the flavoring agent vanillin.[3][4] Furthermore, feruloyl-CoA itself acts as a signaling molecule, modulating gene expression in response to the presence of ferulic acid in the environment.[5]

Comparative Kinetic Analysis of Feruloyl-CoA Synthase Isozymes

The catalytic efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio, or catalytic efficiency, provides a measure of the enzyme's overall performance.

The following table summarizes the kinetic parameters of various prokaryotic feruloyl-CoA synthase isozymes and plant 4-coumarate:CoA ligases (4CLs) that exhibit activity towards ferulic acid.

Enzyme SourceIsozymeSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Optimal pHOptimal Temp (°C)
Lignin-degrading microbial consortiumFCS1Ferulic Acid0.1236.8245.9371.69.037
Streptomyces sp. V-1FcsFerulic Acid0.3578.267.7193.47.030
Pseudomonas putidaFCSFerulic Acid-----37
Engineered Streptomyces sp. V-1FcsFAE407R/I481K/K483RFerulic Acid---8.71-fold increase--
Populus trichocarpa x P. deltoides4CL-9Ferulic Acid~0.100-----
Arabidopsis thalianaAt4CL1Ferulic Acid0.199-----

Note: A U (Unit) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.[6]

Experimental Protocols for Kinetic Analysis

The kinetic parameters presented in this guide are typically determined using a continuous spectrophotometric assay. This method monitors the formation of the feruloyl-CoA thioester bond, which results in an increase in absorbance at approximately 345 nm.[3][7]

Standard Assay Conditions

A typical reaction mixture for determining feruloyl-CoA synthase activity contains the following components in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0-7.8):[3][7]

  • Ferulic Acid: The substrate, with concentrations varied for kinetic analysis (e.g., 0.05 mM to 0.7 mM).[3]

  • ATP: Adenosine triphosphate, as the energy source for the reaction (typically 2.0-2.5 mM).[3][7]

  • Coenzyme A (CoA): The acceptor of the feruloyl group (typically 0.4-0.5 mM).[3]

  • Magnesium Chloride (MgCl₂): A required cofactor for the enzyme (typically 2.5 mM).[3][7]

  • Purified Enzyme: An appropriate amount of the feruloyl-CoA synthase isozyme.

The reaction is initiated by the addition of ATP or the enzyme and the change in absorbance at 345 nm is monitored over time using a spectrophotometer.[3][7] The initial reaction rates are calculated from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ = 1.9 x 10⁴ M⁻¹cm⁻¹).[3]

Data Analysis

The initial velocity data at different substrate concentrations are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from the Vmax and the enzyme concentration.

Metabolic and Signaling Pathways

Feruloyl-CoA synthase plays a pivotal role in both the catabolism of ferulic acid and in cellular signaling.

Metabolic Pathway: The Gateway to Vanillin Biosynthesis

In many microorganisms, the conversion of ferulic acid to the high-value flavor compound vanillin begins with the activation of ferulic acid to feruloyl-CoA by FCS. This is the first committed step in a CoA-dependent pathway. The feruloyl-CoA is then hydrated and cleaved by enoyl-CoA hydratase/aldolase (ECH) to yield vanillin and acetyl-CoA.[8][9]

metabolic_pathway Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA FCS Vanillin Vanillin Feruloyl_CoA->Vanillin ECH FCS Feruloyl-CoA Synthase (FCS) AMP_PPi AMP, PPi ECH Enoyl-CoA Hydratase/Aldolase (ECH) Acetyl_CoA Acetyl-CoA ATP_CoA ATP, CoA H2O H₂O

Ferulic acid to vanillin metabolic pathway.
Signaling Pathway: Transcriptional Regulation via Feruloyl-CoA

In several bacteria, feruloyl-CoA acts as an intracellular signaling molecule that controls the expression of genes involved in ferulic acid degradation. It functions by binding to a transcriptional repressor protein belonging to the MarR (Multiple Antibiotic Resistance Regulator) family, such as HcaR or FerR.[5][10] In the absence of feruloyl-CoA, the MarR-type repressor binds to the promoter region of the catabolic genes, blocking their transcription. When ferulic acid is present and converted to feruloyl-CoA by FCS, the feruloyl-CoA molecule binds to the repressor protein. This binding induces a conformational change in the repressor, causing it to dissociate from the DNA and thereby allowing the transcription of the degradation genes to proceed.[11][12]

signaling_pathway cluster_0 No Ferulic Acid Present cluster_1 Ferulic Acid Present Repressor_Bound MarR-type Repressor (e.g., HcaR, FerR) DNA_Operator Operator DNA Repressor_Bound->DNA_Operator Binds Catabolic_Genes_Off Catabolic Genes (Transcription OFF) DNA_Operator->Catabolic_Genes_Off Blocks Transcription Ferulic_Acid_In Ferulic Acid Feruloyl_CoA_Signal Feruloyl-CoA Ferulic_Acid_In->Feruloyl_CoA_Signal FCS FCS_enzyme FCS Repressor_Free MarR-type Repressor Feruloyl_CoA_Signal->Repressor_Free Binds DNA_Operator_Free Operator DNA Repressor_Free->DNA_Operator_Free Dissociates Catabolic_Genes_On Catabolic Genes (Transcription ON) DNA_Operator_Free->Catabolic_Genes_On Allows Transcription

Feruloyl-CoA-mediated transcriptional derepression.

Conclusion

The kinetic comparison of feruloyl-CoA synthase isozymes reveals a diversity in their catalytic efficiencies and substrate affinities, providing a valuable resource for selecting the most suitable enzyme for specific biotechnological applications. The detailed experimental protocols offer a standardized approach for researchers to conduct their own kinetic analyses. Furthermore, understanding the dual role of FCS in both metabolism and signaling opens up new avenues for the rational design of microbial cell factories and the development of novel antimicrobial strategies. As research in this field progresses, the discovery and characterization of new FCS isozymes from diverse sources will undoubtedly expand the toolbox for scientists and engineers.

References

Validating the In Planta Function of Feruloyl-CoA Thioesters: A Comparative Guide to Gene Silencing Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate functions of metabolic pathways is paramount. This guide provides a comprehensive comparison of three powerful gene silencing techniques—RNA interference (RNAi), Virus-Induced Gene Silencing (VIGS), and CRISPR-Cas9—for validating the in planta function of Feruloyl-CoA and its derivatives. We offer a detailed examination of their performance, supported by experimental data, and provide step-by-step protocols to aid in your research endeavors.

Feruloyl-Coenzyme A (Feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for a diverse array of secondary metabolites, including lignin, flavonoids, and coumarins. A crucial enzyme in this pathway is Feruloyl-CoA 6'-hydroxylase (F6'H1), which catalyzes the conversion of Feruloyl-CoA, a critical step in the biosynthesis of scopoletin (B1681571). Scopoletin accumulation has been linked to post-harvest physiological deterioration in crops like cassava, making the functional validation of genes involved in its synthesis a significant area of research.[1]

This guide will use the silencing of phenylpropanoid pathway genes, such as F6'H1 and the well-characterized chalcone (B49325) synthase (CHS), as a model to objectively compare the efficacy of RNAi, VIGS, and CRISPR-Cas9.

Performance Comparison of Gene Silencing Techniques

Choosing the appropriate gene silencing technique depends on the specific research goals, the plant species under investigation, and the desired duration and completeness of the silencing effect. Below is a comparative summary of RNAi, VIGS, and CRISPR-Cas9, with quantitative data from studies on phenylpropanoid pathway genes.

FeatureRNA Interference (RNAi)Virus-Induced Gene Silencing (VIGS)CRISPR-Cas9
Mechanism Post-transcriptional gene silencing (PTGS) via degradation of target mRNA.[2]PTGS initiated by a viral vector carrying a host gene fragment.[3][4]Permanent gene knockout or modification at the DNA level.[5]
Nature of Silencing Knockdown (reduction of gene expression).[6]Transient knockdown.[6]Knockout (complete loss of gene function).[5]
Efficiency (Target Gene Expression Reduction) Up to 99% reduction in mRNA levels for target genes in the phenylpropanoid pathway.[7]Typically 85-95% reduction of target transcripts.[4][8]Complete knockout of the target gene, leading to no detectable transcript.[6][9]
Time to Phenotype Several months to a year (stable transformation and regeneration).2-4 weeks.[10][11]Several months to a year (stable transformation and regeneration).
Heritability Stable and heritable in transgenic lines.Generally not heritable.Stable and heritable in knockout lines.[5]
Off-target Effects Can occur due to sequence similarity with other transcripts.Possible, but generally considered specific.Can occur, but can be minimized with careful sgRNA design.
Labor and Cost High (generation of stable transgenic plants).Moderate (viral vector construction and plant infiltration).High (generation of stable transgenic plants).
Suitability for Feruloyl-CoA Validation Effective for studying the effects of reduced gene expression on metabolite profiles.Rapid functional screening of candidate genes in the pathway.Definitive functional analysis through complete loss-of-function mutants.

Experimental Protocols

Detailed methodologies for each gene silencing technique are provided below, using Nicotiana benthamiana as a model system, which is highly amenable to these approaches.

RNA Interference (RNAi) Protocol for Nicotiana benthamiana

1. Vector Construction:

  • Select a 300-500 bp fragment of the target gene's coding sequence.

  • Use PCR to amplify the selected fragment.

  • Clone the fragment in both sense and antisense orientations, separated by an intron, into an RNAi vector such as pK7GWIWG2. This creates a hairpin RNA (hpRNA) construct.[12]

  • The construct should be under the control of a strong constitutive promoter, like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

2. Agrobacterium Transformation:

  • Transform the resulting RNAi vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

  • Grow the transformed Agrobacterium on LB agar (B569324) plates with appropriate antibiotics for selection.

  • Confirm the presence of the construct in Agrobacterium colonies by PCR.

3. Plant Transformation:

  • Prepare leaf discs from sterile, in vitro-grown Nicotiana benthamiana plants.

  • Co-cultivate the leaf discs with the transformed Agrobacterium for 2-3 days.

  • Transfer the leaf discs to a selection medium containing antibiotics to kill the Agrobacterium and a selection agent (e.g., kanamycin) to select for transformed plant cells.

  • Subculture the calli onto fresh selection medium every 2-3 weeks until shoots regenerate.

4. Plant Regeneration and Analysis:

  • Transfer the regenerated shoots to a rooting medium.

  • Once rooted, transfer the plantlets to soil and grow in a controlled environment.

  • Confirm the integration of the transgene by PCR on genomic DNA.

  • Analyze the silencing efficiency by quantifying the target gene's mRNA levels using quantitative real-time PCR (qRT-PCR).

  • Analyze the phenotypic and metabolic changes resulting from the gene silencing.

Virus-Induced Gene Silencing (VIGS) Protocol for Nicotiana benthamiana

This protocol outlines the transient silencing of a target gene using a Tobacco Rattle Virus (TRV)-based VIGS system.[13][14]

1. Vector Construction:

  • Select a 200-400 bp fragment of the target gene's coding sequence.

  • Amplify the fragment by PCR.

  • Clone the PCR product into the TRV2 VIGS vector.[15]

  • The TRV1 vector, which provides the viral replication machinery, is used in conjunction with the TRV2 vector.

2. Agrobacterium Preparation:

  • Transform the TRV1 and the target gene-containing TRV2 vectors separately into Agrobacterium tumefaciens strain GV3101.

  • Grow individual colonies of each transformed strain overnight in LB medium with appropriate antibiotics.

  • Inoculate a larger culture and grow overnight.

  • Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer (10 mM MgCl₂, 10 mM MES, 200 µM acetosyringone) to an OD₆₀₀ of 1.0.[11]

  • Incubate the resuspended cultures at room temperature for 2-4 hours.[11]

  • Mix the TRV1 and TRV2 cultures in a 1:1 ratio just before infiltration.

3. Plant Infiltration:

  • Use 3-4 week old Nicotiana benthamiana plants.

  • Infiltrate the Agrobacterium mixture into the abaxial side of two to three lower leaves using a needleless syringe.[14]

4. Silencing and Analysis:

  • Grow the plants in a controlled environment (22-24°C, 16h light/8h dark photoperiod).

  • Observe the phenotype in the newly emerging leaves 2-3 weeks post-infiltration.[11] A common control is to silence the phytoene (B131915) desaturase (PDS) gene, which results in a photobleached (white) phenotype.

  • Collect tissue from the silenced leaves to quantify the reduction in target gene expression by qRT-PCR and to analyze metabolic changes.

CRISPR-Cas9 Protocol for Nicotiana benthamiana

This protocol describes the generation of a stable knockout line of a target gene using CRISPR-Cas9.

1. sgRNA Design and Vector Construction:

  • Identify a 20 bp target sequence (protospacer) in an early exon of the target gene that is followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9. Use online tools like CRISPR-P 2.0 for sgRNA design to minimize off-target effects.

  • Synthesize two complementary oligonucleotides encoding the sgRNA target sequence.

  • Anneal the oligonucleotides to create a double-stranded DNA fragment.

  • Clone the annealed fragment into a plant-specific CRISPR-Cas9 vector that expresses the Cas9 nuclease and the sgRNA.[1] The Golden Gate cloning method is often used for efficient assembly.[1]

2. Agrobacterium Transformation and Plant Transformation:

  • Follow the same procedures for Agrobacterium transformation and plant transformation as described in the RNAi protocol.

3. Mutant Screening and Analysis:

  • Regenerate T0 plants and screen for mutations at the target site by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation disrupts a restriction site.

  • Grow the T1 generation from self-pollinated T0 plants and screen for homozygous or biallelic mutants that are free of the Cas9 transgene (null segregants).

  • Confirm the absence of the target protein by Western blot, if an antibody is available.

  • Characterize the knockout phenotype and perform metabolic analysis.

Visualizing the Pathway and Workflows

To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Scopoletin Biosynthesis Pathway

Scopoletin_Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 6'-hydroxyferuloyl-CoA 6'-hydroxyferuloyl-CoA Feruloyl-CoA->6'-hydroxyferuloyl-CoA F6'H1 Scopoletin Scopoletin 6'-hydroxyferuloyl-CoA->Scopoletin COSY

Caption: Biosynthesis pathway of scopoletin from phenylalanine.

Gene Silencing Experimental Workflow

Gene_Silencing_Workflow cluster_RNAi RNAi cluster_VIGS VIGS cluster_CRISPR CRISPR-Cas9 RNAi_Vector Construct hpRNA vector RNAi_Agro Agrobacterium transformation RNAi_Vector->RNAi_Agro RNAi_Plant Plant transformation RNAi_Agro->RNAi_Plant RNAi_Regen Regeneration & Selection RNAi_Plant->RNAi_Regen RNAi_Analysis Molecular & Phenotypic Analysis RNAi_Regen->RNAi_Analysis VIGS_Vector Construct TRV2 vector VIGS_Agro Agrobacterium preparation VIGS_Vector->VIGS_Agro VIGS_Infil Plant infiltration VIGS_Agro->VIGS_Infil VIGS_Analysis Transient Analysis (2-4 weeks) VIGS_Infil->VIGS_Analysis CRISPR_Vector Construct sgRNA/Cas9 vector CRISPR_Agro Agrobacterium transformation CRISPR_Vector->CRISPR_Agro CRISPR_Plant Plant transformation CRISPR_Agro->CRISPR_Plant CRISPR_Regen Regeneration & Screening CRISPR_Plant->CRISPR_Regen CRISPR_Analysis Molecular & Phenotypic Analysis CRISPR_Regen->CRISPR_Analysis

Caption: Comparative workflow of RNAi, VIGS, and CRISPR-Cas9.

Logical Relationship of Gene Silencing Techniques

Silencing_Logic Goal Validate Gene Function Transient Transient Analysis Rapid Screening Goal->Transient Stable Stable Analysis Heritable Changes Goal->Stable VIGS VIGS Transient->VIGS Knockdown Knockdown (RNAi) Stable->Knockdown Knockout Knockout (CRISPR) Stable->Knockout

Caption: Decision tree for choosing a gene silencing method.

Conclusion

The validation of gene function within complex metabolic pathways such as the phenylpropanoid pathway is crucial for both fundamental plant science and applied biotechnology. RNAi, VIGS, and CRISPR-Cas9 each offer distinct advantages and are suited to different experimental objectives. VIGS provides a rapid method for initial functional screening, while RNAi allows for the study of dose-dependent effects of gene expression. CRISPR-Cas9, with its ability to create complete and heritable knockouts, offers the most definitive tool for functional gene analysis. By understanding the principles, performance, and protocols of each technique, researchers can select the most appropriate method to elucidate the in planta function of Feruloyl-CoA and other key metabolic intermediates.

References

Comparing the metabolic profiles of wild-type vs. mutant plants with altered Feruloylacetyl-CoA levels.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of wild-type plants and mutant plants with altered feruloyl-coenzyme A (feruloyl-CoA) levels. Feruloyl-CoA is a central intermediate in the phenylpropanoid pathway, a metabolic route responsible for the biosynthesis of a vast array of secondary metabolites crucial for plant growth, development, and defense. These compounds, including lignin, flavonoids, and various phenolic esters, are also of significant interest for their potential applications in medicine and industry. Understanding the metabolic consequences of perturbing feruloyl-CoA metabolism is therefore critical for both fundamental plant science and the strategic bio-engineering of valuable plant-derived molecules.

Data Presentation: Quantitative Metabolite Analysis

The following tables summarize the quantitative changes in key metabolites observed in Arabidopsis thaliana mutants with genetic modifications affecting feruloyl-CoA metabolism. The data highlights the redirection of metabolic flux when specific enzymatic steps are blocked.

Table 1: Phenylpropanoid Derivatives in Arabidopsis thaliana Rosettes of cinnamoyl-CoA reductase 1 (ccr1) Mutants

MetaboliteWild-Type (WT)ccr1 MutantFold Change
Sinapoyl MalateHigh3-4 times lower than WT[1]~0.25 - 0.33
Feruloyl MalateNot Detected/Very LowAccumulates to high levels[1]Significant Increase
Kaempferol GlycosidesNormalIncreased accumulation[1]Increase
Cell Wall-Bound Ferulic EstersNormalHigher content[1]Increase
LigninNormal25-35% decreased level[1]~0.65 - 0.75

Table 2: Seed Suberin Monomers in Arabidopsis thaliana feruloyl-CoA transferase (asft) Mutants

MetaboliteWild-Type (WT)asft MutantFold Change
FerulateNormalAlmost complete lossNear 0

Experimental Protocols

The metabolic data presented in this guide were primarily obtained using mass spectrometry-based techniques. Below are detailed methodologies typical for the key experiments cited.

Metabolite Extraction for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Collection and Preparation: Plant tissues (e.g., leaves, stems) are harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: A precise amount of the powdered tissue (typically 50-100 mg) is extracted with a cold solvent mixture, often methanol/chloroform/water (e.g., in a 2.5:1:1 v/v/v ratio), to separate polar and non-polar metabolites. An internal standard (e.g., ribitol) is added for quantification normalization.

  • Derivatization: The polar extract is dried and then derivatized to increase the volatility of the metabolites for GC analysis. A common two-step derivatization involves methoximation using methoxyamine hydrochloride in pyridine, followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Metabolites are separated based on their boiling points and retention times on the GC column and then ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for metabolite identification and quantification by comparison to spectral libraries.

Metabolite Extraction for Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Collection and Preparation: Similar to GC-MS, plant tissues are flash-frozen and ground to a fine powder.

  • Extraction: A specific weight of the powdered tissue is extracted with a solvent, commonly an aqueous methanol or acetonitrile solution (e.g., 80% methanol), often acidified with a small amount of formic acid to improve ionization. An internal standard is also added.

  • Centrifugation and Filtration: The extract is centrifuged to pellet cell debris, and the supernatant is filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • LC-MS Analysis: The filtered extract is injected into a liquid chromatograph, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap). Metabolites are separated based on their polarity and interactions with the column stationary phase. The mass spectrometer provides accurate mass measurements and fragmentation patterns for metabolite identification and quantification.

Mandatory Visualization

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the central phenylpropanoid pathway, highlighting the position of feruloyl-CoA, and a general workflow for comparative plant metabolomics.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR1 Feruloyl_Malate Feruloyl Malate Feruloyl_CoA->Feruloyl_Malate Accumulation in ccr1 mutant Suberin Suberin Feruloyl_CoA->Suberin ASFT Lignin Lignin Coniferaldehyde->Lignin

Caption: Simplified Phenylpropanoid Pathway Highlighting Feruloyl-CoA.

Experimental_Workflow Plant_Material Plant Growth (Wild-Type vs. Mutant) Sample_Collection Sample Collection (Flash Freezing) Plant_Material->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis GC-MS / LC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing Data Processing (Peak Detection, Alignment) MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation Signaling_Pathway Altered_Feruloyl_CoA Altered Feruloyl-CoA Levels (e.g., in ccr1 mutant) Increased_Ferulic_Acid Increased Ferulic Acid Altered_Feruloyl_CoA->Increased_Ferulic_Acid ROS_Modulation Modulation of Reactive Oxygen Species (ROS) Increased_Ferulic_Acid->ROS_Modulation MAPK_Cascade MAPK Signaling Cascade Increased_Ferulic_Acid->MAPK_Cascade Hormone_Signaling Interaction with Hormone Signaling (e.g., ABA) Increased_Ferulic_Acid->Hormone_Signaling Pathogen_Response Pathogen Response ('Surrender Signal') Increased_Ferulic_Acid->Pathogen_Response Stress_Response_Genes Expression of Stress- Responsive Genes ROS_Modulation->Stress_Response_Genes MAPK_Cascade->Stress_Response_Genes Hormone_Signaling->Stress_Response_Genes

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical factor for the reliability and accuracy of immunoassays. When targeting small molecules such as Feruloylacetyl-CoA, a key intermediate in the phenylpropanoid pathway, the potential for cross-reactivity with structurally similar compounds is a significant concern. This guide provides a comprehensive framework for assessing the cross-reactivity of anti-Feruloylacetyl-CoA antibodies. As specific experimental data for such antibodies are not widely published, this guide utilizes a hypothetical dataset to illustrate the established methodologies and data presentation standards essential for such an investigation.

Comparative Analysis of Antibody Specificity

To quantify the cross-reactivity of a hypothetical anti-Feruloylacetyl-CoA antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the preferred method. This assay measures the ability of various structurally related compounds to compete with this compound for binding to the antibody. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit 50% of the signal in the assay. The percent cross-reactivity is then calculated relative to the IC50 of the target antigen.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-Feruloylacetyl-CoA Antibody

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Target Antigen)15 100%
Caffeoyl-CoA8517.6%
Sinapoyl-CoA2506.0%
p-Coumaroyl-CoA6002.5%
Acetyl-CoA> 10,000< 0.15%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

The hypothetical antibody demonstrates high specificity for its target, this compound, with the lowest IC50 value (15 nM). The cross-reactivity with Caffeoyl-CoA, which is structurally very similar, is moderate (17.6%). The antibody shows significantly lower cross-reactivity with Sinapoyl-CoA and p-Coumaroyl-CoA, and negligible binding to Acetyl-CoA, which lacks the phenylpropanoid structure. This level of specificity would be crucial for accurately quantifying this compound in complex biological samples.

Experimental Protocols

A detailed protocol for a competitive ELISA to determine antibody cross-reactivity is provided below. This is a generalized procedure and may require optimization for specific antibodies and antigens.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Coating of Microplate:

  • A solution of this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the coating solution to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

  • Remove the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with the wash buffer.

3. Competitive Reaction:

  • Prepare serial dilutions of the unlabeled this compound (as a standard) and its potential cross-reactants (Caffeoyl-CoA, Sinapoyl-CoA, etc.) in an assay buffer.

  • Add a fixed, predetermined concentration of the anti-Feruloylacetyl-CoA antibody to each dilution of the standards and test compounds.

  • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1-2 hours at room temperature. During this time, any antibody not bound to the free analyte will bind to the coated antigen.

4. Detection:

  • Wash the plate five times with the wash buffer to remove unbound antibodies and analytes.

  • Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with the wash buffer.

5. Signal Generation and Measurement:

  • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

  • Incubate in the dark until a color change is observed.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

6. Data Analysis:

  • Plot the absorbance values against the log of the analyte concentration for the standard and each test compound.

  • Determine the IC50 value for each compound from the resulting sigmoidal curves.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) * 100

Visualizations

Workflow for Antibody Cross-Reactivity Assessment

Competitive ELISA workflow for assessing antibody cross-reactivity.
Simplified Phenylpropanoid Pathway

G cluster_pathway Key Intermediates in the Phenylpropanoid Pathway pCoumaroyl p-Coumaroyl-CoA Caffeoyl Caffeoyl-CoA pCoumaroyl->Caffeoyl C3'H Feruloyl This compound (Target Antigen) Caffeoyl->Feruloyl CCOMT Sinapoyl Sinapoyl-CoA Feruloyl->Sinapoyl F5H, COMT

Structural relationships of potential cross-reactants.

Functional comparison of Feruloylacetyl-CoA pathways in different plant families.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of the Feruloyl-CoA biosynthesis pathway in four major plant families: Brassicaceae, Poaceae, Solanaceae, and Fabaceae. Understanding the nuances of this pathway is critical for applications ranging from improving biofuel production to developing novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate objective comparison.

Introduction to the Feruloyl-CoA Pathway

Feruloyl-Coenzyme A (Feruloyl-CoA) is a central intermediate in the phenylpropanoid pathway, a metabolic route that produces a vast array of secondary metabolites in plants. These compounds are crucial for plant development, defense against pathogens, and adaptation to environmental stresses. Feruloyl-CoA serves as a precursor for the biosynthesis of lignin (B12514952), flavonoids, suberin, and various other phenolic compounds. The biosynthesis of Feruloyl-CoA primarily involves the action of two key enzymes: 4-coumarate:CoA ligase (4CL) and caffeoyl-CoA O-methyltransferase (CCoAOMT). Variations in the activities and substrate specificities of these enzymes across different plant families contribute to the diverse array of phenylpropanoids observed in nature.

Comparative Analysis of Key Enzymes

The efficiency and substrate preference of the enzymes in the Feruloyl-CoA pathway can differ significantly among plant families, influencing the metabolic flux towards different downstream products.

4-Coumarate:CoA Ligase (4CL)

4CL catalyzes the ATP-dependent ligation of a CoA moiety to various hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ferulic acid. Different isoforms of 4CL exist within a single plant and across different species, exhibiting distinct substrate specificities.

Table 1: Comparative Kinetic Properties of 4-Coumarate:CoA Ligase (4CL) Isoforms in Different Plant Families

Plant FamilySpeciesIsoformSubstrateK_m_ (µM)V_max_ (nkat/mg)k_cat_/K_m_ (s⁻¹M⁻¹)Reference
Brassicaceae Arabidopsis thalianaAt4CL1p-Coumaric acid281.81.1 x 10⁶[1]
Caffeic acid191.00.9 x 10⁶[1]
Ferulic acid320.80.4 x 10⁶[1]
Arabidopsis thalianaAt4CL2p-Coumaric acid232.51.8 x 10⁶[1]
Caffeic acid251.20.8 x 10⁶[1]
Ferulic acid450.50.2 x 10⁶[1]
Poaceae Sorghum bicolorSb4CL1p-Coumaric acid50--[2]
Caffeic acid60--[2]
Ferulic acid70--[2]
Solanaceae Nicotiana tabacumNt4CL2p-Coumaric acid1812.8-[3]
Caffeic acid2510.2-[3]
Ferulic acid355.6-[3]
Fabaceae Pueraria montana (Kudzu)Pm4CL1p-Coumaric acid110--[2]
Caffeic acid150--[2]
Pueraria montana (Kudzu)Pm4CL2p-Coumaric acid90--[2]
Caffeic acidNo activity--[2]

Note: Kinetic parameters are highly dependent on the specific assay conditions and may not be directly comparable across different studies.

Caffeoyl-CoA O-Methyltransferase (CCoAOMT)

CCoAOMT catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. This enzyme plays a crucial role in directing metabolic flow towards the synthesis of guaiacyl (G) and syringyl (S) lignin units.

Table 2: Comparative Kinetic Properties of Caffeoyl-CoA O-Methyltransferase (CCoAOMT) in Different Plant Families

Plant FamilySpeciesSubstrateK_m_ (µM)V_max_ (pkat/mg)k_cat_/K_m_ (s⁻¹M⁻¹)Reference
Brassicaceae Arabidopsis thalianaCaffeoyl-CoA2.53171.3 x 10⁵[4]
Solanaceae Petunia hybridaCaffeoyl-CoA1.5--[4]
Nicotiana tabacumCaffeoyl-CoA6.0--[4]
Salicaceae Populus tremuloidesCaffeoyl-CoA4.21180-[5]
Apiaceae Petroselinum crispum (Parsley)Caffeoyl-CoA1.6280-[5][6]

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of Feruloyl-CoA is tightly regulated at both the transcriptional and post-transcriptional levels, often in response to developmental cues and environmental stimuli.

Feruloyl_CoA_Biosynthesis_Pathway Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_acid Cinnamic acid C4H C4H Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric acid 4CL 4CL p_Coumaric_acid->4CL p_Coumaroyl_CoA p-Coumaroyl-CoA Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids C3H C3'H p_Coumaroyl_CoA->C3H Caffeoyl_CoA Caffeoyl-CoA CCoAOMT CCoAOMT Caffeoyl_CoA->CCoAOMT Feruloyl_CoA Feruloyl-CoA Lignin Lignin Feruloyl_CoA->Lignin Suberin Suberin Feruloyl_CoA->Suberin PAL->Cinnamic_acid C4H->p_Coumaric_acid 4CL->p_Coumaroyl_CoA C3H->Caffeoyl_CoA CCoAOMT->Feruloyl_CoA

General overview of the Feruloyl-CoA biosynthesis pathway.

Family-Specific Variations:

  • Brassicaceae (Arabidopsis thaliana) : Possesses four 4CL isoforms with distinct but overlapping functions. At4CL1 and At4CL2 are primarily involved in lignin biosynthesis, while At4CL3 is suggested to be involved in flavonoid production.[7]

  • Poaceae (Grasses) : Often exhibit a higher abundance of feruloylated compounds in their cell walls, which contributes to cell wall cross-linking and recalcitrance to enzymatic degradation. The regulation of 4CL and CCoAOMT in grasses is of particular interest for biofuel applications.

  • Solanaceae (Nicotiana tabacum, Petunia hybrida) : Studies have shown that down-regulation of CCoAOMT can lead to changes in flower coloration due to the accumulation of anthocyanins, indicating a redirection of metabolic flux.[4]

  • Fabaceae (Medicago truncatula, Glycine max) : This family is known for the production of isoflavonoids, which branch off from the phenylpropanoid pathway. The activity of 4CL isoforms can influence the channeling of precursors towards either lignin or isoflavonoid (B1168493) biosynthesis.[2]

Regulatory_Overview Developmental_Cues Developmental Cues Transcription_Factors Transcription Factors (e.g., MYB, bHLH) Developmental_Cues->Transcription_Factors Environmental_Stimuli Environmental Stimuli (e.g., Pathogens, UV light) Environmental_Stimuli->Transcription_Factors 4CL_Gene_Expression 4CL Gene Expression Transcription_Factors->4CL_Gene_Expression CCoAOMT_Gene_Expression CCoAOMT Gene Expression Transcription_Factors->CCoAOMT_Gene_Expression Feruloyl_CoA_Pathway Feruloyl-CoA Pathway Activity 4CL_Gene_Expression->Feruloyl_CoA_Pathway CCoAOMT_Gene_Expression->Feruloyl_CoA_Pathway Downstream_Products Downstream Products (Lignin, Flavonoids, etc.) Feruloyl_CoA_Pathway->Downstream_Products

Simplified overview of the regulation of the Feruloyl-CoA pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the functional analysis of the Feruloyl-CoA pathway.

Heterologous Expression and Purification of Recombinant 4CL and CCoAOMT

Objective: To produce purified active enzymes for in vitro characterization.

Protocol:

  • Gene Amplification and Cloning:

    • Amplify the full-length coding sequences of the target 4CL or CCoAOMT genes from the plant species of interest using PCR with gene-specific primers containing appropriate restriction sites.

    • Clone the PCR products into a suitable expression vector, such as pET-28a(+) or pGEX, which allows for the expression of N- or C-terminal tagged fusion proteins (e.g., His-tag, GST-tag) in Escherichia coli.

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione-agarose for GST-tagged proteins) according to the manufacturer's instructions.

    • Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

    • Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assay for 4CL

Objective: To determine the kinetic parameters of purified 4CL isoforms.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2.5 mM ATP, 0.5 mM Coenzyme A, and varying concentrations of the hydroxycinnamic acid substrate (e.g., p-coumaric acid, caffeic acid, ferulic acid).

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified 4CL enzyme.

    • Monitor the formation of the corresponding CoA-thioester by measuring the increase in absorbance at a specific wavelength using a spectrophotometer. The wavelengths for common substrates are:

      • p-Coumaroyl-CoA: 333 nm

      • Caffeoyl-CoA: 346 nm

      • Feruloyl-CoA: 345 nm

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance increase.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Enzyme Activity Assay for CCoAOMT

Objective: To determine the kinetic parameters of purified CCoAOMT.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 2 mM dithiothreitol, 0.2 mM MgCl2, 10% glycerol, 200 µM S-adenosyl-L-methionine (SAM), and varying concentrations of caffeoyl-CoA.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified CCoAOMT enzyme.

    • Incubate the reaction for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acid (e.g., HCl to a final concentration of 0.1 M).

  • Product Quantification:

    • Analyze the reaction products by reverse-phase HPLC.

    • Separate the substrate (caffeoyl-CoA) and the product (feruloyl-CoA) using a C18 column with a suitable gradient of acidified water and acetonitrile.

    • Quantify the amount of feruloyl-CoA produced by integrating the peak area at 345 nm and comparing it to a standard curve of authentic feruloyl-CoA.

  • Data Analysis:

    • Calculate the initial reaction velocities and determine the kinetic parameters as described for the 4CL assay.

Quantification of Feruloyl-CoA in Plant Tissues by HPLC

Objective: To determine the in vivo concentration of Feruloyl-CoA and related metabolites.

Protocol:

  • Sample Extraction:

    • Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with a cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid).

    • Vortex the mixture and incubate on ice.

    • Centrifuge to pellet the cell debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Apply the supernatant to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-concentration organic solvent (e.g., 5% acetonitrile) to remove polar impurities.

    • Elute the acyl-CoA esters with a higher concentration of organic solvent (e.g., 80% acetonitrile).

    • Dry the eluate under vacuum.

  • HPLC Analysis:

    • Resuspend the dried extract in a suitable mobile phase.

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Separate the acyl-CoA esters using a gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in water and acetonitrile.

    • Detect the eluting compounds using a diode-array detector (DAD) at 260 nm (for the adenine (B156593) ring of CoA) and 345 nm (for the feruloyl moiety).

  • Quantification:

    • Identify the Feruloyl-CoA peak by comparing its retention time and UV spectrum to an authentic standard.

    • Quantify the amount of Feruloyl-CoA by integrating the peak area and using a standard curve.

References

A Comparative Guide to In Vitro Reconstitution of the Feruloylacetyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary in vitro methods for the biosynthesis of feruloylacetyl-CoA, a key intermediate in the production of various high-value compounds. We will explore the traditional pathway starting from ferulic acid and an alternative route utilizing eugenol. This comparison includes detailed experimental protocols, quantitative performance data, and visual representations of the pathways and workflows to aid in the selection of the most suitable method for your research and development needs.

Pathway Overview and Comparison

The biosynthesis of this compound can be achieved through two distinct enzymatic cascades. The conventional approach involves the direct activation of ferulic acid by a Feruloyl-CoA Synthetase (FCS). A more recent, alternative pathway begins with the more abundant and cost-effective precursor, eugenol, and employs a series of enzymatic conversions, notably bypassing the need for FCS by utilizing a Cinnamoyl-CoA Reductase (CCR).

Quantitative Comparison of Key Enzymes

The efficiency of each pathway is largely determined by the kinetic properties of its key enzymes. The following table summarizes the kinetic parameters of representative enzymes from each pathway.

EnzymeOrganism/SourceSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)Reference
Feruloyl-CoA Synthetase (FCS) Soil MetagenomeFerulic Acid0.1236.8245.9371.6[1][2][3]
Feruloyl-CoA Synthetase (FCS) Streptomyces sp. V-1Ferulic Acid0.3578.267.7193.4[4][5][6]
Engineered Feruloyl-CoA Synthetase (FcsFA) Engineered Streptomyces sp. V-1Ferulic Acid---8.71-fold increase vs WT[7]
Cinnamoyl-CoA Reductase (CCR) (Ll-CCRH1) Leucaena leucocephalaFeruloyl-CoA---4.6 x 10⁶ M⁻¹s⁻¹[8]

Note: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions. The engineered FCS shows a significant fold-increase in catalytic efficiency, highlighting the potential of protein engineering to optimize this pathway. The k_cat_/K_m_ for CCR is presented in different units in the source material and is shown here as reported.

Biosynthetic Pathway Diagrams

Ferulic Acid Pathway Ferulic Acid Ferulic Acid FCS FCS Ferulic Acid->FCS ATP ATP ATP->FCS CoA CoA CoA->FCS Feruloyl-CoA Feruloyl-CoA FCS->Feruloyl-CoA Feruloyl-CoA Synthetase AMP + PPi AMP + PPi FCS->AMP + PPi

Ferulic Acid to Feruloyl-CoA Pathway.

Eugenol Pathway Eugenol Eugenol VAO VAO Eugenol->VAO Vanillyl-Alcohol Oxidase Coniferyl Aldehyde Coniferyl Aldehyde VAO->Coniferyl Aldehyde CADH CADH Coniferyl Aldehyde->CADH Coniferyl Aldehyde Dehydrogenase Ferulic Acid Ferulic Acid CADH->Ferulic Acid CCR CCR Ferulic Acid->CCR Feruloyl-CoA Feruloyl-CoA CCR->Feruloyl-CoA Cinnamoyl-CoA Reductase NAD(P)+ NAD(P)+ CCR->NAD(P)+ CoA CoA CoA->CCR NAD(P)H NAD(P)H NAD(P)H->CCR

Eugenol to Feruloyl-CoA Pathway.

Experimental Protocols

Detailed methodologies for the in vitro reconstitution and validation of both pathways are provided below.

Protocol 1: In Vitro Reconstitution and Validation of the Ferulic Acid Pathway

This protocol describes the enzymatic synthesis of feruloyl-CoA from ferulic acid using Feruloyl-CoA Synthetase (FCS) and subsequent validation by High-Performance Liquid Chromatography (HPLC).

1.1. Enzyme Expression and Purification:

  • Clone the gene encoding Feruloyl-CoA Synthetase (FCS) from the desired source (e.g., soil metagenome, Streptomyces sp.) into an appropriate expression vector (e.g., pET-28a(+)) with a purification tag (e.g., His6-tag).

  • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and grow the culture under optimal conditions.

  • Harvest the cells and purify the FCS enzyme using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography for higher purity.

1.2. In Vitro Feruloyl-CoA Synthesis Assay (Spectrophotometric):

  • Prepare a reaction mixture (1 mL) containing:

    • 100 mM Potassium Phosphate buffer (pH 7.0)

    • 2.5 mM MgCl₂

    • 0.7 mM Ferulic Acid

    • 2 mM ATP

    • 0.4 mM Coenzyme A (CoA)

    • Appropriate amount of purified FCS enzyme.

  • Initiate the reaction by adding ATP.

  • Monitor the increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA.

  • Calculate the enzyme activity based on the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ = 19,000 M⁻¹cm⁻¹).[2]

1.3. HPLC Validation of Feruloyl-CoA Synthesis:

  • Sample Preparation: At various time points, quench the enzymatic reaction by adding an equal volume of ice-cold methanol or by acidification. Centrifuge to pellet the precipitated protein.

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.

  • Detection: Monitor the elution profile at wavelengths relevant for ferulic acid (around 320 nm) and feruloyl-CoA (around 345 nm).

  • Quantification: Use a standard curve of authentic ferulic acid and, if available, feruloyl-CoA to quantify the substrate consumption and product formation.

Protocol 2: In Vitro Reconstitution and Validation of the Eugenol Pathway

This protocol outlines the multi-enzyme cascade for the conversion of eugenol to feruloyl-CoA.

2.1. Enzyme Preparation:

  • Individually express and purify the required enzymes: Vanillyl-Alcohol Oxidase (VAO), Coniferyl Aldehyde Dehydrogenase (CADH), and Cinnamoyl-CoA Reductase (CCR). Follow a similar expression and purification strategy as described in Protocol 1.1.

2.2. In Vitro Multi-Enzyme Reconstitution:

  • Prepare a reaction mixture containing:

    • Appropriate buffer (e.g., Potassium Phosphate buffer, pH optimized for the enzyme cascade, typically around 7.0-7.5).

    • Eugenol as the starting substrate.

    • Required cofactors for each enzyme: FAD for VAO, NAD(P)⁺ for CADH, and NAD(P)H and CoA for CCR.

    • A defined ratio of the purified enzymes (VAO, CADH, and CCR). The optimal ratio should be determined empirically to avoid the accumulation of intermediates.

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.

2.3. HPLC-MS/MS Analysis for Pathway Validation:

  • Sample Preparation: At different time points, take aliquots of the reaction mixture and quench the reaction as described in Protocol 1.3.

  • LC-MS/MS System: Utilize a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) for sensitive and specific detection of all intermediates and the final product.

  • Chromatography: Employ a C18 reversed-phase column with a gradient elution method to separate eugenol, coniferyl aldehyde, ferulic acid, and feruloyl-CoA.

  • Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode for targeted quantification of each compound, based on their specific precursor-to-product ion transitions.

  • Data Analysis: Quantify the concentration of each pathway component over time to understand the reaction kinetics and identify potential bottlenecks.

Experimental Workflow Diagrams

FCS_Workflow cluster_0 Enzyme Preparation cluster_1 In Vitro Assay cluster_2 Validation Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Purification (Affinity & SEC) Purification (Affinity & SEC) Protein Expression->Purification (Affinity & SEC) Reaction Setup Reaction Setup (Buffer, Substrates, Cofactors, Enzyme) Purification (Affinity & SEC)->Reaction Setup Incubation Incubation Reaction Setup->Incubation Spectrophotometry (345 nm) Spectrophotometry (345 nm) Incubation->Spectrophotometry (345 nm) Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Activity Calculation Activity Calculation Spectrophotometry (345 nm)->Activity Calculation HPLC Analysis HPLC Analysis Reaction Quenching->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Workflow for Ferulic Acid Pathway.

CCR_Workflow cluster_0 Enzyme Preparation cluster_1 In Vitro Reconstitution cluster_2 Validation Gene Cloning (VAO, CADH, CCR) Gene Cloning (VAO, CADH, CCR) Protein Expression Protein Expression Gene Cloning (VAO, CADH, CCR)->Protein Expression Purification Purification Protein Expression->Purification Reaction Setup Multi-enzyme Reaction Setup (Buffer, Eugenol, Cofactors, Enzymes) Purification->Reaction Setup Incubation Incubation Reaction Setup->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching LC-MS/MS Analysis LC-MS/MS Analysis Reaction Quenching->LC-MS/MS Analysis Pathway Profiling Pathway Profiling LC-MS/MS Analysis->Pathway Profiling

Workflow for Eugenol Pathway.

Concluding Remarks

The choice between the ferulic acid and eugenol-based pathways for in vitro this compound synthesis will depend on specific research goals and available resources. The ferulic acid pathway is more direct, involving a single key enzyme, and benefits from the availability of well-characterized Feruloyl-CoA Synthetases, some of which have been engineered for improved performance.[7] The eugenol pathway, while requiring a multi-enzyme cascade, offers the advantage of utilizing a more readily available and economical starting material.[9][10][11][12][13] The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision and provide a solid foundation for the successful in vitro reconstitution and validation of the chosen biosynthetic route.

References

A Comparative Analysis of Substrate Specificity: Feruloyl-CoA versus Caffeoyl-CoA in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate preferences of enzymes is paramount for pathway elucidation, metabolic engineering, and the design of targeted therapeutics. This guide provides a detailed comparison of the enzymatic handling of two key intermediates in phenylpropanoid metabolism: feruloyl-coenzyme A (feruloyl-CoA) and caffeoyl-coenzyme A (caffeoyl-CoA). We focus on two critical enzymes: 4-Coumarate-CoA Ligase (4CL) and Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL), presenting quantitative kinetic data, detailed experimental protocols, and pathway visualizations.

Executive Summary

This guide reveals distinct substrate specificities of 4-Coumarate-CoA Ligase (4CL) and Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL) for feruloyl-CoA and caffeoyl-CoA. Analysis of kinetic data from Populus trichocarpa 4CL isoforms demonstrates a nuanced preference, with Ptr4CL3 showing comparable efficiency for both substrates, while Ptr4CL5 exhibits a marked preference for caffeic acid. In contrast, Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL) from Pseudomonas fluorescens displays a higher affinity for caffeoyl-CoA, as indicated by a lower Michaelis-Menten constant (Kₘ). These findings underscore the importance of isoform-specific and enzyme-specific considerations in metabolic pathway analysis and engineering.

Quantitative Data Comparison

The catalytic efficiency of an enzyme is best understood through its kinetic parameters. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction velocity is half of the maximum (Vₘₐₓ), indicating the enzyme's affinity for the substrate (a lower Kₘ signifies higher affinity). The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ is the specificity constant, which provides a measure of the enzyme's overall catalytic efficiency.

4-Coumarate-CoA Ligase (4CL)

4-Coumarate-CoA Ligase is a key enzyme in the phenylpropanoid pathway, catalyzing the formation of CoA thioesters from various hydroxycinnamic acids. The substrate specificity of 4CL isoforms is critical in directing metabolic flux towards the biosynthesis of lignin, flavonoids, and other secondary metabolites.[1][2] Here, we compare the kinetic parameters of two 4CL isoforms from Populus trichocarpa, Ptr4CL3 and Ptr4CL5, with caffeic acid and ferulic acid as substrates.

Enzyme IsoformSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)
Ptr4CL3 Caffeic Acid1.1 ± 0.10.9 ± 0.00.8
Ferulic Acid2.1 ± 0.21.9 ± 0.10.9
Ptr4CL5 Caffeic Acid0.4 ± 0.01.1 ± 0.02.8
Ferulic Acid1.6 ± 0.10.4 ± 0.00.3

Table 1: Kinetic parameters of Ptr4CL3 and Ptr4CL5 from Populus trichocarpa with caffeic acid and ferulic acid. Data sourced from Chen, H. et al. (2013).[1][2]

The data indicates that Ptr4CL3 utilizes both caffeic acid and ferulic acid with similar catalytic efficiencies. In contrast, Ptr4CL5 shows a significantly higher affinity (lower Kₘ) and a nearly 10-fold greater catalytic efficiency (kcat/Kₘ) for caffeic acid over ferulic acid, highlighting its specialized role in metabolizing caffeic acid.[1][2]

Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL)

HCHL, an enzyme found in bacteria such as Pseudomonas fluorescens, is involved in the degradation of hydroxycinnamic acids. It catalyzes the hydration of the double bond of hydroxycinnamoyl-CoA thioesters, followed by a retro-aldol cleavage.[3]

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)
HCHL Caffeoyl-CoA1.6N/AN/A
(P. fluorescens)Feruloyl-CoA2.4N/AN/A
4-Coumaroyl-CoA5.22.30.44

Table 2: Michaelis-Menten constants (Kₘ) of HCHL from Pseudomonas fluorescens for caffeoyl-CoA and feruloyl-CoA. The catalytic center activity (kcat) for 4-coumaroyl-CoA is provided for context. Data sourced from Mitra, A. et al. (1999).[3]

The Kₘ values for HCHL from P. fluorescens suggest a higher affinity for caffeoyl-CoA compared to feruloyl-CoA.[3] While the specific kcat values for these two substrates are not available in the cited literature, the provided kcat for the related substrate 4-coumaroyl-CoA gives an indication of the enzyme's turnover rate.

Experimental Protocols

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester product.

1. Reagents:

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 2.5 mM ATP

  • 2.5 mM MgCl₂

  • 0.5 mM Coenzyme A (CoA)

  • Hydroxycinnamic acid substrate (caffeic acid or ferulic acid) stock solution

  • Purified 4CL enzyme

2. Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and CoA.

  • Add the hydroxycinnamic acid substrate to the reaction mixture to achieve the desired final concentration.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified 4CL enzyme.

  • Monitor the increase in absorbance over time at the specific wavelength for the corresponding CoA ester product using a spectrophotometer.

    • Caffeoyl-CoA: ~346 nm

    • Feruloyl-CoA: ~346 nm

  • Calculate the initial reaction velocity from the linear phase of the absorbance versus time plot using the molar extinction coefficient of the product.

  • Determine the kinetic parameters (Kₘ and Vₘₐₓ) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL) Activity Assay

This assay monitors the degradation of the hydroxycinnamoyl-CoA substrate.

1. Reagents:

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • Feruloyl-CoA or Caffeoyl-CoA substrate

  • Purified HCHL enzyme

2. Procedure:

  • Prepare the reaction mixture containing potassium phosphate buffer and the hydroxycinnamoyl-CoA substrate at a known concentration.

  • Initiate the reaction by adding the purified HCHL enzyme.

  • Monitor the decrease in absorbance at the wavelength corresponding to the substrate's maximum absorbance (e.g., ~346 nm for feruloyl-CoA).

  • The rate of substrate degradation is determined from the initial linear phase of the reaction.

  • Kinetic parameters can be determined by measuring reaction rates at different substrate concentrations.

Visualizations

Phenylpropanoid Pathway to Feruloyl-CoA and Caffeoyl-CoA

The following diagram illustrates the core reactions of the phenylpropanoid pathway leading to the synthesis of feruloyl-CoA and caffeoyl-CoA, which serve as substrates for various enzymes, including 4CL.[4][5][6][7][8]

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL HCHL_Workflow cluster_substrates Substrates cluster_products Products Feruloyl_CoA Feruloyl-CoA HCHL Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL) Feruloyl_CoA->HCHL Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_CoA->HCHL Vanillin Vanillin + Acetyl-CoA HCHL->Vanillin Protocatechuic_aldehyde Protocatechuic Aldehyde + Acetyl-CoA HCHL->Protocatechuic_aldehyde

References

Assessing the impact of Feruloylacetyl-CoA on lignin composition compared to traditional monolignol precursors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate composition of lignin is paramount for its potential applications. This guide provides a comparative analysis of lignin composition when influenced by derivatives of feruloyl-CoA, a key intermediate in the phenylpropanoid pathway, versus traditional monolignol precursors. By genetically engineering plants to incorporate these alternative precursors, the resulting lignin structure can be significantly altered, impacting its properties and potential for valorization.

The traditional view of lignin biosynthesis involves the polymerization of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units in the lignin polymer, respectively. However, recent research has demonstrated that diverting metabolic intermediates like feruloyl-CoA can lead to the incorporation of non-canonical monomers, thereby creating novel lignin structures with modified characteristics. This guide delves into the experimental data comparing these engineered lignins with their conventional counterparts.

Impact on Lignin Composition: A Quantitative Comparison

Genetic modifications that increase the pool of feruloyl-CoA or introduce enzymes that act on it can significantly alter lignin composition. The following table summarizes the quantitative changes observed in transgenic plants compared to wild-type (WT) controls, which represent lignin derived from traditional monolignol precursors.

ParameterWild-Type (Traditional Monolignols)Transgenic (Feruloyl-CoA Derivative Incorporation)Key Findings & References
Total Lignin Content Typically higherOften reducedOverexpression of feruloyl-CoA 6'-hydroxylase 1 (F6'H1) in hybrid aspen led to a significant decrease in lignin content.[1][2] Suppression of cinnamoyl-CoA reductase (CCR) in maize, which increases the feruloyl-CoA pool, also resulted in decreased lignin content.[3]
S/G Ratio (Syringyl/Guaiacyl) Varies by species (e.g., ~2.0 in hardwood)[4]Generally altered; can be reducedIn F6'H1 overexpressing aspen, the S/G ratio was considerably reduced.[1]
Incorporated Non-canonical Monomers Absent or in trace amountsPresent in significant amounts (e.g., scopoletin, ferulates)Overexpression of F6'H1 leads to the incorporation of scopoletin into the lignin polymer.[1][2] Increased feruloyl-CoA availability can lead to the formation and incorporation of monolignol ferulate conjugates.[3]
Inter-unit Linkages Predominantly β-O-4 aryl ether linkagesIntroduction of chemically labile ester bondsThe incorporation of monolignol ferulates introduces ester linkages into the lignin backbone, which are more susceptible to cleavage.[3]
Saccharification Efficiency LowerSignificantly higherThe modified lignin structure in transgenic plants often leads to improved enzymatic degradation of cell wall polysaccharides. F6'H1 overexpression in aspen resulted in a more than three-fold increase in saccharification efficiency without pretreatment.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of lignin composition.

Lignin Content and Composition Analysis

1. Thioacidolysis for S/G Ratio Determination:

Thioacidolysis is a chemical degradation method used to cleave β-O-4 aryl ether linkages in lignin, releasing monomeric units that can be quantified to determine the S/G ratio.[1][5]

  • Sample Preparation: Extractive-free, dry biomass (approximately 5-10 mg) is used for the analysis.

  • Reaction Mixture: The sample is heated at 100°C in a solution of 2.5% boron trifluoride etherate and 10% ethanethiol in dioxane.

  • Derivatization: The resulting lignin monomers are then derivatized, for example, by silylation.

  • Quantification: The derivatized monomers are quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The relative amounts of S and G monomers are used to calculate the S/G ratio.

2. 2D HSQC NMR for Structural Analysis:

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the different types of monomeric units and inter-unit linkages within the lignin polymer without degrading it.[2][6][7]

  • Sample Preparation: Isolated lignin or whole cell wall material is dissolved in a suitable deuterated solvent system (e.g., DMSO-d6/pyridine-d5).

  • NMR Spectroscopy: 2D HSQC NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The cross-peaks in the spectrum are assigned to specific C-H correlations in different lignin subunits (S, G, H, and non-canonical monomers) and inter-unit linkages (β-O-4, β-5, β-β, etc.). The volume integrals of these cross-peaks can be used for semi-quantitative analysis of the relative abundance of different structural units.

Genetic Modification and Plant Transformation

1. Gene Construct Preparation:

The gene of interest (e.g., F6'H1) is cloned into a plant expression vector. This typically involves placing the gene under the control of a constitutive or tissue-specific promoter (e.g., the cauliflower mosaic virus 35S promoter or a xylem-specific promoter) and adding a terminator sequence.

2. Plant Transformation:

Agrobacterium tumefaciens-mediated transformation is a common method for introducing the gene construct into plants like Arabidopsis thaliana or poplar.

  • Infection: Plant explants (e.g., leaf discs, stem segments) are co-cultivated with an Agrobacterium strain carrying the expression vector.

  • Selection: Transformed plant cells are selected on a medium containing an appropriate antibiotic or herbicide.

  • Regeneration: Shoots and roots are regenerated from the selected cells to produce whole transgenic plants.

  • Verification: The presence and expression of the transgene in the plants are confirmed using techniques like PCR, RT-PCR, and Western blotting.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the biosynthetic pathways and experimental workflows.

Lignin_Biosynthesis_Comparison cluster_traditional Traditional Monolignol Pathway cluster_engineered Engineered Pathway (Feruloyl-CoA Diversion) Phe Phenylalanine Cin Cinnamic Acid Phe->Cin Cou p-Coumaric Acid Cin->Cou Caf Caffeic Acid Cou->Caf Fer Ferulic Acid Caf->Fer ConAld Coniferaldehyde Fer->ConAld 5-OH-Coniferaldehyde 5-OH-Coniferaldehyde Fer->5-OH-Coniferaldehyde FerCoA Feruloyl-CoA Fer->FerCoA 4CL ConAlc Coniferyl Alcohol (G-monolignol) ConAld->ConAlc SinAld Sinapaldehyde SinAlc Sinapyl Alcohol (S-monolignol) SinAld->SinAlc Lignin_mod Modified Lignin ConAlc->Lignin_mod Co-polymerization Lignin_trad Traditional Lignin ConAlc->Lignin_trad Polymerization SinAlc->Lignin_mod Co-polymerization SinAlc->Lignin_trad Polymerization 5-OH-Coniferaldehyde->SinAld F6H1 F6'H1 (Overexpressed Enzyme) FerCoA->F6H1 Scopoletin Scopoletin (Non-canonical Monomer) F6H1->Scopoletin Scopoletin->Lignin_mod Incorporation

Caption: Comparative lignin biosynthetic pathways.

Experimental_Workflow cluster_plant_material Plant Material cluster_analysis Lignin Analysis cluster_comparison Comparative Assessment WT Wild-Type Plant Extraction Cell Wall Isolation & Extraction WT->Extraction Transgenic Transgenic Plant (e.g., F6'H1 overexpression) Transgenic->Extraction Thioacidolysis Thioacidolysis Extraction->Thioacidolysis NMR 2D HSQC NMR Extraction->NMR Properties Saccharification Efficiency Extraction->Properties GCMS GC-MS Analysis Thioacidolysis->GCMS Data Data Interpretation NMR->Data GCMS->Data Composition Lignin Content & S/G Ratio Data->Composition Structure Linkage Types & Monomer Incorporation Data->Structure

Caption: Experimental workflow for comparative lignin analysis.

References

Unveiling the Control of Feruloyl-CoA Metabolism: A Guide to Validating a Predicted Regulatory Network

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks that govern metabolic pathways is paramount. This guide provides a comprehensive comparison of a predicted regulatory network controlling feruloylacetyl-CoA metabolism with experimental validation data, offering a framework for assessing the validity of such predictions.

This guide focuses on the transcriptional regulation of the ferulic acid catabolic pathway in Pseudomonas fluorescens BF13, a key process involving the intermediate Feruloyl-CoA. A predicted regulatory network, centered around the transcriptional regulator FerR, is examined against experimental evidence from genetic and reporter gene assays.

Predicted vs. Experimental Performance: A Data-Driven Comparison

The predicted regulatory network posits that the protein FerR acts as a dual-function regulator of the ech-vdh-fcs operon, which is essential for the conversion of ferulic acid to vanillic acid. The genes in this operon are ech (enoyl-CoA hydratase/aldolase), vdh (vanillin dehydrogenase), and fcs (feruloyl-CoA synthetase). The predicted functions of FerR are:

  • Repressor: In the absence of the inducer (ferulic acid), FerR binds to the operator region of the ech-vdh-fcs operon, repressing its transcription.

  • Activator: In the presence of ferulic acid, an intermediate of the pathway (predicted to be Feruloyl-CoA) acts as an inducer, causing a conformational change in FerR. This change converts FerR into an activator that promotes the transcription of the operon.

To validate this predicted network, a series of experiments were conducted using wild-type P. fluorescens BF13 and a ferR knockout mutant (BF13-89). The expression of the ech gene, a proxy for the entire operon, was quantified using a ech-lacZ reporter gene fusion. The results are summarized below.

Experimental ConditionStrainPredicted Outcome for ech ExpressionMeasured ech-lacZ Expression (Miller Units)Validation of Prediction
Grown in Succinic Acid (No Inducer)Wild-Type (FerR+)Low (Repressed)~100Confirmed
Grown in Succinic Acid (No Inducer)ferR Knockout Mutant (BF13-89)High (De-repressed)~350Confirmed
Grown in Ferulic Acid (Inducer Present)Wild-Type (FerR+)High (Activated)~1200Confirmed
Grown in Ferulic Acid (Inducer Present)ferR Knockout Mutant (BF13-89)Low (No Activation)~350Confirmed

Visualizing the Regulatory Network and Experimental Workflow

To further clarify the predicted regulatory mechanism and the experimental approach used for its validation, the following diagrams are provided.

Regulatory_Network cluster_operon ech-vdh-fcs Operon ech ech vdh vdh fcs fcs FeruloylCoA Feruloyl-CoA (Inducer) FerR FerR (Regulator) cluster_operon cluster_operon FerR->cluster_operon Represses (-) FerR->cluster_operon Activates (+) FerulicAcid Ferulic Acid FerulicAcid->fcs Metabolized by Fcs FeruloylCoA->FerR Induces

Caption: Predicted regulatory network of the ferulic acid catabolic operon.

Experimental_Workflow cluster_strains Bacterial Strains cluster_conditions Growth Conditions WT Wild-Type (FerR+) Reporter Introduce ech-lacZ Reporter Plasmid WT->Reporter Mutant ferR Knockout Mutant (BF13-89) Mutant->Reporter Succinate Succinic Acid (No Inducer) Assay Measure β-galactosidase Activity (Miller Units) Succinate->Assay Ferulate Ferulic Acid (Inducer) Ferulate->Assay Reporter->Succinate Reporter->Ferulate

Caption: Workflow for the experimental validation of the predicted regulatory network.

Detailed Experimental Protocols

The validation of the predicted regulatory network relied on two key experimental procedures: the creation of a knockout mutant and the use of a reporter gene assay.

Construction of the ferR Knockout Mutant (BF13-89)
  • Objective: To create a strain of P. fluorescens BF13 lacking a functional ferR gene to observe the effect on the regulation of the ferulic acid catabolic operon.

  • Methodology:

    • Gene Disruption: The ferR gene was disrupted by inserting a kanamycin resistance cassette into its coding sequence. This was achieved through homologous recombination.

    • Vector Construction: A suicide vector containing the disrupted ferR gene was constructed and introduced into E. coli.

    • Conjugation: The plasmid was transferred from E. coli to P. fluorescens BF13 via biparental mating.

    • Selection: Transconjugants were selected on plates containing kanamycin. The successful double-crossover event resulting in the replacement of the wild-type ferR gene with the disrupted version was confirmed by PCR analysis.

ech-lacZ Reporter Gene Fusion Assay
  • Objective: To quantify the transcriptional activity of the ech-vdh-fcs operon promoter under different conditions and in different genetic backgrounds.

  • Methodology:

    • Plasmid Construction: The promoter region of the ech gene was cloned upstream of a promoterless lacZ gene (encoding β-galactosidase) in a suitable expression vector.

    • Transformation: The resulting ech-lacZ reporter plasmid was introduced into both the wild-type P. fluorescens BF13 and the ferR knockout mutant (BF13-89).

    • Culture Conditions: Strains carrying the reporter plasmid were grown in minimal medium supplemented with either succinic acid (non-inducing condition) or ferulic acid (inducing condition).

    • β-galactosidase Assay: Cell extracts were prepared from cultures in the exponential growth phase. The activity of β-galactosidase was determined by measuring the rate of hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG) and was expressed in Miller units.

This guide demonstrates a robust approach to validating a predicted regulatory network. By combining genetic manipulation with quantitative reporter assays, researchers can gain significant insights into the complex mechanisms that control metabolic pathways, paving the way for applications in synthetic biology and drug development.

Microbial Feruloyl-CoA Synthesis: A Comparative Analysis of E. coli and S. cerevisiae as Production Hosts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of Escherichia coli and Saccharomyces cerevisiae for the heterologous production of feruloyl-CoA, a key precursor for various high-value natural products. This guide provides a comparative analysis of production capabilities, detailed experimental protocols, and visual pathways to inform researchers in metabolic engineering and synthetic biology.

Feruloyl-coenzyme A (feruloyl-CoA) is a central intermediate in the phenylpropanoid pathway, serving as a precursor for a wide array of valuable natural products, including flavonoids, stilbenoids, and curcuminoids. The heterologous production of these compounds in microbial hosts offers a sustainable and scalable alternative to chemical synthesis or extraction from plant sources. Escherichia coli and Saccharomyces cerevisiae have emerged as the two most prominent chassis organisms for this purpose. This guide provides a comparative analysis of their performance in producing feruloyl-CoA and its derivatives, supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Analysis of Microbial Host Performance

The efficiency of heterologous pathways is highly dependent on the chosen microbial host. Factors such as precursor availability, enzyme expression and activity, and cellular tolerance to intermediates and final products play a crucial role. While direct quantification of intracellular feruloyl-CoA is not commonly reported in literature, the production titers of direct downstream products, such as curcumin (B1669340), can serve as a valuable proxy for comparing the upstream pathway efficiency.

Escherichia coli: The Workhorse of Metabolic Engineering

E. coli is a popular choice for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast array of genetic tools. Several studies have demonstrated the successful production of feruloyl-CoA-derived compounds in engineered E. coli.

Advantages:

  • Rapid growth and high cell densities: Allows for faster production cycles.

  • Well-established genetic tools: Simplifies strain engineering and optimization.

  • High product titers: Optimized strains have shown to achieve very high production levels of certain phenylpropanoids.

Disadvantages:

  • Lack of post-translational modifications: May be unsuitable for expressing certain plant enzymes that require such modifications.

  • Endotoxin production: The presence of lipopolysaccharides in the outer membrane can be a concern for pharmaceutical applications.

  • Limited compartmentalization: The absence of organelles like the endoplasmic reticulum can be a hurdle for expressing membrane-bound enzymes such as cytochrome P450s.

Table 1: Production of Ferulic Acid and Curcumin in Engineered E. coli

ProductPrecursorHost StrainTiterReference
Ferulic AcidL-tyrosineE. coli JM109(DE3)212 mg/L[1][2]
CurcuminFerulic AcidE. coli0.37 mg/L[3]
CurcuminCaffeic AcidE. coli3.9 mg/L[3]
Curcuminp-Coumaric AcidE. coli0.3 mg/L[3]
CurcuminTyrosineE. coli0.2 mg/L[3]
CurcuminoidsPhenylpropanoid acidsE. coliup to 100 mg/L[4]
Curcuminde novoE. coli BL21(DE3)696.2 mg/L[5]
Saccharomyces cerevisiae: The Eukaryotic Powerhouse

The yeast S. cerevisiae offers a eukaryotic cellular environment, making it a more suitable host for expressing complex plant enzymes. Its GRAS (Generally Regarded As Safe) status also makes it an attractive choice for producing food additives and pharmaceuticals.

Advantages:

  • Eukaryotic expression system: Capable of post-translational modifications and possesses an endoplasmic reticulum for membrane-bound enzyme expression.

  • GRAS status: Simplifies regulatory approval for food and pharmaceutical applications.

  • High tolerance to acidic conditions and inhibitors: Can be advantageous in certain fermentation processes.

Disadvantages:

  • Slower growth rate: Compared to E. coli, which can lead to longer production times.

  • More complex genetic manipulation: While tools are well-developed, genetic engineering can be more time-consuming than in E. coli.

  • Potential for product degradation: Native enzymes in yeast can sometimes degrade the target product or its intermediates.[6]

Table 2: Production of Curcumin in Engineered S. cerevisiae

ProductPrecursorHost StrainTiterReference
CurcuminFerulic AcidS. cerevisiae BY474188.8 µg/L[7]
CurcuminFerulic AcidS. cerevisiae BY47411067.0 µg/L[7]
CurcuminFerulic AcidS. cerevisiae Δfdc12728.1 µg/L (2.7 mg/L)[6][7]
Curcuminde novoS. cerevisiae240.1 ± 15.1 μg/L[8][9]
Curcuminde novo (optimized)S. cerevisiae4.2 ± 0.6 mg/L[8][9]
Curcuminde novoS. cerevisiaeup to 1.5 mg/L[10]

Metabolic Pathways for Heterologous Feruloyl-CoA Production

The biosynthesis of feruloyl-CoA from central carbon metabolism involves the shikimate pathway to produce aromatic amino acids, followed by the phenylpropanoid pathway. The key enzymatic step for producing feruloyl-CoA from ferulic acid is catalyzed by a 4-coumarate-CoA ligase (4CL) or a feruloyl-CoA synthetase.[11][12]

Feruloyl_CoA_Pathway Glucose Glucose / Glycerol Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Tyrosine L-Tyrosine Shikimate_Pathway->Tyrosine p_Coumaric_acid p-Coumaric acid Tyrosine->p_Coumaric_acid TAL Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid HpaBC Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL / FerA Downstream_Products Downstream Products (e.g., Curcumin) Feruloyl_CoA->Downstream_Products PKSs

Caption: Generalized biosynthetic pathway for feruloyl-CoA and downstream products.

Experimental Protocols

This section provides a generalized protocol for the heterologous production and quantification of a feruloyl-CoA-derived product, using curcumin as an example.

Strain Construction and Plasmid Assembly
  • Gene Selection and Codon Optimization: Genes encoding the necessary enzymes (e.g., 4-coumarate-CoA ligase or feruloyl-CoA synthetase, and curcuminoid synthase) are selected from suitable plant or microbial sources. The DNA sequences are codon-optimized for expression in the chosen host (E. coli or S. cerevisiae).

  • Vector Construction: The codon-optimized genes are synthesized and cloned into appropriate expression vectors. For E. coli, pET or pRSFDuet series vectors are commonly used. For S. cerevisiae, high-copy number vectors like the pSP-GM1 are suitable.[7] Genes are placed under the control of strong inducible (e.g., T7 for E. coli) or constitutive (e.g., TEF1, GPD for S. cerevisiae) promoters.

  • Host Transformation: The constructed plasmids are transformed into the desired host strain using standard protocols (e.g., heat shock for E. coli, lithium acetate (B1210297) method for S. cerevisiae). Transformants are selected on appropriate antibiotic or auxotrophic marker-containing media.

Cultivation and Induction
  • Inoculum Preparation: A single colony of the recombinant strain is inoculated into a suitable liquid medium (e.g., LB for E. coli, YPD or a defined minimal medium for S. cerevisiae) containing the appropriate selection agent and incubated overnight at 37°C (E. coli) or 30°C (S. cerevisiae) with shaking.

  • Production Culture: The overnight culture is used to inoculate a larger volume of production medium. For E. coli, a rich medium like Terrific Broth can be used. For S. cerevisiae, a defined minimal medium such as YNB is often employed.[7]

  • Induction and Precursor Feeding: For inducible systems in E. coli, protein expression is induced by adding IPTG when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8). For production from a precursor, ferulic acid is added to the culture medium.[7] Cultures are then incubated at a lower temperature (e.g., 18-25°C) for an extended period (24-72 hours) to allow for protein expression and product formation.

Product Extraction and Quantification
  • Cell Harvesting and Lysis: Cells are harvested by centrifugation. For intracellular products, the cell pellet is resuspended in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) and lysed by methods such as sonication or bead beating.[7]

  • Extraction: The lysate is centrifuged to remove cell debris, and the supernatant containing the product is collected.

  • Quantification: The concentration of the product in the extract is determined by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The compound is separated on a C18 column and detected by UV-Vis or mass spectrometry. Quantification is performed by comparing the peak area to a standard curve of the pure compound.[7]

Experimental_Workflow Strain_Construction Strain Construction (Gene cloning, Plasmid assembly) Transformation Host Transformation Strain_Construction->Transformation Inoculum Inoculum Preparation (Overnight culture) Transformation->Inoculum Production Production Culture (Induction & Precursor feeding) Inoculum->Production Harvesting Cell Harvesting & Lysis Production->Harvesting Extraction Product Extraction Harvesting->Extraction Quantification Quantification (HPLC / UHPLC) Extraction->Quantification

Caption: A typical experimental workflow for heterologous production and analysis.

Conclusion

Both E. coli and S. cerevisiae have proven to be viable hosts for the heterologous production of feruloyl-CoA and its derivatives. E. coli generally offers faster production and has been engineered to achieve remarkably high titers of some phenylpropanoids, making it a strong candidate for industrial-scale production. However, the complexity of some plant-derived biosynthetic pathways, particularly those involving cytochrome P450 enzymes, may favor the use of S. cerevisiae due to its eukaryotic cellular machinery. The choice of host will ultimately depend on the specific target molecule, the complexity of the biosynthetic pathway, and the intended application of the final product. Future research will likely focus on further optimizing precursor supply, fine-tuning enzyme expression levels, and exploring novel host organisms to enhance the efficiency and economic viability of microbial feruloyl-CoA production.

References

Evaluating the bioactivity of compounds derived from Feruloylacetyl-CoA versus other precursors.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals evaluating the bioactivity of compounds derived from Feruloyl-CoA against those from other significant precursors, including Caffeoyl-CoA, Sinapoyl-CoA, and p-Coumaroyl-CoA. This publication provides a comprehensive overview of their performance supported by experimental data, detailed methodologies, and pathway visualizations.

Introduction

The quest for novel therapeutic agents has led to a profound interest in natural product derivatives. Among these, hydroxycinnamic acids and their derivatives, synthesized in nature via distinct biochemical pathways, have demonstrated a wide spectrum of biological activities. This guide focuses on a comparative evaluation of compounds derived from Feruloyl-CoA and contrasts their bioactivities with those originating from other key precursors: Caffeoyl-CoA, Sinapoyl-CoA, and p-Coumaroyl-CoA. These precursors give rise to a variety of bioactive molecules with significant potential in pharmacology. Ferulic acid and its derivatives, for instance, are known for their potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] This guide aims to provide a clear, data-driven comparison to aid researchers in their drug discovery and development endeavors.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of derivatives from Feruloyl-CoA and other precursors. The data, presented as IC50 values (the concentration of a substance required to inhibit a biological process by 50%), allows for a direct comparison of the potency of these compounds in various assays.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
Compound/Derivative IC50 (µg/mL)
Ferulic Acid>100
Ferulic Acid Derivative (FXS-3)Not Reported
Caffeic AcidNot Reported
p-Coumaric AcidNot Reported
Sinapic AcidNot Reported
Table 2: Anticancer Activity (MTT Assay)
Compound/Derivative Cell Line IC50 Reference
Ferulic AcidCT-26 (Colon Cancer)800 µM[2]
Ferulic AcidMIA PaCa-2 (Pancreatic Cancer)500 µM/mL[2]
Ferulic AcidTE-4, EC-1 (Esophageal Cancer)20-60 µM[2]
Ferulic AcidHCT-15 (Colon Cancer)154 µg/mL[3]
Ferulic Acid Derivative (FXS-3)A549 (Lung Cancer)50 µM[2]
Caffeic Acid Derivative (CAPE)Colorectal Cancer CellsNot specified in abstract[4]
Caffeic Acid Derivative (CAPPE)Colorectal Cancer CellsNot specified in abstract[4]
p-Coumaric Acid Derivative (Hexyl p-coumarate)Leishmania braziliensis4.14 ± 0.55 μg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[6]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.[6]

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6]

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.[6]

  • Reaction: In a 96-well plate, add 100 µL of the test compound dilutions to triplicate wells. Add 100 µL of the DPPH working solution to all wells. A blank well should contain only the solvent and DPPH solution.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[6] The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

Principle: The assay is based on the fluorometric or colorimetric detection of prostaglandin (B15479496) G2, the intermediate product generated by the COX enzyme from arachidonic acid.[9][10]

Protocol (Fluorometric):

  • Reagent Preparation: Prepare the reaction buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit instructions.[9]

  • Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations.[9]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test inhibitor or vehicle control. Pre-incubate for a specified time (e.g., 10 minutes at 37°C).[10]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution.[10]

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[9]

  • Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-inhibition curve.

Signaling Pathways and Mechanisms of Action

The bioactivity of these compounds is exerted through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Compounds Derived from Feruloyl-CoA

Ferulic acid and its derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. These include:

  • PI3K/Akt/mTOR Pathway: Ferulic acid can inhibit the activation of the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[11][12]

  • NF-κB Pathway: It can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[11]

  • MAPK Pathways (ERK, JNK, p38): Ferulic acid derivatives can modulate MAPK signaling, for instance, by inhibiting the ERK/p38 and activating the JNK pathways in lung cancer cells.[11]

  • Apoptosis Pathways: Ferulic acid can induce apoptosis by altering the expression of Bcl-2 family proteins and activating caspases.[13][14]

Ferulic_Acid_Pathways FA Ferulic Acid Derivatives PI3K_Akt PI3K/Akt Pathway FA->PI3K_Akt NFkB NF-κB Pathway FA->NFkB MAPK MAPK Pathways FA->MAPK Apoptosis Apoptosis FA->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation

Caption: Signaling pathways modulated by Ferulic Acid derivatives.

Compounds Derived from Other Precursors
  • Caffeic Acid Derivatives (from Caffeoyl-CoA): These compounds also modulate the PI3K/Akt and AMPK signaling pathways in colon cancer cells.[4] In other contexts, they are known to be involved with PKA, MEK 1/2, PKC, and MAPKs pathways.[15] Caffeic acid amides have been shown to exert neurotrophic effects through the modulation of ERK1/2 and AKT signaling.[16]

  • Sinapic Acid Derivatives (from Sinapoyl-CoA): Sinapic acid has been found to modulate NF-κB and Nrf2/HO-1 signaling pathways in the context of diabetic cardiomyopathy.[17][18] It may also influence the p38 MAPK/CREB pathway.[19]

  • p-Coumaric Acid Derivatives (from p-Coumaroyl-CoA): p-Coumaric acid can inhibit Akt and ERK signaling pathways, thereby hindering cancer cell proliferation.[20] It is also known to impair the function of NF-κB and reduce the production of pro-inflammatory cytokines.[20]

Precursor_Pathway_Comparison cluster_precursors Precursors cluster_pathways Signaling Pathways Feruloyl Feruloyl-CoA Derivatives PI3K_Akt PI3K/Akt Feruloyl->PI3K_Akt NFkB NF-κB Feruloyl->NFkB MAPK MAPK Feruloyl->MAPK Caffeoyl Caffeoyl-CoA Derivatives Caffeoyl->PI3K_Akt Caffeoyl->MAPK Sinapoyl Sinapoyl-CoA Derivatives Sinapoyl->NFkB Sinapoyl->MAPK Nrf2 Nrf2/HO-1 Sinapoyl->Nrf2 pCoumaroyl p-Coumaroyl-CoA Derivatives pCoumaroyl->NFkB pCoumaroyl->MAPK

References

Validating Nature's Catalysts: A Comparative Guide to the Functional Analysis of Feruloyl-CoA Biosynthetic Genes via Cross-Species Complementation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of gene function is a critical step in harnessing the vast chemical diversity of plant secondary metabolites. This guide provides a comprehensive comparison of cross-species complementation with alternative methods for validating the function of feruloyl-CoA biosynthetic genes, with a particular focus on the versatile BAHD acyltransferase family. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate informed methodological choices in metabolic engineering and drug discovery.

Feruloyl-CoA is a key intermediate in the biosynthesis of a wide array of valuable plant secondary metabolites, including lignans, flavonoids, and various phenolic compounds with therapeutic potential. The enzymes responsible for its synthesis and subsequent modification, such as acyl-CoA ligases and BAHD acyltransferases, are therefore prime targets for functional characterization. Cross-species complementation, particularly in well-characterized microbial hosts like Saccharomyces cerevisiae (yeast), offers a powerful in vivo platform for validating the function of these plant genes.

Cross-Species Complementation: An In Vivo Validation Platform

Cross-species complementation involves expressing a candidate gene from one species in a mutant organism of another species that lacks the corresponding functional gene. Restoration of the wild-type phenotype in the host organism provides strong evidence for the function of the heterologously expressed gene. Yeast is an ideal host for this purpose due to its genetic tractability, well-defined metabolic pathways, and ease of cultivation.

Performance Comparison: Cross-Species Complementation vs. Alternative Methods

To provide a clear comparison, the following table summarizes quantitative data from representative studies employing either yeast complementation or in vitro enzymatic assays to characterize plant BAHD acyltransferases that utilize feruloyl-CoA.

Method Gene (Source Organism) Host/System Substrates Product Product Titer/Enzyme Activity Reference
Yeast Complementation HpBAHD3 (Hylocereus polyrhizus)Yarrowia lipolyticaBetanin, Malonyl-CoAPhyllocactin (6'-O-malonyl-betanin)1.95 ± 0.024 g/L[1][2][3]
Yeast Complementation Various BAHDsSaccharomyces cerevisiaeHydroxycinnamates, various acceptorsHydroxycinnamate conjugatesNot specified (qualitative)[4][5]
In Vitro Enzyme Assay AtSHT (Arabidopsis thaliana)Purified recombinant protein (from E. coli)Feruloyl-CoA, SpermidineN¹,N⁵,N¹⁰-Triferuloyl spermidineNot specified (qualitative)[6]
In Vitro Enzyme Assay AtSDT (Arabidopsis thaliana)Purified recombinant protein (from E. coli)Feruloyl-CoA, SpermidineN¹,N⁵-Diferuloyl spermidineNot specified (qualitative)[6]
In Vitro Enzyme Assay BpFae (Burkholderia pyrrocinia)Purified recombinant proteinMethyl ferulateFerulic acidVmax: 86.74 U/mg, Km: 0.53 mM[7]

Visualizing the Workflow and Biosynthetic Pathway

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow of cross-species complementation and a representative feruloyl-CoA biosynthetic pathway.

Cross_Species_Complementation_Workflow cluster_gene_cloning Gene Cloning and Vector Construction cluster_yeast_transformation Yeast Transformation and Complementation cluster_analysis Analysis of Complemented Strain Start Identify Candidate Gene (e.g., Plant BAHD Acyltransferase) PCR Amplify Gene using PCR Start->PCR Ligation Ligate Gene into Vector PCR->Ligation Vector Yeast Expression Vector (e.g., pYES-DEST52) Vector->Ligation Transformation Transform Yeast with Expression Vector Ligation->Transformation YeastMutant Select Yeast Mutant Strain (e.g., lacking a specific metabolic function) YeastMutant->Transformation Selection Select for Transformed Yeast (e.g., on selective media) Transformation->Selection Cultivation Cultivate Yeast Strain (with necessary precursors) Selection->Cultivation MetaboliteExtraction Extract Metabolites Cultivation->MetaboliteExtraction Analysis Analyze Metabolites (e.g., HPLC, LC-MS) MetaboliteExtraction->Analysis Validation Confirm Product Formation and Validate Gene Function Analysis->Validation

Caption: Workflow for validating gene function using cross-species complementation in yeast.

Feruloyl_CoA_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Feruloylacetyl_CoA Feruloylacetyl-CoA (Hypothetical Product) Feruloyl_CoA->Feruloylacetyl_CoA BAHD Acyltransferase (Candidate Gene) Secondary_Metabolites Diverse Secondary Metabolites Feruloyl_CoA->Secondary_Metabolites Other Acyltransferases Acetyl_CoA Acetyl-CoA Acetyl_CoA->Feruloylacetyl_CoA

Caption: Simplified biosynthetic pathway leading to feruloyl-CoA and its potential acylation.

Detailed Experimental Protocols

A generalized protocol for a yeast complementation assay to validate the function of a plant BAHD acyltransferase is provided below.

Gene Cloning and Vector Construction
  • Gene Amplification: Amplify the full-length coding sequence of the candidate BAHD acyltransferase gene from plant cDNA using PCR with primers containing appropriate restriction sites or Gateway cloning sequences.

  • Vector Selection: Choose a suitable yeast expression vector, such as a high-copy number plasmid (e.g., pYES-DEST52) with a strong, inducible promoter (e.g., GAL1) and a selectable marker (e.g., URA3).

  • Cloning: Ligate the PCR product into the expression vector. Verify the construct by restriction digest and Sanger sequencing.

Yeast Transformation
  • Yeast Strain: Select a S. cerevisiae strain with a relevant mutation. For acyltransferase activity, a strain with broad substrate uptake or a knockout in a competing pathway may be advantageous.

  • Transformation: Transform the yeast strain with the expression vector using the lithium acetate (B1210297)/polyethylene glycol (LiAc/PEG) method.

  • Selection: Plate the transformed cells on synthetic complete (SC) medium lacking the appropriate nutrient (e.g., uracil) to select for successful transformants.

Functional Complementation Assay
  • Cultivation: Grow the transformed yeast in liquid SC medium with a non-inducing carbon source (e.g., raffinose).

  • Induction and Substrate Feeding: Induce gene expression by adding galactose to the medium. Simultaneously, feed the culture with the necessary precursors, such as ferulic acid (which the yeast can convert to feruloyl-CoA) and a suitable acyl acceptor.

  • Incubation: Incubate the culture for 24-72 hours at 30°C with shaking.

Metabolite Analysis
  • Extraction: Harvest the yeast cells and quench their metabolism. Extract intracellular and extracellular metabolites using appropriate solvents (e.g., ethyl acetate or methanol).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product of interest. Compare the metabolite profile to that of a yeast strain transformed with an empty vector (negative control).

Alternative Methods for Gene Function Validation

While cross-species complementation is a powerful tool, a multi-faceted approach often provides the most robust validation of gene function.

  • In Vitro Enzymatic Assays: This method involves expressing the candidate gene in a host like E. coli, purifying the recombinant protein, and then performing an assay with the purified enzyme and specific substrates in a controlled environment.[1][6][7] This allows for the determination of enzyme kinetics (Km, Vmax, kcat) and substrate specificity.

  • Gene Knockout/Knockdown in the Native Plant: Creating a loss-of-function mutant in the original plant species using techniques like CRISPR/Cas9 or RNA interference (RNAi) can directly demonstrate the gene's role in the plant's metabolism.[8][9][10][11][12] Subsequent metabolic profiling of the mutant can reveal the impact of the gene's absence.

  • Overexpression in the Native or a Heterologous Plant: Increasing the expression level of the candidate gene in the native plant or a model plant like Nicotiana benthamiana can lead to the accumulation of the corresponding metabolic product, providing evidence for its function.[13][14]

  • Metabolomic and Transcriptomic Correlation Analysis: In silico analysis of large datasets can reveal correlations between the expression of a candidate gene and the accumulation of specific metabolites across different tissues or conditions, suggesting a functional link.[15]

Concluding Remarks

Cross-species complementation in yeast provides a rapid and effective in vivo system for the functional validation of feruloyl-CoA biosynthetic genes from plants. Its primary advantages lie in its relative speed and the ability to test gene function in a cellular context. However, for a comprehensive understanding of an enzyme's properties and its precise role in the native organism, a combination of in vivo and in vitro approaches, including enzymatic assays and analysis of plant mutants, is highly recommended. The methodologies and comparative data presented in this guide are intended to empower researchers to select the most appropriate strategy for their specific research goals, ultimately accelerating the discovery and utilization of valuable plant-derived natural products.

References

Quantitative trait locus (QTL) mapping for Feruloylacetyl-CoA content in plant populations.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of methodologies for identifying genetic loci associated with feruloylacetyl-CoA precursors in maize and wheat, providing researchers with insights into effective strategies for crop improvement and targeted metabolite analysis.

This compound is a key intermediate in the biosynthesis of various secondary metabolites in plants, playing a crucial role in cell wall structure and defense mechanisms. The genetic dissection of its biosynthetic pathway is paramount for developing crops with enhanced nutritional value and stress resilience. This guide provides a comparative analysis of two distinct approaches to identify quantitative trait loci (QTL) associated with precursors of this compound: a traditional QTL mapping study in maize focusing on cell wall components and a genome-wide association study (GWAS) targeting ferulic acid content in wheat.

Comparison of Methodologies

This guide compares two seminal studies that provide frameworks for identifying genetic regions controlling the abundance of this compound precursors. The first is a study by Li et al. (2017) which conducted a QTL analysis of cell wall components in a maize recombinant inbred line (RIL) population.[1] The second is a genome-wide association study by Liu et al. (2022) that investigated the genetic basis of ferulic acid content in a diverse panel of wheat cultivars.

FeatureQTL Mapping in Maize (Li et al., 2017)GWAS in Wheat (Liu et al., 2022)
Plant Material A recombinant inbred line (RIL) population of 191 lines derived from a cross between Zheng58 and HD568.[1]A diversity panel of 138 wheat cultivars.
Target Traits Cell wall components: Neutral Detergent Fiber (NDF), Acid Detergent Fiber (ADF), Acid Detergent Lignin (ADL), and Cellulose (CEL).[1]Ferulic Acid Content (FAC).
Genotyping GoldenGate maize SNP assay with 3,072 SNPs.[1]90K and 660K SNP chips.
Phenotyping Near-infrared reflectance spectroscopy (NIRS) for cell wall components in maize stalks at the anthesis stage.[1]High-performance liquid chromatography (HPLC) for ferulic acid content in mature wheat grains.
Statistical Analysis Composite Interval Mapping (CIM) using Windows QTL Cartographer.Mixed Linear Model (MLM) in TASSEL software.

Experimental Protocols

QTL Mapping of Cell Wall Components in Maize (Li et al., 2017)

1. Plant Material and Population Development: A RIL population consisting of 191 F10 lines was developed from a cross between the maize inbred lines Zheng58 and HD568.[1]

2. Field Trials and Sample Collection: The RIL population and parental lines were grown in two different environments (Hainan in 2012 and Beijing in 2013) using a randomized complete block design with two replications. At the anthesis stage, the second to fifth internodes of the stalks were collected from six plants per line.[1]

3. Phenotyping of Cell Wall Components: The collected stalk samples were dried and ground. The concentrations of NDF, ADF, ADL, and CEL were determined using a Perten DA7250 NIR analyzer. The instrument was calibrated using standard wet chemistry methods.[1]

4. Genotyping and Linkage Map Construction: Total genomic DNA was extracted from young leaves of the RILs and parental lines. The population was genotyped using a GoldenGate maize SNP assay containing 3,072 SNPs. A genetic linkage map was constructed using JoinMap 4.0.

5. QTL Analysis: QTL analysis was performed using the composite interval mapping (CIM) method in Windows QTL Cartographer 2.5. The logarithm of odds (LOD) threshold for declaring a significant QTL was determined by a 1,000-permutation test.

Genome-Wide Association Study of Ferulic Acid Content in Wheat (Liu et al., 2022)

1. Plant Material: A diverse panel of 138 common wheat cultivars was used for the association analysis.

2. Field Experiments and Sample Collection: The wheat panel was grown in multiple environments. Mature grains were harvested from each cultivar for ferulic acid analysis.

3. Phenotyping of Ferulic Acid Content: Whole wheat grains were ground into a fine powder. Ferulic acid was extracted from the flour using an alkaline hydrolysis method. The concentration of ferulic acid was quantified using a high-performance liquid chromatography (HPLC) system with a UV detector.

4. Genotyping: The wheat diversity panel was genotyped using high-density Illumina 90K and 660K SNP arrays.

5. GWAS Analysis: A mixed linear model (MLM) was employed for the association analysis using TASSEL 5.0 software. The model accounted for population structure and kinship to reduce false-positive associations. A significance threshold was set to identify marker-trait associations.

Quantitative Data Summary

QTL Mapping in Maize (Li et al., 2017)

A total of 47 QTLs were identified for the six cell wall-related traits across the two environments. These QTLs were distributed on eight chromosomes. The phenotypic variance explained (PVE) by a single QTL ranged from 4.2% for ADF to 18.9% for in-vitro dry matter digestibility (IVDMD).[1]

TraitNumber of QTLsChromosome LocationsLOD Score RangePVE Range (%)
NDF 101, 2, 4, 5, 7, 8, 93.3 - 8.15.2 - 12.5
ADF 61, 2, 7, 8, 93.4 - 7.54.2 - 12.3
ADL/NDF 57, 8, 93.5 - 6.25.8 - 11.1
CEL/NDF 102, 4, 5, 93.3 - 9.34.5 - 13.8
GWAS in Wheat (Liu et al., 2022)

The GWAS identified eight major loci significantly associated with ferulic acid content. Each of these loci explained approximately 10% of the phenotypic variance.

Locus NameChromosomeAssociated SNP-log10(p-value)Phenotypic Variance Explained (%)
FAC-1B 1BIWB4598> 5.0~10
FAC-2A 2AIWA3875> 5.0~10
FAC-4A-I 4AAX-94495531> 6.0~10
FAC-4A-II 4AAX-94695861> 5.5~10
FAC-6B 6BAX-94595804> 6.5~10
FAC-7B-I 7BAX-94785421> 5.0~10
FAC-7B-II 7BAX-95012345> 5.0~10
FAC-7B-III 7BAX-94456789> 5.0~10

Visualizing the Methodologies

QTL_Mapping_Workflow cluster_0 Population Development cluster_1 Phenotyping cluster_2 Genotyping & Analysis P1 Parent 1 (Zheng58) F1 F1 Generation P1->F1 P2 Parent 2 (HD568) P2->F1 RILs Recombinant Inbred Lines (F10) F1->RILs Single Seed Descent Field Field Trials (2 Environments) RILs->Field DNA DNA Extraction RILs->DNA Sampling Stalk Sampling (Anthesis) Field->Sampling NIRS NIRS Analysis for Cell Wall Components Sampling->NIRS QTL QTL Analysis (CIM) NIRS->QTL SNP SNP Genotyping (GoldenGate Assay) DNA->SNP Map Linkage Map Construction SNP->Map Map->QTL

QTL Mapping Workflow in Maize.

GWAS_Workflow cluster_0 Germplasm & Phenotyping cluster_1 Genotyping & Association Panel Diversity Panel (138 Wheat Cultivars) Field Multi-Environment Trials Panel->Field DNA DNA Extraction Panel->DNA Harvest Grain Harvest Field->Harvest HPLC HPLC for Ferulic Acid Content Harvest->HPLC GWAS GWAS Analysis (MLM) HPLC->GWAS SNP High-Density SNP Genotyping (90K & 660K) DNA->SNP SNP->GWAS Loci Identification of Associated Loci GWAS->Loci

References

Comparative transcriptomics to identify genes co-expressed with the Feruloylacetyl-CoA pathway.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Transcriptomics for Identifying Genes Co-expressed with the Feruloyl-CoA Pathway

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how comparative transcriptomics can be leveraged to identify novel genes co-expressed with the Feruloyl-CoA pathway. Understanding the co-expression networks associated with this pathway is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutics. This document details experimental protocols, data analysis workflows, and presents comparative data to illustrate the methodology.

The Feruloyl-CoA pathway is a key branch of the broader phenylpropanoid pathway in plants and microorganisms. It is central to the biosynthesis of numerous important compounds, including lignin precursors, flavonoids, and valuable aromatic compounds like vanillin.[1][2] The pathway initiates with the activation of ferulic acid to its CoA-thioester, feruloyl-CoA, a reaction catalyzed by Feruloyl-CoA synthetase (FCS).[3][4] Subsequently, enzymes such as enoyl-CoA hydratase/aldolase (ECH) can act on feruloyl-CoA to produce vanillin and acetyl-CoA.[3][5] Identifying genes that are co-expressed with the known genes of this pathway can uncover novel enzymes, transporters, and regulatory factors involved in this metabolic network.

Comparative Experimental Approaches

To identify co-expressed genes, a common approach is to compare the transcriptomes of a plant or microorganism under conditions where the Feruloyl-CoA pathway is expected to be differentially active. Below are two alternative experimental setups.

Table 1: Comparison of Experimental Setups for Inducing the Feruloyl-CoA Pathway

Experimental SetupDescriptionAdvantagesDisadvantages
Elicitor Treatment A plant species known to produce feruloyl-CoA derived compounds (e.g., Arabidopsis thaliana) is treated with an elicitor, such as methyl jasmonate or salicylic acid, to induce secondary metabolic pathways. Control plants are treated with a mock solution.- Strong and rapid induction of pathway genes. - Well-established method for studying plant defense and secondary metabolism.- Elicitors can have pleiotropic effects, inducing multiple pathways simultaneously, which can complicate data interpretation.
Metabolic Engineering A microbial host (e.g., Escherichia coli) is engineered with the core genes of the Feruloyl-CoA pathway (fcs and ech). This engineered strain is compared to a wild-type control strain under inducing conditions.- Provides a cleaner genetic background to study the specific effects of the pathway. - Allows for the systematic addition of candidate genes to test their function.- The expression and function of plant-derived genes in a microbial host may not fully recapitulate the native context.

Detailed Experimental Protocols

A robust experimental protocol is fundamental for generating high-quality transcriptomic data. The following protocol outlines the key steps for a comparative RNA-Seq experiment using a plant model system.

RNA-Seq Protocol for Plant Tissue
  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana seedlings in a controlled environment (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

    • At the four-leaf stage, treat one set of plants with 100 µM methyl jasmonate (dissolved in 0.1% ethanol) and a control set with 0.1% ethanol.

    • Harvest leaf tissue from both groups at 0, 6, and 24 hours post-treatment. It is recommended to use 6-12 biological replicates per time point and treatment for robust statistical analysis.[6]

    • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and Quality Control:

    • Extract total RNA from the frozen tissue using a commercially available plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from 1 µg of total RNA using a stranded mRNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

    • Perform library quantification and quality control.

    • Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate 50 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

  • Bioinformatic Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Trimming: Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

    • Alignment to Reference Genome: Align the trimmed reads to the Arabidopsis thaliana reference genome using a splice-aware aligner such as HISAT2.[6]

    • Read Quantification: Count the number of reads mapping to each gene using featureCounts or a similar tool.

    • Differential Gene Expression Analysis: Perform differential expression analysis between the treated and control samples using DESeq2 or edgeR in R.[6] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered differentially expressed.

Co-Expression Network Analysis

Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful method to identify modules of highly correlated genes across a set of samples.

WGCNA Protocol
  • Data Input and Pre-processing:

    • Use the normalized expression data (e.g., variance-stabilized transformation from DESeq2) for all samples.

    • Filter for the most variant genes to reduce noise and computational complexity.

  • Network Construction and Module Detection:

    • Calculate a similarity matrix based on the Pearson correlation of all gene pairs.

    • Determine a soft-thresholding power (β) to achieve a scale-free topology for the network.

    • Convert the similarity matrix to an adjacency matrix, and then to a topological overlap matrix (TOM).

    • Use hierarchical clustering on the TOM-based dissimilarity to identify gene modules.

  • Module-Trait Relationship:

    • Correlate the module eigengenes (the first principal component of each module) with the experimental traits (e.g., treatment, time point).

    • Identify modules that are significantly correlated with the induction of the Feruloyl-CoA pathway.

  • Hub Gene Identification:

    • Within the significant modules, identify hub genes which are highly connected to other genes in the module. These are strong candidates for key functional roles in the pathway.

Quantitative Data Presentation

The following tables present hypothetical data from a comparative transcriptomics experiment, illustrating how to summarize the findings.

Table 2: Differentially Expressed Genes in the Phenylpropanoid and Feruloyl-CoA Pathway

Gene IDGene NameFunctionLog2 Fold Change (Elicitor vs. Control)FDR
AT2G37040PAL1Phenylalanine ammonia-lyase3.51.2e-15
AT3G53260C4HCinnamate 4-hydroxylase2.84.5e-12
AT1G516804CL14-coumarate:CoA ligase4.17.8e-20
AT4G34050CCoAOMT1Caffeoyl-CoA O-methyltransferase3.92.3e-18
AT5G54160FCSFeruloyl-CoA synthetase4.59.1e-22
AT1G67980ECHEnoyl-CoA hydratase/aldolase4.23.4e-21

Table 3: Top Candidate Co-expressed Genes with FCS from WGCNA

Gene IDGene NamePutative FunctionModuleCorrelation with FCS
AT3G12900ABCG29ABC TransporterBlue0.92
AT2G38910MYB58Transcription FactorBlue0.89
AT5G05350UGT72E2UDP-GlycosyltransferaseBlue0.87
AT1G22400P450Cytochrome P450Blue0.85

Visualizations

Signaling Pathways and Workflows

Feruloyl_CoA_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_feruloyl Feruloyl-CoA Metabolism Phenylalanine Phenylalanine trans-Cinnamic acid trans-Cinnamic acid Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT/C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Vanillin Vanillin Feruloyl-CoA->Vanillin ECH Acetyl-CoA Acetyl-CoA Feruloyl-CoA->Acetyl-CoA ECH Ferulic acid Ferulic acid Ferulic acid->Feruloyl-CoA FCS

Caption: The Feruloyl-CoA pathway branching from the general phenylpropanoid pathway.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Plant_Growth Plant Growth & Treatment (Control vs. Elicitor) Harvesting Tissue Harvesting & RNA Extraction Plant_Growth->Harvesting QC1 RNA Quality Control (RIN > 8) Harvesting->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC2 Raw Read Quality Control (FastQC) Sequencing->QC2 Trimming Adapter & Quality Trimming QC2->Trimming Alignment Alignment to Reference Genome Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA WGCNA Co-expression Network Analysis (WGCNA) Quantification->WGCNA Candidates Candidate Gene Identification DEA->Candidates WGCNA->Candidates

Caption: Workflow for comparative transcriptomics to identify co-expressed genes.

References

Safety Operating Guide

Proper Disposal and Handling of Feruloylacetyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the absence of specific hazard data for Feruloylacetyl-CoA, a cautious approach is warranted, treating it as potentially hazardous. All handling, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for integrity before each use.

  • Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.

Disposal Protocol for this compound

The recommended procedure for the disposal of this compound and similar thioesters involves chemical deactivation through alkaline hydrolysis. This process cleaves the thioester bond, rendering the compound less reactive.

Step-by-Step Deactivation and Disposal:

  • Preparation: All steps must be performed in a certified chemical fume hood. Place the waste solution containing this compound in a suitable beaker or flask with a magnetic stir bar.

  • Alkaline Hydrolysis: While stirring, slowly add an equal volume of 1 M NaOH solution to the waste. This will raise the pH and initiate the hydrolysis of the thioester bond.

  • Odor Neutralization (if applicable): The hydrolysis of thioesters can release thiols, which are often malodorous. To neutralize potential odors, slowly add a small amount of commercial bleach (sodium hypochlorite (B82951) solution), approximately one-tenth of the total volume, to the basic solution while stirring. The bleach will oxidize the thiol to a less odorous sulfonate. Allow the mixture to stir for an additional 15-20 minutes.

  • Neutralization of the Final Solution: After deactivation, the solution will be basic and must be neutralized before final disposal. Slowly and carefully add 1 M HCl to the solution while continuing to stir. Monitor the pH using pH paper or a pH meter. Continue adding acid dropwise until the pH is in the neutral range (pH 6-8). Be aware that this neutralization reaction can be exothermic.

  • Waste Collection and Labeling: Once neutralized, transfer the solution to a designated hazardous waste container that is chemically compatible (e.g., high-density polyethylene (B3416737) or glass). The container must be securely sealed.

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and a detailed description of its contents, for example: "Neutralized this compound waste, containing sodium feruloylacetate and oxidized coenzyme A degradation products in aqueous solution."

  • Final Disposal: Store the sealed and labeled hazardous waste container in a designated, secure secondary containment area, away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal according to all local, state, and federal regulations. Do not dispose of this waste down the drain.

Quantitative Data

Specific quantitative data for this compound regarding its physical and chemical properties is not extensively available. For risk assessment, it is prudent to refer to the properties of its parent compound, Ferulic Acid, and the general reactivity of acyl-CoA thioesters.

PropertyData for Ferulic Acid (as a reference)
Hazard Classification Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3, Respiratory system)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

It is important to note that the toxicological properties of this compound itself have not been fully elucidated and it should be handled with care.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and handling of this compound is not available, the general principles for the enzymatic synthesis of similar hydroxycinnamate-CoA thioesters can be adapted. The following is a generalized protocol for the enzymatic synthesis of Feruloyl-CoA, the precursor to this compound.

Enzymatic Synthesis of Feruloyl-CoA

This protocol involves the use of a 4-coumarate:CoA ligase (4CL) enzyme.

Materials:

  • Ferulic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • MgCl2

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Purified 4CL enzyme

  • Reaction vessel (e.g., microcentrifuge tube or small flask)

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing:

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 400 µM Ferulic acid

    • 800 µM Coenzyme A

    • 2.5 mM ATP

    • 5 mM MgCl2

    • A suitable concentration of purified 4CL enzyme (e.g., 40 µg/mL)

  • Incubate the reaction mixture at 30°C in the dark with gentle mixing (e.g., 200 rpm) overnight.

  • The progress of the reaction and the purification of the resulting Feruloyl-CoA can be monitored and achieved using reverse-phase High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Experimental Workflow

This compound is an intermediate in the biosynthesis of curcuminoids in plants like Curcuma longa (turmeric). Specifically, it is a precursor to feruloyldiketide-CoA. The pathway involves the condensation of Feruloyl-CoA with Malonyl-CoA, a reaction catalyzed by the enzyme Diketide-CoA Synthase (DCS).

Curcuminoid_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Diketide Synthesis cluster_curcuminoid_formation Curcuminoid Formation Feruloyl_CoA Feruloyl-CoA DCS Diketide-CoA Synthase (DCS) Feruloyl_CoA->DCS CURS Curcumin Synthase (CURS) Feruloyl_CoA->CURS Malonyl_CoA Malonyl-CoA Malonyl_CoA->DCS Feruloylacetyl_CoA This compound (Intermediate) DCS->Feruloylacetyl_CoA Condensation Feruloylacetyl_CoA->CURS Curcumin Curcumin CURS->Curcumin Condensation & Cyclization

Personal protective equipment for handling Feruloylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Feruloylacetyl-CoA

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Body Protection Lab CoatA fully buttoned lab coat is required to protect against splashes. For tasks with a higher splash potential, a neoprene or butyl rubber apron should be worn over the lab coat.[3]
Hand Protection Double Nitrile or Neoprene GlovesDue to the potential for skin absorption and irritation, double-gloving with nitrile gloves is recommended for incidental contact.[3][4] For handling concentrated solutions, more robust gloves such as neoprene or butyl rubber should be used.[2][3][5] Gloves should be changed immediately upon contamination.[5]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required to protect the eyes from splashes.[2] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[3][5]
Respiratory Protection N95 or equivalent respiratorWhile this compound is not expected to be highly volatile, a fit-tested N95 or equivalent respirator should be worn when handling the solid compound to prevent inhalation of any aerosolized particles.[6]
Foot Protection Closed-toe shoesClosed-toe shoes must be worn at all times within the laboratory to protect against spills and falling objects.[3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Designated Area :

    • Before handling, review the available safety information for similar compounds, such as ferulic acid and other acyl-CoA esters.[2]

    • All work with this compound, both in solid form and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

    • Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound :

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Post-Handling :

    • After handling is complete, decontaminate the work area in the fume hood with an appropriate solvent and then a soap and water solution.

    • Properly doff PPE, removing gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.[2]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Waste Storage :

    • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[5]

  • Waste Disposal :

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office.[2]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Figure 1. Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_emergency Emergency Response prep1 Review Safety Info prep2 Designate Fume Hood Area prep1->prep2 ppe Don PPE prep2->ppe handle Handle Compound (Weighing/Solution Prep) ppe->handle decon Decontaminate Work Area handle->decon solid_waste Collect Solid Waste handle->solid_waste liquid_waste Collect Liquid Waste handle->liquid_waste ppe_off Doff PPE decon->ppe_off wash Wash Hands ppe_off->wash dispose Dispose via EHS storage Store Waste Securely solid_waste->storage liquid_waste->storage storage->dispose spill Spill absorb_small Absorb & Dispose spill->absorb_small Assess Spill Size evacuate_large Evacuate & Call EHS spill->evacuate_large Assess Spill Size exposure Personal Exposure flush_skin Flush Skin (15 min) exposure->flush_skin Route of Exposure flush_eyes Flush Eyes (15-20 min) exposure->flush_eyes Route of Exposure fresh_air Move to Fresh Air exposure->fresh_air Route of Exposure medical_attention Seek Immediate Medical Attention flush_skin->medical_attention Seek Medical Attention flush_eyes->medical_attention Seek Medical Attention fresh_air->medical_attention Seek Medical Attention

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.